4-(Aminomethyl)piperidin-2-one hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJQWNKJPCKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400764-40-0 | |
| Record name | 2-Piperidinone, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminomethyl-2-piperidone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Aminomethyl)piperidin-2-one hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)piperidin-2-one Hydrochloride
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of central nervous system (CNS) agents, including analgesics and other neuroactive compounds.[1] Its structure, featuring a δ-valerolactam core and a primary aminomethyl side chain, allows for versatile chemical modifications and interaction with biological targets like neurotransmitter receptors and enzymes.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and drug development professionals. The selected synthetic strategy emphasizes efficiency and scalability, proceeding via the catalytic hydrogenation of a 4-cyano-2-hydroxypyridine precursor. This approach facilitates the simultaneous reduction of the pyridine ring and the nitrile moiety to yield the target lactam structure in a single, high-yielding step. The narrative explains the chemical rationale behind experimental choices, provides detailed step-by-step protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction
Chemical Profile of this compound
-
IUPAC Name: this compound
-
Structure:
-
CAS Number: 1400764-40-0[1]
-
Molecular Formula: C₆H₁₃ClN₂O[1]
-
Molecular Weight: 164.63 g/mol [1]
Significance and Applications in Drug Discovery
The piperidine scaffold is a privileged structure in modern pharmacology, appearing in numerous approved drugs. The 2-piperidinone (δ-valerolactam) motif, in particular, serves as a constrained mimic of peptide backbones and a versatile synthetic intermediate. The title compound is a bifunctional molecule, presenting a primary amine for further derivatization and a lactam ring that influences the molecule's conformation and physicochemical properties. Its utility is pronounced in the design of novel therapeutics targeting the CNS, where it can be incorporated into structures designed for improved bioavailability and target selectivity.[1]
Synthetic Strategy and Pathway Selection
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests several potential pathways. The most direct approach involves disconnecting the hydrochloride salt to reveal the free base, 4-(aminomethyl)piperidin-2-one. The core challenge is the stereoselective and efficient construction of the substituted lactam ring. The chosen strategy focuses on a convergent approach where the key functionalities are installed on an aromatic precursor that is subsequently transformed into the final piperidinone ring system.
Caption: Retrosynthetic analysis of 4-(Aminomethyl)piperidin-2-one HCl.
Rationale for the Pyridone Hydrogenation Pathway
While multi-step linear syntheses starting from piperidone derivatives are feasible, they often involve numerous protection/deprotection steps and functional group interconversions, leading to lower overall yields and higher process mass intensity. The selected pathway, catalytic hydrogenation of 4-cyano-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-cyano-2-pyridone), is superior for several reasons:
-
Convergence: The aromatic precursor is readily synthesized or commercially available.
-
Efficiency: The key transformation involves a single catalytic step to both form the piperidine ring and reduce the nitrile to the desired aminomethyl group.[2][3]
-
Atom Economy: This route avoids the use of stoichiometric protecting groups and reagents for the core transformation, making it more environmentally benign.
-
Scalability: Catalytic hydrogenation is a robust and highly scalable industrial process.
Synthesis of Key Precursor: 4-Cyano-2-hydroxypyridine
The precursor, 4-cyano-2-hydroxypyridine, is the cornerstone of this synthetic route. It can be synthesized via several established methods, most commonly through the ammoxidation of 4-methyl-2-hydroxypyridine or nucleophilic substitution of a halogenated pyridine.[4]
Recommended Protocol for Precursor Synthesis (Ammoxidation)
This protocol outlines the synthesis via vapor-phase ammoxidation of 4-methylpyridine, followed by functionalization.
-
Vaporization: A feed mixture of 4-methylpyridine, ammonia, air, and water is vaporized and preheated to approximately 250-350°C.[5]
-
Catalytic Reaction: The gaseous mixture is passed through a fixed-bed reactor containing a suitable catalyst (e.g., a vanadium-titanium oxide complex). The reaction is typically maintained at 330-450°C.[5]
-
Quenching & Isolation: The reactor effluent is cooled and quenched with water to condense the product. The resulting crude 4-cyanopyridine is then isolated.
-
Hydroxylation: The 4-cyanopyridine can be converted to 4-cyano-2-hydroxypyridine through established methods, such as oxidation and rearrangement, although direct synthesis from a corresponding 2-hydroxypyridine derivative is often more straightforward if the starting material is available.
Core Synthesis: Catalytic Hydrogenation
This step constitutes the core of the synthesis, transforming the aromatic precursor into the saturated heterocyclic target. The choice of catalyst and reaction conditions is critical for achieving high chemo- and stereoselectivity.
Mechanistic Considerations
The reaction proceeds via heterogeneous catalysis. The substrate adsorbs onto the surface of the catalyst (e.g., Palladium, Rhodium, or Ruthenium on a carbon or alumina support). Hydrogen, also adsorbed on the catalyst surface, is then transferred stepwise to the pyridine ring and the nitrile group. The pyridone tautomer facilitates the formation of the lactam directly upon ring saturation. Rhodium- and Ruthenium-based catalysts are particularly effective for the hydrogenation of pyridine rings under milder conditions than palladium.
References
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- 4. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
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4-(Aminomethyl)piperidin-2-one hydrochloride mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Aminomethyl)piperidin-2-one hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in neuroactive pharmaceuticals. While primarily documented as a versatile synthetic intermediate for central nervous system (CNS) agents, its intrinsic biological activity is not extensively characterized in public literature.[1] This guide synthesizes information from structurally related compounds to propose and explore putative mechanisms of action for this compound. We ground our analysis in its structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian CNS.[2][3] This document outlines hypothesized interactions with the GABAergic system, including receptors and transporters, and presents detailed, field-proven experimental protocols to validate these hypotheses. The objective is to provide a robust framework for researchers to investigate the pharmacological profile of this and related molecules.
Introduction and Structural Analysis
The therapeutic potential of piperidine derivatives in neurology is well-established, with applications ranging from analgesia to the treatment of complex neurological disorders.[4][5] this compound emerges from this chemical space as a molecule of interest. Its structure comprises two key pharmacophoric features:
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A Piperidin-2-one Ring: A six-membered saturated heterocycle containing a lactam (a cyclic amide). This moiety introduces conformational rigidity.
-
A 4-(Aminomethyl) Group: A primary amine separated from the lactam nitrogen by a three-carbon chain, which can act as a key binding element.
The hydrochloride salt form enhances the compound's solubility and stability for experimental use.[6] A critical analysis of this structure reveals a striking resemblance to GABA, where the piperidin-2-one ring acts as a conformationally constrained analogue of the flexible GABA backbone. This structural similarity forms the primary basis for our mechanistic hypotheses.
Caption: Potential interaction points in a GABAergic synapse.
Putative Action: GABA Receptor Agonism or Antagonism
The compound could act as a ligand for GABA receptors.
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GABA-A Receptors: As ionotropic chloride channels, their activation leads to rapid hyperpolarization and neuronal inhibition. [3]The compound could act as an agonist, mimicking GABA, or as an antagonist, blocking its action. Some GABA analogues with modified cyclic structures are known to have antagonist properties. [7]* GABA-B Receptors: These are metabotropic G-protein coupled receptors that mediate slower, prolonged inhibitory signals. The structural flexibility of known GABA-B agonists and antagonists suggests that a constrained analogue like 4-(aminomethyl)piperidin-2-one could exhibit affinity for this target. [2]
Putative Action: Inhibition of GABA Transporters (GATs)
GABA transporters terminate synaptic transmission by removing GABA from the synaptic cleft. [8]Inhibition of GATs (GAT-1, GAT-2, GAT-3, and BGT-1) increases the concentration and residence time of GABA in the synapse, enhancing inhibitory tone. Piperidine-based structures, such as nipecotic acid, are classic GAT inhibitors. [8]It is plausible that 4-(aminomethyl)piperidin-2-one could function as a GAT inhibitor.
Secondary Hypotheses: Other CNS Targets
The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of CNS targets beyond the GABAergic system. [9]Should primary hypotheses prove negative, these secondary targets warrant investigation.
-
Sigma and Serotonin Receptors: Certain novel piperidine-containing immunomodulatory drugs have shown high binding affinity to sigma and serotonin receptors, which are implicated in cellular inflammation and neurodegenerative processes. [10]* Nociceptin/Orphanin FQ (NOP) Receptor: A series of N-(4-piperidinyl)-2-indolinones have been identified as potent ligands for the NOP receptor, an opioid receptor subtype involved in pain modulation. [11]* Voltage-Gated Ion Channels: While structurally distinct, aminopyridines are known blockers of voltage-gated potassium channels, a mechanism used to treat certain neurological disorders like multiple sclerosis. [5]
Experimental Validation: Protocols and Methodologies
To empirically determine the mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating framework to test the aforementioned hypotheses.
Experimental Workflow Overview
Caption: A tiered workflow for mechanistic validation.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to hypothesized molecular targets.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brain or specific regions (e.g., cortex, cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Membrane preparation (50-100 µg protein).
-
Radioligand at a concentration near its Kd (e.g., [3H]muscimol for GABA-A sites, [3H]baclofen for GABA-B, [3H]tiagabine for GAT-1).
-
Increasing concentrations of this compound (e.g., 1 nM to 100 µM).
-
Assay buffer to final volume.
-
-
For non-specific binding (NSB) determination, add a high concentration of a known unlabeled ligand (e.g., 1 mM GABA for GABA receptors).
-
For total binding, add vehicle instead of test compound or NSB ligand.
-
-
Incubation & Filtration:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration inhibiting 50% of specific binding).
-
Protocol 2: Electrophysiological Assays (Whole-Cell Patch Clamp)
Objective: To assess the functional activity (agonism, antagonism, or modulation) of the compound on ligand-gated ion channels, particularly GABA-A receptors.
Methodology:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2).
-
Plate cells on glass coverslips for recording.
-
-
Recording Setup:
-
Mount the coverslip in a recording chamber on an inverted microscope stage and perfuse with extracellular solution.
-
Use borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution.
-
Establish a whole-cell voltage-clamp configuration (holding potential -60 mV).
-
-
Experimental Procedure:
-
Test for Agonism: Apply this compound at various concentrations via a fast-perfusion system and record any induced current. A positive control would be the application of GABA (e.g., 10 µM).
-
Test for Antagonism: Apply a sub-maximal concentration of GABA (EC50) to elicit a stable baseline current. Then, co-apply the EC50 of GABA with increasing concentrations of the test compound to determine if it inhibits the GABA-evoked current.
-
Test for Allosteric Modulation: Co-apply a low concentration of GABA (EC10-EC20) with the test compound to see if it potentiates the GABA-evoked current (positive allosteric modulator) or inhibits it (negative allosteric modulator).
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
Generate concentration-response curves to calculate EC50 (for agonists) or IC50 (for antagonists).
-
Summary and Future Directions
The available evidence positions this compound as a compelling candidate for investigation as a novel modulator of the GABAergic system. Its structural similarity to GABA provides a strong, rational basis for this hypothesis. The proposed experimental workflows, from initial binding screens to functional electrophysiology, offer a clear and robust path to elucidating its precise mechanism of action.
Data Summary Table: Hypotheses and Validation
| Hypothesis ID | Proposed Mechanism | Primary Target(s) | Key Validation Experiment(s) | Expected Outcome for Positive Result |
| 1A | Direct Receptor Ligand | GABA-A, GABA-B Receptors | Radioligand Binding Assay | IC50 < 10 µM |
| 1B | Functional Receptor Activity | GABA-A, GABA-B Receptors | Electrophysiology / Second Messenger Assay | Elicits or blocks GABA-mediated response |
| 1C | Reuptake Inhibition | GABA Transporters (GATs) | [3H]GABA Uptake Assay | Inhibition of GABA uptake with IC50 < 10 µM |
| 2 | Other CNS Ligand | Sigma, Serotonin, Opioid Receptors | Broad Panel Radioligand Binding Screen | Specific binding to a non-GABAergic target |
Successful characterization of this molecule's mechanism could unlock its potential as a therapeutic lead for neurological disorders or provide a valuable tool for probing the complexities of the CNS.
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Feldman, P. L., James, M. K., Brackeen, M. F., & Bilotta, J. M. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. Available from: [Link]
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NIH Technology Transfer. 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. Available from: [Link]
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Krogsgaard-Larsen, P., Falch, E., & Hjeds, H. (1983). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 40(5), 1334–1340. Available from: [Link]
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Patel, R. V., & Patel, H. V. (2012). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link]
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Duke, R. K., Chebib, M., & Johnston, G. A. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1766–1772. Available from: [Link]
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Yang, W., Chen, Y. H., Liu, H., & Qu, H. D. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369–1376. Available from: [Link]
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Toll, L., et al. (2001). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 44(21), 3545-3554. Available from: [Link]
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4-(Aminomethyl)piperidin-2-one hydrochloride solubility data
An In-Depth Technical Guide to the Solubility Characterization of 4-(Aminomethyl)piperidin-2-one Hydrochloride
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive framework for the systematic characterization of the solubility of this compound, a representative polar, ionizable molecule. While specific public-domain solubility data for this compound is not extensively documented, this paper presents the authoritative methodologies and theoretical underpinnings required for its determination. We will delve into the principles of solubility for hydrochloride salts, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of this data in the context of pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for novel API candidates.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a molecule featuring a lactam ring and a primary amine, which is protonated to form the hydrochloride salt. This structure suggests high polarity and a propensity for hydrogen bonding, making its interaction with various solvent systems a complex but crucial area of study. The hydrochloride salt form is often chosen to enhance the solubility and stability of a basic parent compound. However, a quantitative understanding of its solubility limits in different environments is paramount for successful drug development.
A deep understanding of an API's solubility impacts:
-
Formulation Development: Guiding the selection of excipients and dosage forms (e.g., oral solids, parenteral solutions).
-
Bioavailability: Determining the rate and extent of drug absorption in the gastrointestinal tract.
-
Process Chemistry: Defining crystallization, purification, and manufacturing parameters.
-
Toxicology: Ensuring appropriate concentrations for in-vitro and in-vivo studies.
This guide provides the necessary protocols to generate a comprehensive solubility profile for this and similar compounds, ensuring data integrity and direct applicability to the pharmaceutical development workflow.
Theoretical Framework: Solubility of Amine Hydrochloride Salts
The solubility of this compound is governed by the interplay of its solid-state properties (crystal lattice energy) and the thermodynamics of its solvation. As a salt of a weak base and a strong acid, its solubility is intrinsically linked to the pH of the medium.
The dissolution equilibrium can be represented as:
R-NH2·HCl (solid) ⇌ R-NH3+ (aq) + Cl- (aq)
The key factors influencing this equilibrium are:
-
pH and pKa: The primary amine in the molecule will have a specific pKa. At pH values significantly below the pKa, the cationic form (R-NH3+) predominates, which is generally more water-soluble. As the pH approaches and surpasses the pKa, the uncharged free base (R-NH2) begins to form, which is typically less soluble and may precipitate. This phenomenon is known as the pH-solubility profile.
-
Common Ion Effect: The presence of chloride ions from other sources (e.g., in physiological buffers) can suppress the dissolution of the hydrochloride salt, according to Le Châtelier's principle. This is a critical consideration for predicting in-vivo behavior.
-
Temperature: Most dissolution processes are endothermic, meaning solubility tends to increase with temperature. Characterizing this relationship is vital for controlling manufacturing processes like crystallization.
-
Solvent Polarity: The solubility in different organic and mixed-aqueous solvents will depend on the solvent's ability to disrupt the crystal lattice and solvate the ionic and polar functional groups of the molecule.
Logical Flow for Solubility Assessment
The following diagram outlines the decision-making process for a comprehensive solubility assessment campaign.
Caption: Workflow for API solubility characterization.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, providing the high-quality data required for regulatory submissions and internal decision-making.
Protocol: Thermodynamic (Equilibrium) Solubility Determination
This method is considered the "gold standard" as it measures the true equilibrium solubility of the compound.
Objective: To determine the saturation concentration of the API in a given solvent system after equilibrium has been reached.
Methodology: Shake-Flask Method (Based on OECD Guideline 105)
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the pre-conditioned solvent (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer, ethanol) to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).
-
Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but a time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is required to validate the method. Equilibrium is reached when consecutive measurements are statistically identical.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. This step is critical; avoid disturbing the solid material.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Discard the first portion of the filtrate to saturate any binding sites on the filter.
-
-
Analysis:
-
Quantify the concentration of the dissolved API in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Validation:
-
Visually inspect each vial to confirm the presence of undissolved solid, validating that saturation was achieved.
-
Analyze the solid material post-experiment using techniques like XRPD or DSC to check for any changes in crystal form (polymorphism) or solvation state.
-
Protocol: Kinetic Solubility Determination
This high-throughput method measures the concentration at which a compound precipitates from a stock solution upon addition to an aqueous buffer. It is useful for early-stage discovery to quickly rank compounds.
Objective: To determine the apparent solubility of a compound under non-equilibrium conditions, which can be indicative of its behavior upon rapid dilution.
Methodology: DMSO Stock Dilution Method
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Fill a 96-well microplate with the desired aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Execution:
-
Using a liquid handling robot for precision, add a small volume of the DMSO stock solution to the buffer in the microplate wells. This rapid addition creates a state of supersaturation.
-
Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a short period (typically 1-2 hours).
-
-
Analysis:
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
Alternatively, the plate can be filtered, and the concentration in the filtrate can be determined by HPLC-UV or LC-MS/MS.
-
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format to allow for easy comparison across different conditions.
Table 1: Hypothetical Solubility Profile for this compound
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Interpretation / Implication |
| Purified Water | 25 | Thermodynamic | > 100 | Very soluble; suitable for simple aqueous formulations. |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Thermodynamic | > 100 | Expected to be fully dissolved in the stomach. |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | Thermodynamic | 45 | Solubility decreases at higher pH, potential for precipitation in the intestine. |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | 55 | Good apparent solubility; may not precipitate immediately upon injection. |
| Ethanol | 25 | Thermodynamic | 15 | Moderately soluble; ethanol may be a useful co-solvent. |
| Propylene Glycol | 25 | Thermodynamic | 25 | Potential for use in non-aqueous or co-solvent liquid formulations. |
Note: The data in this table is illustrative and must be determined experimentally.
Interpretation of Results
-
High aqueous solubility (>100 mg/mL at low pH): This is characteristic of a highly polar hydrochloride salt and is a favorable property. It suggests that for oral dosage forms, dissolution will likely not be the rate-limiting step for absorption in the acidic environment of the stomach.
-
pH-Dependent Solubility: The drop in solubility from pH 1.2 to pH 6.8 is a critical finding. It highlights the risk of the drug precipitating as it transitions from the stomach to the small intestine. This information is crucial for designing formulations that can maintain solubility in the intestine, such as amorphous solid dispersions or formulations with precipitation inhibitors.
-
Solvent Selection: The moderate solubility in common pharmaceutical co-solvents like ethanol and propylene glycol provides options for developing liquid formulations for oral or parenteral routes where high concentrations are needed.
Experimental Workflow Visualization
The following diagram illustrates the detailed steps within the "gold standard" Thermodynamic Solubility protocol.
Spectroscopic Profiling of 4-(Aminomethyl)piperidin-2-one Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-(Aminomethyl)piperidin-2-one hydrochloride (CAS No. 1400764-40-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogs to present a detailed, predictive analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for the identification, characterization, and quality control of this molecule. The methodologies described herein are grounded in standard, validated laboratory protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a lactam (a cyclic amide) within a piperidine ring and a primary aminomethyl group. Its hydrochloride salt form enhances stability and solubility, making it a versatile building block in medicinal chemistry.[1] The piperidone scaffold is a prevalent motif in a variety of biologically active compounds.[2][3] The aminomethyl side-chain offers a reactive handle for further chemical modifications, enabling its use in the synthesis of diverse molecular entities targeting the central nervous system, including analgesics and neuroactive compounds.[1]
Accurate structural confirmation and purity assessment are paramount in drug development. Spectroscopic techniques are the cornerstone of this process. This guide will provide an in-depth analysis of the expected spectroscopic data for the title compound, thereby facilitating its unambiguous identification.
The molecular structure of this compound is presented below.[4]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the analysis of similar structures, such as 4-(aminomethyl)piperidine and other piperidone derivatives.[2][5][6]
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum will exhibit distinct signals for the protons on the piperidone ring and the aminomethyl side chain. The use of a deuterated solvent such as DMSO-d₆ or D₂O is recommended for acquiring the spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| NH (Amide) | 8.0 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and may exchange with D₂O. |
| NH ₃⁺ (Ammonium) | 7.5 - 8.0 | Broad Singlet | 3H | The protons of the ammonium group are deshielded due to the positive charge and will also exchange with D₂O. |
| CH ₂ (Piperidone C6) | 3.1 - 3.4 | Triplet | 2H | These protons are adjacent to the amide nitrogen. |
| CH ₂ (Aminomethyl C7) | 2.8 - 3.1 | Doublet | 2H | These protons are adjacent to the ammonium nitrogen and coupled to the C4 proton. |
| CH (Piperidone C4) | 2.2 - 2.6 | Multiplet | 1H | This methine proton is coupled to the adjacent methylene groups. |
| CH ₂ (Piperidone C3) | 2.0 - 2.3 | Multiplet | 2H | Protons adjacent to the carbonyl group. |
| CH ₂ (Piperidone C5) | 1.6 - 1.9 | Multiplet | 2H | These protons are on the opposite side of the ring from the carbonyl. |
Expert Insights: The presence of the electron-withdrawing carbonyl group at C2 will cause a downfield shift for the adjacent protons at C3 and the more distant protons at C6 (via the amide nitrogen). The protonation of the aminomethyl group will lead to a significant downfield shift of the C7 protons compared to the free base.[5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C =O (Amide Carbonyl C2) | 170 - 175 | The carbonyl carbon of a lactam is highly deshielded. |
| C H₂ (Piperidone C6) | 45 - 50 | Carbon adjacent to the amide nitrogen. |
| C H₂ (Aminomethyl C7) | 40 - 45 | Carbon adjacent to the ammonium nitrogen. |
| C H₂ (Piperidone C3) | 35 - 40 | Carbon alpha to the carbonyl group. |
| C H (Piperidone C4) | 30 - 35 | Methine carbon of the piperidine ring. |
| C H₂ (Piperidone C5) | 25 - 30 | Methylene carbon of the piperidine ring. |
Expert Insights: The chemical shifts are predicted based on standard values for piperidone and aminoalkane systems.[7][8] The most downfield signal will be the carbonyl carbon, a key identifier for this class of compounds.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for NMR analysis is crucial for ensuring data quality.
Caption: A standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide, ammonium, and alkane functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3200 - 3300 | Stretching |
| N-H (Ammonium) | 2800 - 3100 (broad) | Stretching |
| C-H (Alkane) | 2850 - 2960 | Stretching |
| C=O (Amide I band) | 1640 - 1680 (strong) | Stretching |
| N-H (Amide II band) | 1550 - 1600 | Bending |
Expert Insights: The most characteristic peak will be the strong C=O stretch of the lactam, expected around 1650 cm⁻¹. The broad absorption in the 2800-3100 cm⁻¹ region is a hallmark of an ammonium salt. The IR spectrum of the related compound 4-(aminomethyl)piperidine shows N-H and C-H stretching but lacks the strong carbonyl absorption, making this a key differentiating feature.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method.
-
Predicted Molecular Ion: The base peak in the mass spectrum is expected to be the molecular ion of the free base [M+H]⁺ at m/z 129.11. This corresponds to the protonation of the free amine or the amide. The molecular weight of the parent compound is 128.10 g/mol .
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the piperidone ring.
Caption: Predicted major fragmentation pathways for 4-(Aminomethyl)piperidin-2-one.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the pharmaceutical industry for the structural verification and quality assessment of this important synthetic intermediate. The provided protocols emphasize the importance of robust, self-validating methodologies in ensuring data integrity.
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The Ascendant Role of Piperidinone Scaffolds in Modern Therapeutics: A Technical Guide for Drug Discovery
Abstract
The piperidinone core, a six-membered heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of piperidinone derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind the design and synthesis of these compounds, offering field-proven insights into their mechanisms of action across critical disease areas including oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. This document is structured to serve as a comprehensive resource, integrating detailed experimental protocols, data-driven visualizations, and a robust framework of authoritative references to empower the next generation of piperidinone-based drug discovery.
Introduction: The Piperidinone Scaffold - A Keystone in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its inherent conformational flexibility and the ability to engage in diverse non-covalent interactions have cemented its status as a valuable building block in drug design.[4] The introduction of a carbonyl group to form the piperidinone core further enhances its utility by providing a strategic handle for synthetic modifications and introducing additional hydrogen bonding capabilities.[5][6] This guide will navigate the expansive therapeutic landscape of piperidinone derivatives, underscoring their evolution from simple synthetic intermediates to potent and selective therapeutic agents.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Recent advancements have highlighted the significant potential of piperidinone derivatives as potent anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[7] These compounds have been shown to modulate key signaling pathways implicated in tumor progression, including cell cycle regulation, apoptosis, and angiogenesis.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A prominent class of anticancer piperidinone derivatives, the 3,5-bis(arylidene)-4-piperidones (BAPs), have exhibited selective cytotoxicity towards cancer cells with minimal impact on normal cells.[7] Mechanistic studies reveal that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS).[8] Furthermore, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have been shown to arrest cancer cells in the G1 or G2/M phase of the cell cycle, thereby inhibiting proliferation.[8]
Another critical target for piperidinone-based anticancer agents is the MDM2-p53 protein-protein interaction.[9] The p53 tumor suppressor protein is a crucial regulator of cell growth and apoptosis, and its activity is often abrogated in cancer through interaction with the MDM2 oncoprotein.[9] Piperidinone-based inhibitors have been developed to disrupt this interaction, leading to the reactivation of the p53 pathway and subsequent tumor regression.[9] One such compound, AMG 232, has advanced to human clinical trials for the treatment of various cancers.[9]
Signaling Pathway: MDM2-p53 Interaction Inhibition
Caption: Inhibition of the MDM2-p53 interaction by piperidinone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of piperidinone derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Piperidinone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the piperidinone derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neuroprotective Applications: Combating Neurodegeneration
Piperidinone derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease (AD) and Parkinson's disease (PD).[10][11] Their mechanisms of action often involve mitigating oxidative stress, reducing neuroinflammation, and inhibiting the aggregation of pathological proteins.
Alzheimer's Disease: Targeting Aβ Aggregation and Neuroinflammation
A series of novel 2-piperidone derivatives have been designed to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[10] One promising compound, 7q, demonstrated significant inhibition of Aβ(1-42) aggregation.[10] Furthermore, these derivatives were found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia.[10] The neuroprotective effect is also attributed to the prevention of neuronal cell death mediated by microglia activation.[10] Molecular docking studies suggest that these compounds may bind to myeloid differentiation factor 88 (MyD88), interfering with its dimerization and downstream inflammatory signaling.[10]
Parkinson's Disease: Activating the Nrf2/Keap1 Pathway
In the context of Parkinson's disease, piperine analogues, which contain a piperidine moiety, have been investigated for their neuroprotective effects.[11] These compounds have been shown to protect neuron-like PC12 cells from hydrogen peroxide-induced damage.[11] The underlying mechanism appears to involve the activation of the Nrf2/Keap1 pathway, which leads to the upregulation of phase II antioxidant enzymes like HO-1 and NQO1, thereby scavenging reactive oxygen species and reducing oxidative stress.[11]
Experimental Workflow: Evaluation of Neuroprotective Effects
Caption: A streamlined workflow for evaluating neuroprotective piperidinone derivatives.
Antimicrobial and Anti-inflammatory Applications
Piperidinone derivatives have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
A variety of piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities.[12] Some of these compounds have shown significant activity against strains such as Staphylococcus aureus, E. coli, and various fungi, with efficacy comparable to standard drugs like ampicillin and terbinafine.[12] The synthesis of these compounds often involves the Mannich reaction, a versatile method for creating C-C bonds.[12]
Anti-inflammatory Properties
Several piperidinone derivatives, particularly those designed as curcumin analogues, have exhibited potent anti-inflammatory effects.[13][14] These compounds can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[13][14] The mechanism of action for some of these derivatives involves the downregulation of NF-κB activation, a key transcription factor that regulates inflammatory responses.[15]
Synthesis Strategies for Piperidinone Derivatives
The synthesis of piperidinone derivatives is a well-established field with a variety of methodologies. The Mannich reaction is a cornerstone for the synthesis of 4-piperidones, involving the condensation of an aldehyde, an amine, and a ketone with two α-hydrogens.[12][16] Other common approaches include the Dieckmann condensation and various cyclization reactions.[1] The choice of synthetic route is often dictated by the desired substitution pattern on the piperidinone ring.
Data Summary: Therapeutic Applications of Piperidinone Derivatives
| Therapeutic Area | Key Molecular Targets/Mechanisms | Representative Compound Classes | Key Findings |
| Anticancer | MDM2-p53 interaction, ROS induction, Cell cycle arrest | 3,5-bis(arylidene)-4-piperidones, Halogenated curcuminoids | Selective cytotoxicity, tumor growth inhibition in vivo.[7][8] |
| Neuroprotection | Aβ aggregation inhibition, Anti-neuroinflammation (MyD88), Nrf2/Keap1 activation | 2-piperidone derivatives, Piperine analogues | Reduced Aβ plaques, decreased pro-inflammatory cytokines, enhanced antioxidant response.[10][11] |
| Antimicrobial | Broad-spectrum activity | 2,6-diaryl-3-methyl-4-piperidones | Efficacy against various bacteria and fungi.[12] |
| Anti-inflammatory | NF-κB inhibition, Suppression of NO and pro-inflammatory cytokines | Curcumin-derived piperidones | Reduced inflammatory markers in cellular and animal models.[13][15] |
Conclusion and Future Perspectives
The piperidinone scaffold has unequivocally demonstrated its versatility and therapeutic potential across a spectrum of diseases. The ongoing research into novel derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield a new generation of potent and selective drugs. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic targets. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery and development of clinically viable piperidinone-based therapeutics.
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Methodological & Application
Application of 4-(Aminomethyl)piperidin-2-one in CNS Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of the 4-(Aminomethyl)piperidin-2-one Scaffold in CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is one of the most challenging yet vital endeavors in modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complexity of neuronal signaling pathways demand innovative medicinal chemistry strategies. Within this landscape, the 4-(aminomethyl)piperidin-2-one scaffold has emerged as a privileged structure with significant potential for the development of next-generation CNS drugs. Its inherent structural features, combining a conformationally restricted piperidin-2-one ring with a versatile aminomethyl side chain, offer a unique platform for designing potent and selective modulators of key CNS targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4-(aminomethyl)piperidin-2-one scaffold in CNS drug discovery. We will delve into the rationale behind its application, provide detailed protocols for the synthesis of derivatives, and outline key in vitro and in vivo assays for their biological evaluation.
The 4-(Aminomethyl)piperidin-2-one Scaffold: A GABA Analogue with Favorable Physicochemical Properties
The 4-(aminomethyl)piperidin-2-one core can be considered a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS.[1][2] Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and sleep disturbances.[3] While GABA itself has limited therapeutic utility due to its poor BBB permeability, synthetic analogues that mimic its structure and function have proven to be successful therapeutic agents.[2][3]
The piperidin-2-one ring system imparts a degree of rigidity to the molecule, which can lead to higher binding affinity and selectivity for target receptors compared to more flexible molecules.[4] The aminomethyl group at the 4-position provides a crucial handle for synthetic modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological properties.
A critical aspect of CNS drug design is achieving an optimal balance of physicochemical properties to ensure adequate brain penetration.[5] The 4-(aminomethyl)piperidin-2-one scaffold possesses a favorable profile in this regard. The table below summarizes key physicochemical properties of related structures, providing a rationale for the potential of this scaffold in CNS drug discovery.
| Property | 4-(aminomethyl)piperidine | 1-[4-(aminomethyl)phenyl]piperidin-2-one | General CNS Drug Guidelines |
| Molecular Weight ( g/mol ) | 114.19 | 204.27 | < 450 |
| logP | -0.4 | 1.66 | 1-3 |
| Polar Surface Area (Ų) | 38.1 | 46.33 | < 90 |
| Hydrogen Bond Donors | 2 | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | 2 | ≤ 7 |
Data for 4-(aminomethyl)piperidine and 1-[4-(aminomethyl)phenyl]piperidin-2-one obtained from PubChem and ChemScene respectively.[6][7]
These properties suggest that derivatives of 4-(aminomethyl)piperidin-2-one can be designed to fall within the desired range for CNS drug candidates, enhancing the likelihood of successful development.
Therapeutic Applications in CNS Disorders
The unique structural features of the 4-(aminomethyl)piperidin-2-one scaffold make it a promising starting point for the development of therapeutics for a variety of CNS disorders.
Epilepsy
The role of GABA in maintaining the balance between neuronal excitation and inhibition is central to the pathophysiology of epilepsy.[1][3] Enhancing GABAergic neurotransmission is a clinically validated strategy for seizure control.[8] Derivatives of 4-(aminomethyl)piperidin-2-one can be designed as GABA receptor agonists or positive allosteric modulators (PAMs) to increase inhibitory tone in the brain and suppress seizure activity.
Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition that arises from damage to the somatosensory nervous system.[9] Central sensitization, a key mechanism in neuropathic pain, involves a reduction in GABAergic inhibition.[10] By restoring inhibitory signaling, GABA analogues can effectively alleviate neuropathic pain symptoms.[11] The 4-(aminomethyl)piperidin-2-one scaffold provides a framework for developing novel analgesics with improved efficacy and side-effect profiles compared to existing treatments.
Anxiety Disorders
Anxiety disorders are characterized by excessive fear and worry, often linked to hyperactivity in cortico-limbic circuits.[3] GABAergic interneurons play a crucial role in regulating these circuits, and enhancing GABAergic function is a cornerstone of anxiolytic therapy.[8] The development of selective GABA receptor modulators based on the 4-(aminomethyl)piperidin-2-one scaffold could lead to new anxiolytic agents with a more favorable therapeutic window.
Experimental Protocols
Synthesis of 4-(Aminomethyl)piperidin-2-one Derivatives
A versatile and efficient approach to the synthesis of 4-substituted piperidin-2-one derivatives involves a multi-step sequence starting from readily available materials. The following protocol provides a general framework that can be adapted to generate a library of compounds for SAR studies. This proposed synthesis is based on established methods for the synthesis of related piperidine and piperidinone structures.[1][12][13]
Caption: Proposed synthetic pathway for 4-(aminomethyl)piperidin-2-one derivatives.
Step-by-Step Protocol:
-
N-Protection of 4-Piperidone: Protect the nitrogen of 4-piperidone with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc) or benzyl chloroformate (Cbz), to prevent side reactions in subsequent steps.
-
Introduction of a Two-Carbon Unit with a Latent Amine Function:
-
Method A (Wittig/HWE): React the N-protected 4-piperidone with a Wittig or Horner-Wadsworth-Emmons reagent, such as (diethylphosphono)acetonitrile, to introduce a cyanomethylene group at the 4-position.
-
Method B (Michael Addition): Alternatively, convert the N-protected 4-piperidone to the corresponding α,β-unsaturated lactam, followed by a Michael addition of nitromethane to introduce a nitromethyl group.
-
-
Reduction of the Nitrile/Nitro Group: Reduce the nitrile or nitro group to the corresponding primary amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Raney Ni) or a hydride reducing agent (e.g., LiAlH₄).
-
Formation of the Piperidin-2-one Ring (if not already present): If starting from a precursor that is not already a lactam, cyclization to form the piperidin-2-one ring will be necessary. This can often be achieved through intramolecular amidation.
-
N-Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the 4-(aminomethyl)piperidin-2-one core scaffold.
-
Library Synthesis: Diversify the core scaffold by:
-
N-Alkylation/Acylation of the Piperidinone Nitrogen: React the piperidinone with a variety of alkyl halides or acyl chlorides to introduce different substituents on the ring nitrogen.
-
Derivatization of the Primary Amine: Modify the aminomethyl side chain through reactions such as acylation, sulfonylation, or reductive amination to explore a wide range of chemical space.
-
In Vitro Evaluation: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.[14]
Caption: Workflow for a radioligand binding assay.
Materials:
-
Rat brain cortex
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol)
-
Unlabeled ligand (e.g., GABA) for determining non-specific binding
-
Test compounds (derivatives of 4-(aminomethyl)piperidin-2-one)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain cortex in ice-cold assay buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a known protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).
-
Incubate the tubes at 4°C to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vivo Evaluation: Animal Models of Epilepsy and Neuropathic Pain
This model is widely used to screen for potential anticonvulsant drugs.[6]
Caption: Workflow for the PTZ-induced seizure model.
Protocol:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6 strain). Allow the animals to acclimatize to the experimental environment.
-
Drug Administration: Administer the test compound (dissolved in a suitable vehicle) or vehicle alone via the desired route (e.g., intraperitoneal, oral).
-
PTZ Injection: After a predetermined pretreatment time, administer a subconvulsive dose of pentylenetetrazol (PTZ) (e.g., 35-60 mg/kg, i.p.).
-
Observation and Scoring: Immediately after PTZ injection, place the mouse in an observation chamber and record its behavior for at least 30 minutes. Score the seizure severity using a standardized scale, such as the Racine scale.
-
Data Analysis: Compare the latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures between the test compound-treated groups and the vehicle-treated group.
The CCI model is a widely accepted model of peripheral nerve injury-induced neuropathic pain.[10]
Caption: Workflow for the CCI model of neuropathic pain.
Protocol:
-
Surgical Procedure:
-
Anesthetize an adult male rat (e.g., Sprague-Dawley strain).
-
Expose the common sciatic nerve in one hind limb.
-
Loosely tie four ligatures around the nerve.
-
Close the incision.
-
-
Development of Neuropathic Pain: Allow several days for the development of neuropathic pain behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus).
-
Behavioral Testing (von Frey Test):
-
Place the rat in a chamber with a mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the injured hind paw until the rat withdraws its paw.
-
The filament that elicits a withdrawal response is the paw withdrawal threshold.
-
-
Drug Administration and Post-treatment Testing:
-
Administer the test compound or vehicle.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
-
Data Analysis: Compare the paw withdrawal thresholds before and after treatment to determine the analgesic efficacy of the test compound.
Conclusion and Future Directions
The 4-(aminomethyl)piperidin-2-one scaffold represents a highly promising starting point for the discovery of novel CNS drugs. Its inherent GABA-mimetic properties, coupled with favorable physicochemical characteristics and synthetic tractability, make it an attractive platform for medicinal chemists. The detailed protocols provided in this application note offer a clear roadmap for the synthesis and evaluation of derivatives targeting a range of CNS disorders.
Future research in this area should focus on the generation of diverse chemical libraries based on this scaffold and their systematic evaluation in a battery of in vitro and in vivo assays. The exploration of different substitution patterns on both the piperidinone ring and the aminomethyl side chain will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates with optimal potency, selectivity, and pharmacokinetic profiles. Through a concerted effort of synthetic chemistry, pharmacology, and in vivo testing, the full therapeutic potential of the 4-(aminomethyl)piperidin-2-one scaffold can be unlocked, paving the way for the development of innovative treatments for debilitating CNS disorders.
References
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PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases. Retrieved from [Link]
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Ingenta Connect. (n.d.). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]
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PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved from [Link]
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The Physiological Society. (2018). Epilepsy and Neuropathic Pain: Investigation of Pain Sensitivity in Schiatic Nerve Chronic Constriction Injury-Induced Neuropathic Pain Model in Absence Epileptic WAG/Rij Rats. Retrieved from [Link]
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ResearchGate. (2021). Design, Docking Simulations, Synthesis, and in vitro and in vivo Behavioral Assessment of m‐Aminobenzoic Acid Analogues as GABA‐AT Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
- Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
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Frontiers. (n.d.). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Retrieved from [Link]
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PubMed. (n.d.). In vivo experimental models of epilepsy. Retrieved from [Link]
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ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. Retrieved from [Link]
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PubMed Central. (n.d.). In vitro studies on GABA release. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
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PLOS One. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-(Aminomethyl)piperidin-2-one hydrochloride. Retrieved from [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
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Medscape. (n.d.). Epilepsy and Seizures Medication. Retrieved from [Link]
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Open Access Government. (2024). Treating neuropathic pain and nicotine dependence: Epibatidine derivatives as potential therapeutics. Retrieved from [Link]
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PubMed. (n.d.). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). NCT01379040. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Retrieved from [Link]
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PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and In Vivo Effects of Flavonoids on Peripheral Neuropathic Pain. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
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PubMed Central. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Retrieved from [Link]
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MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]
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PubMed. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Retrieved from [Link]
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Patsnap Synapse. (2025). What is the role of pharmacophore in drug design? Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors Utilizing 4-(Aminomethyl)piperidin-2-one
Introduction: The Versatility of the Piperidinone Scaffold in Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of pharmaceuticals and natural products.[1][2] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. Within this class, the piperidin-2-one (or δ-valerolactam) moiety offers a unique combination of a rigid cyclic backbone with a hydrogen bond donor (the lactam NH) and acceptor (the lactam carbonyl). The introduction of a reactive aminomethyl group at the 4-position transforms this scaffold into a highly versatile building block for combinatorial chemistry and the targeted synthesis of enzyme inhibitors.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel enzyme inhibitors using 4-(aminomethyl)piperidin-2-one as a starting material, with a particular focus on the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.
Strategic Approaches to Derivatization
The synthetic utility of 4-(aminomethyl)piperidin-2-one lies in the differential reactivity of its three key functional handles: the primary amine of the aminomethyl group, the secondary amine of the lactam, and the lactam carbonyl. Strategic manipulation of these sites allows for the creation of diverse chemical libraries.
Core Synthetic Strategies
Two primary synthetic routes are commonly employed to generate libraries of inhibitors from the 4-(aminomethyl)piperidin-2-one core:
-
N-Alkylation/Arylation of the Lactam Nitrogen: This approach introduces diversity by modifying the lactam nitrogen. This is often a crucial step for modulating pharmacokinetic properties and exploring interactions with hydrophobic pockets of the target enzyme.
-
Acylation/Sulfonylation of the Primary Amine: The aminomethyl group serves as an excellent nucleophile for forming stable amide or sulfonamide bonds. This is a key position for introducing moieties that can interact with specific recognition sites within the enzyme's active site.
The following diagram illustrates the key reactive sites on the 4-(aminomethyl)piperidin-2-one scaffold and the general synthetic strategies for diversification.
Caption: General synthetic workflow for DPP-IV inhibitors.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of piperidinone-based enzyme inhibitors.
Protocol 1: Selective Boc-Protection of the Primary Amine
Rationale: To achieve selective N-alkylation of the lactam nitrogen, the more nucleophilic primary amine of the aminomethyl group must first be protected. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable under the basic conditions of N-alkylation and can be readily removed under acidic conditions.
Materials:
-
4-(Aminomethyl)piperidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane/Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA (2.2 eq) to the suspension and stir at room temperature for 15 minutes to liberate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can often be used in the next step without further purification.
Protocol 2: N-Alkylation of the Lactam Nitrogen
Rationale: This step introduces a key diversity element. Reductive amination is a robust method for this transformation, offering high yields and avoiding the formation of quaternary ammonium salts that can occur with direct alkylation using alkyl halides. [5] Materials:
-
Boc-protected 4-(aminomethyl)piperidin-2-one (from Protocol 1)
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. [6]
Protocol 3: Amide Coupling to the Primary Amine
Rationale: After deprotection of the Boc group, the final diversity element is introduced via amide bond formation. The use of a peptide coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is efficient and minimizes racemization if chiral carboxylic acids are used. [7] Materials:
-
N-alkylated, Boc-deprotected intermediate
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the free amine intermediate (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or recrystallization. [8]
Characterization and Data Analysis
Structural Elucidation: The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.
| Technique | Purpose | Key Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Chemical shifts, coupling constants, and integration of signals corresponding to the piperidinone core and appended functional groups. [9] |
| Mass Spectrometry | Determination of molecular weight. | Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of the target compound. [10] |
| HPLC | Purity determination. | A single major peak indicates high purity. |
Table 1: Analytical Techniques for Characterization.
Biological Evaluation: In Vitro DPP-IV Inhibition Assay
Principle: The inhibitory activity of the synthesized compounds against DPP-IV is determined using a fluorometric assay. The enzyme cleaves a non-fluorescent substrate, Gly-Pro-AMC (aminomethylcoumarin), to release the highly fluorescent AMC. The rate of fluorescence increase is proportional to the enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition. [2][4] Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Sitagliptin (positive control inhibitor)
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
100% Activity Wells: Assay buffer, DPP-IV enzyme solution, and DMSO (vehicle).
-
Inhibitor Wells: Assay buffer, DPP-IV enzyme solution, and test compound dilution.
-
Background Wells: Assay buffer and DMSO (no enzyme).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. [4]Continue to read the fluorescence at regular intervals for 30 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: The inhibitory potency of the synthesized compounds can be summarized in a table for easy comparison.
| Compound ID | DPP-IV IC₅₀ (nM) | Selectivity (fold vs. other proteases) |
| Lead Compound 1 | 15 | >1000 |
| Derivative A | 8 | >1500 |
| Derivative B | 55 | >800 |
| Sitagliptin | 20 | >1000 |
Table 2: Example Inhibitory Activity Data.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Mice
Principle: The OGTT is a standard preclinical model to assess the effect of an antidiabetic agent on glucose homeostasis. [11]A glucose challenge is administered to fasted mice, and the ability of the test compound to reduce the subsequent glycemic excursion is measured. [1][12] Procedure:
-
Fast male C57BL/6J mice overnight (or for 6 hours) with free access to water. [13]2. Administer the test compound or vehicle (e.g., via oral gavage) 30-60 minutes prior to the glucose challenge.
-
At time t=0, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels from tail vein blood at t=0 (baseline) and at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer. [14]5. Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates in vivo efficacy.
Conclusion
4-(Aminomethyl)piperidin-2-one is a highly valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The strategic functionalization of its primary amine and lactam nitrogen allows for the creation of large, diverse libraries of compounds suitable for screening against a wide range of enzymatic targets. The detailed protocols provided in this application note offer a robust framework for the synthesis, characterization, and biological evaluation of these promising therapeutic candidates, with a specific and successful application in the discovery of potent DPP-IV inhibitors.
References
-
Jadhav, P. B., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2186-2190. [Link]
-
Kennard, M. R., et al. (2022). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Scientific Reports, 12(1), 1-11. [Link]
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Oral Glucose Tolerance Test in Mouse. (2020). protocols.io. [Link]
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Kennard, M. R., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Physiological Reports, 9(18), e15039. [Link]
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Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery. [Link]
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Wang, L., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6599. [Link]
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Stockman, B. J., et al. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Journal of Visualized Experiments, (149), e59928. [Link]
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Soroka, A., et al. (2006). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 16(18), 4777-4779. [Link]
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Sato, K., et al. (2018). Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. Foods, 7(10), 167. [Link]
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Pellicciari, R., et al. (2016). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews, 116(10), 5907-5968. [Link]
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Johnson, B. M., & Lee, T. D. (2000). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Journal of the American Society for Mass Spectrometry, 11(5), 411-419. [Link]
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Tzeng, Y. L., & Kalodimos, C. G. (2011). Enzyme Dynamics from NMR Spectroscopy. Accounts of Chemical Research, 44(9), 817-826. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
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Hansen, A. L., et al. (2023). Intrinsic structural dynamics dictate enzymatic activity and inhibition. Proceedings of the National Academy of Sciences, 120(44), e2308611120. [Link]
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Carpino, L. A., et al. (1989). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry, 54(4), 871-874. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
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Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
- Synthesis method of chiral piperazinone derivative. (2018).
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Li, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296. [Link]
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N-alkylation of 4-piperidone. (2012). Sciencemadness.org. [Link]
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Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). PubMed Central. [Link]
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI. [Link]
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Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link]
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Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
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Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 387-392. [Link]
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Application Notes & Protocols: 4-(Aminomethyl)piperidin-2-one as a Versatile Precursor for Novel Neuroactive Compounds
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] This guide focuses on a particularly valuable derivative, 4-(Aminomethyl)piperidin-2-one, a bifunctional building block poised for the efficient synthesis of a new generation of neuroactive compounds. Its unique structure, featuring a reactive lactam and a primary aminomethyl group, offers two distinct points for chemical modification, enabling the creation of diverse chemical libraries targeting a range of central nervous system (CNS) disorders. These notes provide a comprehensive overview of the strategic application of this precursor, detailed synthetic protocols, and a framework for the biological evaluation of its derivatives.
The Strategic Importance of the 4-(Aminomethyl)piperidin-2-one Scaffold
The therapeutic potential of piperidine-based compounds in neuroscience is well-established, with applications ranging from cognition enhancement to antipsychotic and analgesic agents.[1][2][3] The 4-(Aminomethyl)piperidin-2-one molecule is of particular interest due to its inherent structural features:
-
The Piperidin-2-one (Valerolactam) Ring: This cyclic amide is a key pharmacophore in several nootropic agents. The lactam nitrogen can be readily N-alkylated or N-acylated to introduce a variety of substituents, modulating properties like lipophilicity, receptor affinity, and metabolic stability.
-
The C4-Aminomethyl Group: The primary amine at the C4 position serves as a crucial anchor for introducing pharmacophoric elements that can interact with specific biological targets. Its flexibility allows for the formation of amides, sulfonamides, or secondary/tertiary amines through reductive amination, providing access to a wide chemical space.
This dual functionality allows for a modular approach to drug design, where different fragments can be systematically introduced to optimize potency, selectivity, and pharmacokinetic profiles.
Figure 2: General synthetic workflow for derivatization.
Step-by-Step Methodology:
-
Step 1: Protection of the Primary Amine
-
Rationale: To prevent the primary amine from reacting during the subsequent N-alkylation of the lactam, it is selectively protected, typically with a tert-butoxycarbonyl (Boc) group.
-
Protocol:
-
Dissolve 4-(Aminomethyl)piperidin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (TEA) or sodium bicarbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
-
Step 2: N-Alkylation of the Lactam Nitrogen
-
Rationale: This step introduces a key structural element to the lactam nitrogen. Here, we introduce a linker to which a piperazine moiety will be attached.
-
Protocol:
-
To a solution of the Boc-protected intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0°C.
-
Allow the mixture to stir for 30 minutes to form the corresponding anion.
-
Add the alkylating agent, for example, 1-bromo-2-chloroethane (1.5 eq), and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate. Purify by column chromatography on silica gel.
-
-
-
Step 3: Introduction of the Arylpiperazine Moiety
-
Rationale: The terminal chloride is displaced by a nucleophilic arylpiperazine, a common pharmacophore in CNS drugs. [4] * Protocol:
-
Dissolve the product from Step 2 (1.0 eq) and 1-(2-fluorophenyl)piperazine (1.2 eq) in acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI).
-
Heat the mixture to reflux (approx. 80°C) for 12-24 hours.
-
After cooling, filter the solids and concentrate the filtrate. Purify the residue via column chromatography.
-
-
-
Step 4: Deprotection and Final Modification (Optional Final Step)
-
Rationale: The Boc protecting group is removed under acidic conditions to liberate the primary amine, which can be further modified if desired, or left as a primary amine which is often crucial for receptor interaction.
-
Protocol:
-
Dissolve the Boc-protected compound from Step 3 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours.
-
Evaporate the solvent and excess acid under reduced pressure. The final product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be purified by recrystallization.
-
-
Target Classes and Biological Evaluation
Derivatives of 4-(Aminomethyl)piperidin-2-one are promising candidates for several classes of neuroactive compounds.
| Target Class | Therapeutic Indication | Rationale for Scaffold Use | Example Modification Strategy |
| Sigma-1 Receptor Ligands | Neurodegenerative Diseases, Neuropathic Pain | The piperidine core is a known scaffold for high-affinity sigma-1 ligands. [5]The distance between the nitrogen atoms is critical for binding. | N-alkylation with substituted benzyl groups; formation of amides at the C4-aminomethyl position. |
| Dopamine/Serotonin Receptor Modulators | Schizophrenia, Depression, Parkinson's Disease | The scaffold can position arylpiperazine or related moieties to interact with aminergic GPCRs. [6] | Introduction of long-chain ethers or alkyl groups at the N1 position, connecting to an arylpiperazine. |
| Nootropics (Cognition Enhancers) | Alzheimer's Disease, Dementia | The core lactam structure is reminiscent of racetams. Modifications can enhance blood-brain barrier penetration and target AMPA or NMDA receptors. [2][7] | Acylation of the C4-aminomethyl group with various carboxylic acids; N-benzylation of the lactam. |
| Histamine H3 Receptor Inverse Agonists | Narcolepsy, Cognitive Deficits | The piperidine ring can serve as a central scaffold to correctly orient pharmacophores that occupy the H3 receptor binding pocket. [8] | N-alkylation with cyclobutyl or other small cycloalkyl groups; attachment of a phenoxy group via a linker. |
Framework for Biological Evaluation
A typical screening cascade for novel compounds derived from this precursor would involve:
Figure 3: A tiered approach for biological evaluation of novel neuroactive compounds.
Conclusion and Future Directions
4-(Aminomethyl)piperidin-2-one represents a highly valuable and underutilized starting material for the generation of novel neuroactive compounds. Its bifunctional nature allows for the application of combinatorial and parallel synthesis techniques to rapidly generate libraries of diverse structures. The protocols and strategies outlined in these notes provide a robust framework for researchers in drug discovery to exploit this scaffold's potential. Future efforts should focus on developing stereoselective synthetic routes to access enantiomerically pure derivatives, which is often critical for achieving desired potency and reducing off-target effects.
References
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Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4(50)), 25-33. [Link]
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Dodge, J. A., & Rudyk, H. (2009). A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. Synthetic Communications, 32(11), 1665-1673. [Link]
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MySkinRecipes. (n.d.). 4-(Aminomethyl)piperidin-2-one hydrochloride. Retrieved from [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1510-1524. [Link]
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Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]
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Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Fotsch, C., et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Bioorganic & Medicinal Chemistry, 13(8), 2859-2872. [Link]
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Gualtieri, F., et al. (2013). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. European Journal of Medicinal Chemistry, 65, 354-362. [Link]
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Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]
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Abdel-Aziem, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4225-4255. [Link]
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Singh, P. P., & Kumar, R. (2014). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 14(1), 74-89. [Link]
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Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(7), 820-825. [Link]
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Kulkarni, P., et al. (2010). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential for treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 18(4), 1436-1447. [Link]
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Molecular Imaging and Contrast Agent Database (MICAD). (2009). [11C]AZ10419369. National Center for Biotechnology Information (US). [Link]
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Application Note: A Robust Protocol for the N-Alkylation of 4-(Aminomethyl)piperidin-2-one
Introduction
The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization of this core, particularly at the nitrogen atom, is a critical strategy for modulating the pharmacological properties of drug candidates. 4-(Aminomethyl)piperidin-2-one, with its reactive secondary amine within the lactam ring, serves as a versatile building block for creating diverse chemical libraries. This application note provides a detailed, field-proven protocol for the N-alkylation of 4-(aminomethyl)piperidin-2-one using an alkyl halide. The methodology emphasizes experimental reliability, mechanistic clarity, and practical considerations for researchers in drug discovery and organic synthesis.
Reaction Principle and Mechanism
The N-alkylation of a lactam, such as 4-(aminomethyl)piperidin-2-one, proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The reaction requires the deprotonation of the lactam nitrogen to form a highly nucleophilic amide anion.[1] Strong, non-nucleophilic bases are essential for this deprotonation, as amides are very weak acids.[1] Sodium hydride (NaH) is a commonly employed base for this transformation, as it irreversibly deprotonates the amide to form its sodium salt and hydrogen gas, driving the reaction forward.[1][2][3]
Once the amide anion is formed, it attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide), displacing the halide and forming the new N-C bond.[4] The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the amide anion.[2][5]
It is important to note that the primary amine of the 4-(aminomethyl) substituent is significantly more basic and nucleophilic than the lactam nitrogen. To achieve selective alkylation on the lactam nitrogen, the primary amine must first be protected, for instance, with a tert-butoxycarbonyl (Boc) group.[6] This protocol assumes the starting material is appropriately protected.
Detailed Experimental Protocol
This protocol describes the N-benzylation of Boc-protected 4-(aminomethyl)piperidin-2-one as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-4-(aminomethyl)piperidin-2-one | ≥95% | Commercial Source | Starting Material (SM) |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial Source | Highly reactive, handle with care under inert gas.[3] |
| Benzyl Bromide (BnBr) | ≥98% | Commercial Source | Lachrymator, handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a dry, polar aprotic solvent.[7] |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Saturated aq. NH₄Cl | - | Lab Prepared | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | - | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercial Source | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring.[8] |
Step-by-Step Procedure
-
Preparation:
-
A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Add Sodium Hydride (60% dispersion, 1.2 eq.) to the flask.
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under inert gas.[3]
-
Add anhydrous DMF (approx. 0.2 M relative to the starting material) to the flask via syringe.
-
-
Reaction Setup:
-
Cool the NaH/DMF suspension to 0 °C using an ice-water bath.
-
Dissolve Boc-4-(aminomethyl)piperidin-2-one (1.0 eq.) in a minimal amount of anhydrous DMF in a separate dry flask.
-
Slowly add the solution of the starting material to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the amide anion forms.
-
-
Alkylation:
-
Add Benzyl Bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours.
-
-
Reaction Monitoring (TLC):
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9][10]
-
Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn).[9][11]
-
Use an appropriate eluent system (e.g., 50-70% Ethyl Acetate in Hexanes).
-
The reaction is complete upon the disappearance of the starting material spot.[12] Visualize spots using a UV lamp and/or a suitable stain (e.g., potassium permanganate).
-
-
Work-up:
-
Once complete, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.[4]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 20% to 60% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-benzylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of Boc-4-(aminomethyl)piperidin-2-one.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete deprotonation. Ensure the NaH is fresh and washed properly to remove the protective mineral oil. Confirm the DMF is anhydrous, as water will quench the NaH.
-
Cause: Inactive alkylating agent. Use a fresh bottle of benzyl bromide.
-
-
Side Reactions:
-
Cause: Sodium hydride can act as both a base and a reducing agent, which can lead to byproducts, especially with certain solvents like DMF at elevated temperatures.[13] Performing the reaction at 0 °C to room temperature minimizes this risk.
-
-
Purification Issues:
-
Cause: The product and starting material have similar polarities. Careful selection of the eluent system for column chromatography is critical. A shallow gradient can improve separation.
-
-
Safety:
-
Sodium hydride reacts violently with water to produce flammable hydrogen gas.[3] All operations should be conducted under a strictly inert atmosphere in dry glassware.
-
Benzyl bromide is a lachrymator and should be handled with appropriate personal protective equipment in a chemical fume hood.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of 4-(aminomethyl)piperidin-2-one. By carefully controlling the reaction conditions, particularly through the use of an inert atmosphere and anhydrous solvents, high yields of the desired N-alkylated product can be achieved. The principles and techniques described herein are broadly applicable to the N-alkylation of other lactams, serving as a valuable resource for medicinal chemists and drug development professionals.
References
- BenchChem. (2025). N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
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- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry Hall. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
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- Washington State University. (n.d.). Monitoring Reactions by TLC.
- MDPI. (n.d.).
- MacMillan, D. W. C., et al. (n.d.).
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- MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- ResearchGate. (2017, March 16).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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Application Notes and Protocols for 4-(Aminomethyl)piperidin-2-one Hydrochloride in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Fragment-Based Drug Design (FBDD) has cemented its position as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and its ability to generate high-quality, optimizable starting points. Within the vast armamentarium of molecular fragments, saturated heterocycles have garnered significant interest due to their three-dimensional character, which can confer improved physicochemical properties and lead to more specific interactions with biological targets. This guide focuses on 4-(Aminomethyl)piperidin-2-one hydrochloride , a fragment that embodies many of the desirable characteristics for an FBDD campaign. Its piperidin-2-one core offers a rigid, 3D-scaffold, while the aminomethyl side-chain provides a key interaction point and a versatile vector for chemical elaboration. This document provides an in-depth exploration of this fragment, detailing its scientific rationale, step-by-step experimental protocols for screening and validation, and a strategic guide to hit-to-lead optimization.
The Scientific Rationale: Why this compound is a High-Value Fragment
The selection of a fragment library is a critical determinant of the success of an FBDD campaign. This compound is a privileged scaffold due to a confluence of favorable structural and physicochemical properties that align with the core tenets of fragment-based discovery.
Physicochemical Properties and Adherence to the "Rule of Three"
The "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) provides a useful guideline for selecting fragments with a higher probability of becoming successful leads.[1] this compound fits comfortably within these parameters.
| Property | Value (Hydrochloride Salt) | Significance in FBDD |
| Molecular Weight | 164.63 g/mol [2] | The low molecular weight allows for extensive exploration of a target's binding site and provides ample opportunity for molecular weight gain during the hit-to-lead optimization phase without compromising drug-like properties. |
| cLogP (free base) | Estimated < 0 | Low lipophilicity is indicative of high aqueous solubility, a critical requirement for the biophysical screening techniques central to FBDD.[3] This property also reduces the risk of non-specific binding and predicts a more favorable ADME profile in later stages. |
| Hydrogen Bond Donors | 3 (amine, amide NH) | The presence of multiple hydrogen bond donors allows the fragment to form key interactions with the protein target, which are often the primary drivers of binding affinity for low-molecular-weight ligands. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, amine nitrogen) | The carbonyl oxygen and the nitrogen of the amine group can act as hydrogen bond acceptors, further increasing the potential for specific, directional interactions within the binding pocket. |
| Rotatable Bonds | 2 | A low number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding and a higher ligand efficiency (LE). |
| 3D Character (Fsp³) | High | The saturated piperidinone ring provides a distinct three-dimensional shape, allowing it to probe pockets that are inaccessible to flat, aromatic fragments. This increased Fsp³ character is often associated with improved clinical success rates. |
Structural Advantages: A Rigid Core with a Flexible Vector
The piperidin-2-one scaffold is a lactam, providing a rigid ring structure that pre-organizes the appended functional groups in a defined spatial orientation. This rigidity minimizes the conformational entropy that must be overcome for binding. In contrast, the aminomethyl side chain provides a flexible vector that can adopt multiple conformations to engage with the target protein. This combination of a rigid core and a flexible recognition element is a powerful feature in a fragment. The primary amine is a particularly valuable functional group, capable of acting as a hydrogen bond donor or, when protonated, forming a charge-charge interaction (salt bridge) with an acidic residue on the target protein.
Experimental Protocols: From Screening to Structural Elucidation
The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection and characterization. What follows are detailed protocols for a typical FBDD workflow involving this compound.
FBDD Workflow Overview
Caption: A typical workflow for a fragment-based drug design campaign.
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions characteristic of fragments.
-
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.
-
Materials:
-
SPR Instrument and sensor chips (e.g., CM5).
-
Target protein.
-
Fragment library, including a 100 mM stock of this compound in DMSO.
-
Immobilization buffers and reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
-
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling. Prepare a reference flow cell by activating and deactivating the surface without protein.
-
Fragment Solution Preparation: Prepare a screening plate by diluting fragment stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples (typically 0.2%).
-
Screening: Inject the fragment solutions over the target and reference flow cells. A positive binding event is recorded as an increase in response units (RU) on the target surface relative to the reference.
-
Hit Triage: Fragments showing a dose-dependent response are prioritized as initial hits for further validation.
-
Protocol 2: Orthogonal Validation and Affinity Estimation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits, as it can detect binding in solution and provide information about the binding site. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.
-
Objective: To confirm the binding of this compound to the target protein in solution and estimate its binding affinity (KD).
-
Materials:
-
High-field NMR spectrometer (≥ 600 MHz).
-
Target protein solution (10-20 µM in a deuterated buffer).
-
This compound.
-
-
Procedure:
-
Sample Preparation: Prepare an NMR sample containing the target protein and this compound (at a concentration of ~200 µM).
-
STD-NMR Experiment: Acquire STD-NMR spectra by selectively saturating the protein's resonances. If the fragment binds, saturation will be transferred to its protons, resulting in signals in the difference spectrum.
-
Data Analysis: The presence of signals in the STD spectrum confirms binding. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.
-
Affinity Estimation: By performing a titration experiment with increasing concentrations of the fragment, the KD can be estimated from the build-up of the STD signal.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate goal of the hit identification phase. This provides invaluable information for the subsequent hit-to-lead optimization.
-
Objective: To determine the three-dimensional structure of the this compound-target complex.
-
Procedure:
-
Crystallization: Set up crystallization trials for the target protein in the presence of a saturating concentration of this compound.
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment, revealing its binding mode and key interactions with the protein.
-
Hit-to-Lead Optimization: A Generalized Case Study
While a specific FBDD case study for this compound is not publicly available, we can construct a representative hit-to-lead workflow based on successful campaigns with similar saturated heterocyclic fragments, such as the discovery of inhibitors for the β1-adrenergic receptor.[4]
Initial Hit and Structural Analysis
Let us assume that a screen has identified this compound as a validated hit for a hypothetical kinase. X-ray crystallography reveals that the fragment binds in the ATP-binding site. The lactam amide NH and carbonyl form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The protonated aminomethyl group forms a salt bridge with a conserved aspartate residue in the pocket.
Hit-to-Lead Strategy: Fragment Growing
The structural information provides clear vectors for chemical elaboration to increase potency and selectivity. The aminomethyl group points towards a shallow hydrophobic pocket adjacent to the main binding site.
Caption: A conceptual diagram of a fragment growing strategy.
-
Synthetic Strategy: A library of amides is synthesized by coupling various carboxylic acids to the aminomethyl group of the parent fragment.
-
SAR Development: Screening of this library reveals that adding a small, hydrophobic group, such as a cyclopropyl or a phenyl ring, leads to a significant increase in potency. For instance, the N-benzoyl derivative shows a KD in the low micromolar range. This confirms that the hydrophobic pocket has been successfully engaged.
-
Further Optimization: Subsequent rounds of structure-based design could involve modifying the phenyl ring with substituents to pick up additional interactions or to modulate physicochemical properties. For example, adding a polar group to the phenyl ring could improve solubility and reduce off-target effects.
Conclusion
This compound is an exemplary fragment for FBDD campaigns. Its inherent properties—low molecular weight, high solubility, and a 3D-scaffold with versatile chemical handles—make it an ideal starting point for the discovery of novel, high-quality chemical matter. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively utilize this and similar fragments in their drug discovery programs. By integrating sensitive biophysical techniques with structure-based design, the weak affinity of an initial fragment hit can be systematically and efficiently translated into a potent, selective, and drug-like lead compound.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 4-(Aminomethyl)piperidin-2-one Derivatives: An Application Note for Medicinal Chemistry
Introduction
The 4-(aminomethyl)piperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational rigidity, coupled with the presence of key pharmacophoric features—a lactam ring and a basic aminomethyl side chain—renders it an attractive template for the design of novel therapeutics. Derivatives of this scaffold have demonstrated significant potential in targeting a range of biological entities, including enzymes and receptors within the central nervous system.[1] This application note provides a comprehensive overview of robust and versatile synthetic strategies to access these valuable building blocks, with a focus on practical, scalable, and stereocontrolled methodologies relevant to drug discovery and development programs.
The strategic importance of the piperidine ring in pharmaceuticals is well-established, with this heterocycle being a prevalent feature in numerous approved drugs.[2][3] The incorporation of an aminomethyl substituent at the 4-position introduces a critical vector for modulating pharmacological activity and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to facilitate the synthesis of diverse 4-(aminomethyl)piperidin-2-one libraries.
Strategic Approaches to the 4-(Aminomethyl)piperidin-2-one Core
The synthesis of 4-(aminomethyl)piperidin-2-one derivatives can be broadly categorized into two main strategies:
-
Construction of the Piperidin-2-one Ring with a Pre-installed or Masked Aminomethyl Precursor: This approach involves forming the lactam ring from acyclic precursors that already contain the C4-aminomethyl synthon or a functional group that can be readily converted to it.
-
Functionalization of a Pre-formed Piperidin-2-one or Piperidone Ring: This strategy begins with a piperidin-2-one or a related piperidone core, which is then elaborated at the C4-position to introduce the aminomethyl group.
This note will detail key methodologies within each of these strategic frameworks, providing step-by-step protocols for their execution.
Strategy 1: Ring Construction with a Latent Aminomethyl Group
A prevalent and efficient method within this category is the catalytic hydrogenation of 4-cyanomethyl-2-pyridone derivatives. This approach offers a direct route to the desired scaffold, often with good control over stereochemistry.
Protocol 1: Catalytic Hydrogenation of 4-Cyanomethyl-2-pyridone
This protocol outlines the reduction of a substituted 2-pyridone to the corresponding piperidin-2-one, simultaneously reducing the nitrile to a primary amine.
Reaction Scheme:
Caption: Catalytic hydrogenation of a 4-cyanomethyl-2-pyridone.
Materials:
-
Substituted 4-cyanomethyl-2-pyridone (1.0 eq)
-
5% Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂) (5-10 mol%)
-
Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add the substituted 4-cyanomethyl-2-pyridone and the chosen catalyst.
-
Solvent Addition: Add the solvent (e.g., glacial acetic acid) to the vessel. The concentration is typically in the range of 0.1-0.5 M.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and agitate for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Mechanistic Insight: The catalytic hydrogenation proceeds via the reduction of both the pyridine ring and the nitrile group.[4][5][6][7] The choice of catalyst and solvent can influence the stereochemical outcome, particularly if substituents are present on the ring. Acetic acid is often used to maintain the amine product in its protonated form, preventing potential side reactions.
Troubleshooting:
-
Incomplete Reaction: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is active.
-
Side Product Formation: Over-reduction or hydrogenolysis of other functional groups can occur. A milder catalyst or lower temperature may be necessary.
Strategy 2: Functionalization of a Pre-formed Piperidinone Ring
This versatile strategy allows for the late-stage introduction of the aminomethyl group, which can be advantageous in complex syntheses. A common starting material for this approach is a 4-piperidone derivative.[8][9]
Protocol 2: Reductive Amination of 4-Oxopiperidine Derivatives
This protocol describes the conversion of a 4-oxo-piperidin-2-one to the corresponding 4-amino derivative, which can then be further elaborated. While this example focuses on a piperidone, the principle can be adapted to piperidin-2-ones with appropriate protection.
Reaction Scheme:
Caption: Reductive amination of a 4-oxopiperidine.
Materials:
-
N-Protected 4-oxopiperidine (1.0 eq)
-
Ammonium Acetate (NH₄OAc) or a primary/secondary amine (1.5-2.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: Dissolve the N-protected 4-oxopiperidine and the amine source (e.g., ammonium acetate) in the chosen solvent (e.g., methanol).
-
pH Adjustment: If necessary, add a small amount of acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates iminium ion formation.
-
Reducing Agent Addition: Add the reducing agent portion-wise at room temperature.
-
Reaction: Stir the reaction mixture for 12-24 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mechanistic Insight: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.[10][11] Sodium cyanoborohydride and sodium triacetoxyborohydride are commonly used as they are selective for the reduction of the iminium ion in the presence of the ketone.
Troubleshooting:
-
Low Yield: Ensure the pH is optimal for iminium ion formation. Use a freshly opened bottle of the reducing agent.
-
Formation of Alcohol Byproduct: This can occur if the ketone is reduced before iminium ion formation. Ensure the reducing agent is added after the ketone and amine have had time to react.
Protocol 3: Aza-Michael Addition for Piperidinone Synthesis
The aza-Michael addition is a powerful tool for constructing the piperidine ring.[12][13][14] This protocol illustrates the synthesis of a substituted piperidin-2-one via an intramolecular aza-Michael addition.
Reaction Scheme:
Caption: Intramolecular aza-Michael addition for piperidin-2-one synthesis.
Materials:
-
Appropriate acyclic amino-ester precursor (1.0 eq)
-
Base (e.g., sodium hydride, potassium carbonate) or an acid catalyst (e.g., TFA)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: Dissolve the acyclic amino-ester precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base/Acid Addition: Add the base or acid catalyst to the reaction mixture. The choice of catalyst depends on the specific substrate and desired reaction conditions.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or crystallization.
Mechanistic Insight: The reaction involves the intramolecular conjugate addition of the nitrogen nucleophile to the α,β-unsaturated ester. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions.
Troubleshooting:
-
Polymerization: Use high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Epimerization: If stereocenters are present, the basic or acidic conditions can lead to epimerization. Careful selection of the catalyst and reaction temperature is crucial.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the described protocols.
| Protocol | Key Transformation | Typical Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |
| 1 | Catalytic Hydrogenation | Rh/C, PtO₂ | AcOH, EtOH | 50-80 | 70-95 |
| 2 | Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | MeOH, DCM | 25 | 60-90 |
| 3 | Aza-Michael Addition | NaH, K₂CO₃, TFA | THF, DMF | 25-100 | 65-85 |
Conclusion
The synthetic routes outlined in this application note provide a robust toolkit for accessing a wide range of 4-(aminomethyl)piperidin-2-one derivatives. The choice of a particular strategy will depend on the desired substitution pattern, stereochemical requirements, and the overall synthetic plan. By understanding the underlying principles and practical considerations of each method, researchers can efficiently generate diverse libraries of these important scaffolds for biological screening and lead optimization in drug discovery programs.
References
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au.
- Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. PubMed.
- Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. CoLab.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. ChemRxiv | Cambridge Open Engage.
- β-Lactam synthesis. Organic Chemistry Portal.
- Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Asymmetric Aza-Michael/Michael/Mannich Domino Reaction of 2-Aminochalcones and 5-Alkenyl-Thiazolones: Access to Enantioenriched 1,4-Sulfur-Bridged Piperidinone Skeletons. Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
- Synthesis of N-Substituted piperidines
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Proposed mechanism for catalytic hydrogenation of 4 a...
- Stereoselective Synthesis of Substituted Piperidin-4-ols. Thieme Connect.
- 4-(Aminomethyl)piperidin-2-one hydrochloride. MySkinRecipes.
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- 1-[4-(aminomethyl)phenyl]piperidin-2-one. ChemScene.
- 4-(Aminomethyl)piperidine. Sigma-Aldrich.
- 4-Piperidone. Wikipedia.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. PubChem.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.
- Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review. MDPI.
- Recent Advances in Catalytic Hydrogen
- Catalytic Hydrogenation of CO 2.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalysts | Special Issue : Catalytic Hydrogenation of CO2 [mdpi.com]
- 8. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Navigating the Pipeline: A Guide to the Application of Novel Methodologies in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug development is in a constant state of evolution, driven by a deeper understanding of cancer biology and the advent of powerful new technologies. This guide provides a detailed overview of the modern pipeline for developing anticancer agents, from initial target discovery to preclinical validation. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and protocols necessary to navigate this complex process effectively.
The Modern Anticancer Drug Development Pipeline: A Conceptual Overview
The journey from a promising idea to a clinically effective anticancer agent is a multi-stage process. Each stage involves a series of critical experiments and decision points designed to identify and validate novel therapeutic strategies. The modern pipeline emphasizes a target-oriented approach, moving away from broad-spectrum cytotoxic agents towards precision medicines that exploit specific vulnerabilities of cancer cells.
Caption: A generalized workflow for High-Throughput Screening (HTS).
Mechanism of Action (MoA) Studies: Unraveling How a Drug Works
Identifying a "hit" in a high-throughput screen is just the beginning. Understanding the precise mechanism by which a compound exerts its anticancer effect is crucial for its further development. MoA studies provide critical insights that inform lead optimization, predict potential side effects, and identify patient populations most likely to respond to the treatment.
In Vitro Assays for Elucidating Mechanism of Action
A battery of in vitro assays, performed on cultured cancer cells, is employed to dissect the molecular and cellular effects of a lead compound.
Protocol: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be calculated.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.85 | 68.0% |
| 10 | 0.42 | 33.6% |
| 100 | 0.15 | 12.0% |
Protocol: Western Blot Analysis of Apoptosis Pathways
Western blotting is a powerful technique for detecting and quantifying specific proteins, making it an invaluable tool for investigating the molecular pathways of apoptosis (programmed cell death) induced by an anticancer agent. Key markers of apoptosis include the cleavage of caspases and PARP, as well as changes in the expression of Bcl-2 family proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Interpreting Results: An increase in the cleaved forms of caspases and PARP, along with an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, indicates the induction of apoptosis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Aminomethyl)piperidin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)piperidin-2-one, a cyclic lactam, is a critical intermediate and a known impurity in the synthesis of Gabapentin. Achieving a high yield and purity of this compound is a common challenge for chemists in pharmaceutical development and organic synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of its synthesis and enhance your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 4-(Aminomethyl)piperidin-2-one, particularly focusing on the prevalent route involving the catalytic hydrogenation of a pyridine or cyanopyridine precursor.
Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Low yields can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis.
Answer:
The primary culprits for low yields are typically an incomplete reaction during the hydrogenation step, degradation of the starting material or product, and mechanical losses during workup and purification.
Possible Causes & Solutions:
-
Inefficient Hydrogenation: The catalytic reduction of the pyridine ring or a nitrile group is the most critical and often problematic step.
-
Catalyst Inactivity: The catalyst (e.g., Rh/C, PtO₂, Raney Nickel) may be old, poisoned, or of insufficient quality.[1]
-
Solution: Always use a fresh batch of a high-quality catalyst. Ensure all reagents and solvents are free from potential catalyst poisons like sulfur, thiols, or strong chelating agents. Perform a small-scale test reaction with a known standard to verify catalyst activity.
-
-
Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical variables.[2]
-
Solution: Systematically optimize these parameters. Increase hydrogen pressure in increments (e.g., from 50 psi to 100 psi). Gently increase the temperature (e.g., from room temperature to 40-50°C), but be cautious of side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system that fully dissolves the substrate. Common solvents include methanol, ethanol, or acetic acid. In some cases, a co-solvent system may be necessary.
-
-
-
Product Degradation: The aminolactam product can be sensitive to harsh conditions.
-
Harsh pH during Workup: Strong acidic or basic conditions can lead to hydrolysis of the lactam ring.
-
Solution: Maintain a neutral or mildly basic pH during extraction and purification. Use saturated sodium bicarbonate solution carefully for neutralization instead of stronger bases.
-
-
Thermal Degradation: Prolonged heating during solvent evaporation or purification can cause decomposition.
-
Solution: Use a rotary evaporator at a moderate temperature (e.g., <40°C). If column chromatography is used, do not let the column run dry and collect fractions promptly.
-
-
-
Mechanical Losses:
-
Difficult Extraction: The product can have some water solubility, leading to losses during aqueous workup.
-
Solution: Saturate the aqueous layer with NaCl to decrease the product's solubility before extracting with an organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Perform multiple extractions (3-4 times) with smaller volumes of solvent.
-
-
Complex Purification: The high polarity of the product can make it challenging to isolate.
-
Solution: Silica gel chromatography is common, but requires a polar eluent system (e.g., DCM/Methanol with a small amount of NH₄OH). The ammonia helps to prevent the product from tailing on the silica gel.
-
-
Q2: I am observing significant side-product formation during the catalytic hydrogenation. How can I identify and minimize them?
Answer:
Side-product formation is a common issue, especially during the reduction of a substituted pyridine ring. The most common side products arise from incomplete reduction or over-reduction.
Common Side Products & Mitigation Strategies:
| Side Product | Probable Cause | Mitigation Strategy |
| Partially Hydrogenated Intermediates | Insufficient catalyst loading, low hydrogen pressure, or short reaction time. | Increase catalyst loading (e.g., from 5 mol% to 10 mol% w/w). Increase hydrogen pressure. Monitor the reaction by TLC/LC-MS and ensure it runs to completion. |
| Over-reduction Products (e.g., ring-opening) | Aggressive catalyst (e.g., Raney Nickel), high temperature, or prolonged reaction time. | Switch to a milder catalyst such as Rhodium on Carbon (Rh/C).[1] Perform the reaction at a lower temperature. Strictly monitor the reaction and stop it immediately after the starting material is consumed. |
| N-Alkylation Products | If using an alcohol solvent (e.g., methanol, ethanol) at elevated temperatures with certain catalysts. | Use a non-alkylating solvent like ethyl acetate or THF if N-alkylation is observed. Alternatively, conduct the reaction at a lower temperature. |
Troubleshooting Workflow for Side-Product Formation:
Caption: Troubleshooting workflow for side-product analysis.
Q3: The purification by column chromatography is difficult, with significant tailing and poor separation. What can I do?
Answer:
The free amine in 4-(aminomethyl)piperidin-2-one is basic and interacts strongly with the acidic silica gel, causing significant tailing.
Solutions for Improved Chromatographic Purification:
-
Neutralize the Silica Gel: The most effective method is to add a small amount of a basic modifier to your eluent system.
-
Recommended Eluent System: Start with a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient is 95:5 DCM:MeOH. To this mixture, add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH).
-
Causality: The TEA or NH₄OH acts as a competitive base, binding to the acidic silanol groups on the silica surface. This prevents the amine product from strongly adsorbing, resulting in sharper peaks and better separation.
-
-
Use an Alternative Stationary Phase: If silica gel remains problematic, consider other options.
-
Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Use a similar solvent system as you would for silica.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective, although it requires subsequent removal of the acid.
-
-
Salt Formation and Filtration: In some cases, you can selectively precipitate the product as a salt.
-
Protocol: Dissolve the crude product in a suitable solvent like ethanol or isopropanol. Add a solution of hydrochloric acid (e.g., 1M HCl in ether) dropwise to precipitate the hydrochloride salt of your product. The salt can then be collected by filtration. This method is highly effective for removing non-basic impurities. The free base can be regenerated later if needed.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to prepare 4-(Aminomethyl)piperidin-2-one?
Answer:
While several routes exist, the most common and generally reliable approach starts from 4-(cyanomethyl)pyridine or a related pyridine derivative. The key step is the catalytic hydrogenation which accomplishes both the reduction of the pyridine ring to a piperidine and the reduction of the nitrile group to a primary amine. This route is often favored due to the availability of starting materials and the efficiency of the key transformation.
Synthetic Pathway Overview:
Sources
Technical Support Center: Purification of 4-(Aminomethyl)piperidin-2-one Hydrochloride
Welcome to the comprehensive technical support guide for the purification of 4-(Aminomethyl)piperidin-2-one hydrochloride (CAS No: 1400764-40-0).[1][2] This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges and nuances associated with purifying this important heterocyclic building block. This guide is structured in a user-friendly question-and-answer format to provide direct and actionable solutions to potential issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a piperidine derivative. The piperidine ring is a fundamental structural motif in many natural products, alkaloids, and active pharmaceutical ingredients (APIs).[3][4][5] Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[6] Its structural features, including the lactam and the primary amine, make it a versatile building block for creating a diverse range of more complex molecules.[6]
Q2: What are the key physicochemical properties of this compound to consider during purification?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₃ClN₂O[1][2] | Provides the elemental composition. |
| Molecular Weight | 164.63 g/mol [1][6] | Important for calculations and characterization. |
| Appearance | Typically a white to off-white solid.[7] | Visual indicator of purity. Discoloration may suggest impurities. |
| Solubility | Soluble in water and some polar organic solvents.[8] | Critical for selecting recrystallization or chromatography solvents. |
| Storage Conditions | Room temperature, sealed, and dry.[6] | Hygroscopic nature necessitates protection from moisture. |
Q3: What are the most common impurities encountered in crude this compound?
A3: The nature and quantity of impurities will largely depend on the synthetic route employed. However, some common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, these could be various piperidine precursors.
-
Byproducts: These can arise from side reactions during the synthesis.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present.
-
Water: Due to the hygroscopic nature of the hydrochloride salt, water can be a significant impurity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying these impurities.
Section 2: Troubleshooting and Optimization Guide
This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.
Problem 1: The product oils out or fails to crystallize during recrystallization.
Possible Cause 1: Incorrect Solvent System The polarity of the chosen solvent or solvent mixture may be inappropriate, leading to either excessively high or low solubility of the compound at room temperature.
Solution:
-
Solvent Screening: A systematic solvent screen is recommended. Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] For a hydrochloride salt like this, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate, can be effective. A review of crystallization techniques for piperidin-4-ones suggests that ethanol is a common and effective solvent for this class of compounds.[3]
-
Solvent Mixtures: Experiment with binary or even tertiary solvent systems to fine-tune the solubility. For example, dissolving the compound in a minimal amount of hot methanol and then slowly adding a less polar "anti-solvent" like ethyl acetate or diethyl ether until turbidity is observed can induce crystallization upon cooling.
Possible Cause 2: Presence of Water Water can act as a crystallization inhibitor for many organic compounds, leading to the formation of oils.[7]
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the recrystallization process.
-
Drying Agents: If the crude product is suspected to be wet, it can be dissolved in an appropriate organic solvent, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent evaporated before attempting recrystallization.
Possible Cause 3: High Impurity Load A high concentration of impurities can significantly depress the melting point and interfere with crystal lattice formation.
Solution:
-
Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before attempting recrystallization.
-
Chromatography: If recrystallization proves ineffective, column chromatography may be necessary to achieve the desired purity.
Problem 2: Low yield of the purified product after recrystallization.
Possible Cause 1: Excessive Solubility in Cold Solvent A significant portion of the product may remain dissolved in the mother liquor even after cooling.
Solution:
-
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
Cooling Protocol: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the precipitation of the product.[9]
-
Solvent Re-evaluation: Select a solvent system with a steeper solubility curve, meaning the compound has very high solubility at high temperatures and very low solubility at low temperatures.
Possible Cause 2: Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, the product may crystallize on the filter funnel.
Solution:
-
Preheat Funnel and Glassware: Use a pre-heated filter funnel and receiving flask.
-
Use a Stemless Funnel: This minimizes the surface area for cooling and crystallization.
-
Add a Small Amount of Hot Solvent: Keep a small amount of the hot recrystallization solvent ready to wash the filter and redissolve any product that has crystallized prematurely.
Problem 3: Poor separation of the product from impurities during column chromatography.
Possible Cause 1: Inappropriate Stationary Phase The choice of stationary phase (e.g., silica gel, alumina) is critical for effective separation.
Solution:
-
Stationary Phase Selection: For a polar, basic compound like this compound, silica gel is a common choice. However, tailing can be an issue due to the interaction of the amine with the acidic silanol groups.
-
Tailing Reduction: To mitigate tailing on silica gel, consider adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent. Alternatively, basic alumina can be used as the stationary phase.
Possible Cause 2: Incorrect Mobile Phase (Eluent) The polarity of the eluent system is not optimized for the separation.
Solution:
-
Eluent System Screening: Use Thin Layer Chromatography (TLC) to screen various eluent systems. A good starting point for polar compounds on silica gel is a mixture of a relatively nonpolar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity to elute the compounds of interest. This can provide better separation than isocratic (constant solvent composition) elution.[9]
-
TLC Analysis: Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate to ensure good separation on the column.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., ethanol, methanol/ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. If a gradient is used, gradually increase the polarity of the eluent.[9]
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Section 4: Visualized Workflows
Decision-Making for Purification Method Selection
Caption: A decision-making workflow for selecting a suitable purification method.
Troubleshooting Recrystallization Issues
Caption: Troubleshooting guide for common recrystallization problems.
References
- BenchChem. (2025). Technical Support Center: 3-Piperidinopropiophenone Hydrochloride Purification.
- Sanofi. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. U.S. Patent No. 5,272,157. Washington, DC: U.S.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification.
- AK Scientific, Inc. (n.d.). This compound, 97%.
-
National Center for Biotechnology Information. (n.d.). 4-Aminomethyl-2-piperidone hydrochloride. PubChem Compound Database. Retrieved from [Link]
- MySkinRecipes. (n.d.). This compound.
- Chem-Impex International. (n.d.). (Fmoc-4-aminomethyl)piperidine hydrochloride.
- Precise PEG. (n.d.). 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride.
- CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)piperidine 96%.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)piperidine. PubChem Compound Database. Retrieved from [Link]
- ChemScene. (n.d.). 1-[4-(aminomethyl)phenyl]piperidin-2-one.
- Cayman Chemical. (n.d.). 4-Piperidone (hydrochloride hydrate).
-
de Capitani, M. (2018). How to remove excess 4-amino piperidine from reaction medium? [Online forum post]. ResearchGate. Retrieved from [Link]
- MedChemExpress. (n.d.). Certificate of Analysis: 4-Boc-aminomethyl-piperidine.
- Chem-Impex International. (n.d.). Clorhidrato de (Fmoc-4-aminometil)piperidina.
- Sigma-Aldrich. (n.d.). 3-(aminomethyl)-4-methylpiperidin-2-one hydrochloride.
- Defense Technical Information Center. (2025). Piperidine Synthesis.
- kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Online forum post]. Sciencemadness.org.
- Gribanov, P., et al. (2022).
-
Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? [Online forum post]. ResearchGate. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Piperidone monohydrate hydrochloride 98%.
- precisionFDA. (n.d.). 2-AMINOMETHYLPIPERIDINE, (S)-.
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- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
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Technical Support Center: Overcoming Solubility Challenges with 4-(Aminomethyl)piperidin-2-one in Organic Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(Aminomethyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this molecule in organic solvents. We provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to facilitate your research and development efforts.
Section 1: Understanding the Core Problem - Frequently Asked Questions
Q1: Why is 4-(Aminomethyl)piperidin-2-one so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: The solubility behavior of 4-(Aminomethyl)piperidin-2-one is dictated by its highly polar molecular structure. It contains two key functional groups capable of extensive hydrogen bonding: a primary amine (-NH₂) and a lactam (a cyclic amide).[1] These groups can both donate and accept hydrogen bonds, leading to strong intermolecular interactions between the molecules themselves in the solid state and a strong affinity for highly polar, protic solvents like water or methanol.[2][3]
Solvents like DCM and THF are significantly less polar and are primarily hydrogen bond acceptors (or in DCM's case, very weak). They cannot effectively break the strong hydrogen-bonded crystal lattice of the solid or adequately solvate the polar functional groups. This mismatch in intermolecular forces results in poor solubility, following the principle of "like dissolves like".[3][4]
Q2: What is a general solubility profile I can expect for this compound?
A2: While empirical testing is always necessary, a general expected solubility profile can be summarized as follows. This is based on the principles of solvent polarity and functional group compatibility.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors, effectively solvating the amine and lactam groups.[1][2] |
| Polar Aprotic | DMSO, DMF | High to Medium | Strong dipole moments and can act as hydrogen bond acceptors, but cannot donate hydrogen bonds.[2] |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Low to Very Low | Weaker dipole moments and limited ability to disrupt the compound's strong intermolecular forces.[2] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack the necessary polarity and hydrogen bonding capability to interact favorably with the solute.[3] |
Section 2: Foundational Troubleshooting & Step-by-Step Protocols
Q3: My experiment requires a non-protic solvent, but my compound won't dissolve. What are my immediate options?
A3: When faced with poor solubility in a desired solvent, the most direct approach is to modify the solvent system using co-solvents. A co-solvent is a secondary solvent added in a small to moderate amount to the primary solvent to enhance the solubility of a solute.[5] For 4-(Aminomethyl)piperidin-2-one, using a highly polar aprotic co-solvent is the most effective initial strategy.
Recommended Initial Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These co-solvents are often referred to as "universal" because of their ability to dissolve a wide range of polar and non-polar compounds.[2]
Below is a systematic workflow for initial solubility troubleshooting.
Caption: Systematic workflow for initial solubility troubleshooting.
Experimental Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines a systematic approach to finding a suitable solvent blend for your experiment.
Objective: To dissolve 4-(Aminomethyl)piperidin-2-one in a target organic solvent using a minimal amount of a polar aprotic co-solvent.
Materials:
-
4-(Aminomethyl)piperidin-2-one
-
Target Solvent (e.g., THF, Acetonitrile)
-
Co-solvent (e.g., DMSO, DMF)
-
Vials, magnetic stirrer, vortex mixer, ultrasonic bath
Procedure:
-
Preparation: Weigh 10 mg of 4-(Aminomethyl)piperidin-2-one into a clean, dry vial.
-
Initial Attempt: Add 0.5 mL of the pure target solvent to the vial. Vortex or stir for 2 minutes at room temperature. Visually inspect for undissolved solids.
-
Co-solvent Addition (Titration):
-
If solids remain, add the co-solvent (e.g., DMSO) dropwise, starting with a small volume (e.g., 25 µL, representing ~5% of the total volume).
-
After each addition, vortex or sonicate the mixture for 1-2 minutes until the solid dissolves or it becomes clear that it will not.
-
Continue adding the co-solvent in small increments (e.g., 25 µL) until complete dissolution is achieved.
-
-
Documentation: Record the final volume of both the target solvent and the co-solvent required for complete dissolution. This ratio is your starting point for preparing larger batches.
-
Compatibility Check: Before proceeding with your main experiment, ensure that the final concentration of the co-solvent is compatible with your reaction conditions and downstream processing. DMSO, for example, can interfere with certain catalysts and reagents.
Q4: Can I just heat the mixture to get it to dissolve?
A4: Increasing the temperature often increases the solubility of a solid in a liquid. However, this approach carries two significant risks:
-
Thermal Degradation: 4-(Aminomethyl)piperidin-2-one, like many organic molecules, may be susceptible to degradation at elevated temperatures, especially in the presence of reactive reagents.
-
Supersaturation: The compound may dissolve at a higher temperature but then precipitate out of the solution upon cooling to room temperature. This "crashing out" can be problematic for reactions that need to be run at a consistent temperature or for analytical measurements.
Recommendation: Use heat judiciously. Gentle warming (e.g., to 40-50°C) can be attempted, but always run a small-scale stability test first. If the compound precipitates upon cooling, heating is not a robust solution for your solubility problem.
Section 3: Advanced Solubility Enhancement Techniques
If co-solvents are insufficient or incompatible with your experimental design, more advanced chemical modifications may be necessary.
Q5: When should I consider forming a salt of my compound?
A5: Salt formation is one of the most effective methods for increasing the solubility of ionizable drugs and compounds.[6] You should consider this approach when:
-
You need to dissolve the compound in a moderately to highly polar organic solvent (like acetonitrile, DMSO, DMF, or alcohols).
-
Co-solvents are not providing adequate solubility at acceptable concentrations.
-
You need to prepare a concentrated stock solution.
The primary amine in 4-(Aminomethyl)piperidin-2-one is basic and can be readily protonated by an acid to form a salt (e.g., a hydrochloride or acetate salt).[7] This converts the neutral molecule into an ion pair, which can dramatically alter its solubility profile. The resulting salt will have significantly higher solubility in polar solvents compared to the free base.[8]
Caption: Mechanism of solubility enhancement via salt formation.
Experimental Protocol 2: In-Situ Salt Formation for Enhanced Solubility
Objective: To increase the solubility of 4-(Aminomethyl)piperidin-2-one in a target solvent by converting it to its hydrochloride salt in situ.
Materials:
-
4-(Aminomethyl)piperidin-2-one
-
Target Solvent (e.g., Methanol, Ethanol)
-
A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane)
-
Vials, magnetic stirrer, pH indicator strips (for non-aqueous systems, optional)
Procedure:
-
Suspension: Suspend a known amount of 4-(Aminomethyl)piperidin-2-one (e.g., 100 mg) in the desired volume of the target solvent (e.g., 5 mL of methanol). The compound will likely not dissolve completely.
-
Acid Addition: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of the HCl solution. For example, if you have 100 mg (approx. 0.78 mmol) of the compound, you would add 0.39 mL of a 2M HCl solution.
-
Observation: Stir the mixture at room temperature. In many cases, the suspension will clarify as the more soluble salt is formed. The process can be accelerated with gentle warming or sonication if necessary.
-
Completion: If the solution does not become clear, a slight excess of acid (e.g., 1.1 eq total) can be added. Be cautious, as a large excess of acid can alter reaction pathways.
-
Usage: The resulting solution of the hydrochloride salt can now be used for subsequent experiments. Note that the compound is now in its salt form, which may affect its reactivity (e.g., its nucleophilicity will be masked).
Q6: What other advanced options exist if salt formation is not viable?
A6: Two other common, though more involved, strategies are the prodrug approach and the use of solid dispersions .
-
Prodrug Approach: This involves chemically modifying the amine group to create a new, less polar molecule (a prodrug) that is more soluble in the desired organic solvent.[9][10] For example, the primary amine could be acylated to form an amide. This masks the polar -NH₂ group, increasing lipophilicity. This is a synthetic chemistry approach and requires that the modifying group can be removed later to regenerate the parent compound if needed.[11][[“]]
-
Solid Dispersion: This technique involves dispersing the compound at a molecular level within a solid, water-soluble carrier matrix like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[13][14] While primarily used to enhance aqueous dissolution for oral bioavailability, the principle can be adapted.[15][16] Dissolving the solid dispersion in a solvent that readily dissolves the carrier can lead to a supersaturated solution of the active compound. This is a formulation-based approach requiring specialized preparation methods like solvent evaporation or melt extrusion.[14]
References
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Wikipedia. Cosolvent. [Link]
-
Patel, T., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
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Krall, J., et al. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. [Link]
-
Kumar, S. G. V., & Mishra, D. N. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. NIH National Library of Medicine. [Link]
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Dixit, A. K., et al. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
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Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
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Jadhav, N. R., et al. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
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Varia, S. A., & Stella, V. J. (1984). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. [Link]
-
Wisdomlib. Co-solvency: Significance and symbolism. [Link]
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Al-Akayleh, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. NIH National Library of Medicine. [Link]
-
Madhavi. solubility enhancement and cosolvency. Slideshare. [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
Soares-da-Silva, P., et al. (2008). Prodrugs for Amines. MDPI. [Link]
-
Krall, J., et al. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Consensus. [Link]
-
Soares-da-Silva, P., et al. (2008). Prodrugs for Amines. ResearchGate. [Link]
-
StudySmarter. Polarity and Solubility of Organic Compounds. [Link]
-
Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Quora. Is it true that polar organic solvents dissolve polar organic solutes better than water?. [Link]
-
PubChem. 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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PubChem. 4-Aminomethyl-2-piperidone hydrochloride. [Link]
-
PubChem. 4-(Aminomethyl)piperidine. [Link]
-
Al-Hayali, L. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]
-
ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
American Elements. 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. [Link]
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- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. consensus.app [consensus.app]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. jddtonline.info [jddtonline.info]
- 16. japer.in [japer.in]
Technical Support Center: Optimization of Amide Coupling with 4-(Aminomethyl)piperidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for optimizing amide coupling reactions involving 4-(aminomethyl)piperidin-2-one. As a key building block in medicinal chemistry, successful and efficient coupling is paramount. This resource, developed from field-proven insights, explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Molecule Profile: 4-(Aminomethyl)piperidin-2-one
-
Structure: Features a primary amine nucleophile, a six-membered lactam ring, and a secondary amine within the piperidine core.
-
Key Challenge: The primary amine is the target for acylation. The main considerations are ensuring complete reaction, avoiding side reactions involving the lactam or secondary amine, and managing potential steric hindrance.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: My coupling reaction has a low or negligible yield. What are the common causes and how can I fix this?
Low yield is a frequent issue stemming from several core problems: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[1]
Causality & Solution Pathway:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by the amine. If the coupling reagent is not potent enough or is used in insufficient amounts, this activation will be incomplete.[1]
-
Solution: Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU or HBTU are highly efficient, known for rapid activation and are often superior for challenging couplings.[1][2] Phosphonium salts like PyAOP are also extremely effective, particularly for sterically hindered substrates.[2] If using a carbodiimide like EDC or DIC, ensure an additive such as HOBt or OxymaPure is included to form a more reactive activated ester and suppress side reactions.[2][3]
-
-
Amine Deactivation: The primary amine of 4-(aminomethyl)piperidin-2-one is the nucleophile. If it is protonated (forming an ammonium salt), it becomes non-nucleophilic and will not react.[1] This often happens if the carboxylic acid starting material is acidic or if the amine is used as a salt (e.g., hydrochloride).
-
Solution: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) , to the reaction.[3] Typically, 2-3 equivalents are used to neutralize any acid present and ensure the amine remains in its free base form.
-
-
Steric Hindrance: While the primary amine on the methyl group is relatively accessible, significant steric bulk on your carboxylic acid partner can slow the reaction rate dramatically.[4]
-
Solution: For highly hindered substrates, consider converting the carboxylic acid to an acyl fluoride using reagents like BTFFH . Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers where other methods fail.[4] Increasing the reaction temperature to 40-60 °C can also help overcome the activation energy barrier.[5]
-
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Question 2: I'm observing unexpected side products. What are the potential side reactions involving the 4-(aminomethyl)piperidin-2-one structure?
Side products typically arise from reactions with the coupling reagents themselves or from the inherent reactivity of the substrates under basic conditions.
-
Guanidinylation of the Primary Amine: This is a known side reaction when using aminium/uronium-based coupling reagents (like HBTU, HATU) in excess.[3][6] The reagent can react directly with the primary amine of your piperidinone to form a stable guanidinium byproduct, which terminates the reaction for that molecule.
-
Causality: This occurs when the activation of the carboxylic acid is slow, allowing the free coupling reagent to react with the more abundant amine.
-
Solution:
-
Pre-activation: Mix the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the 4-(aminomethyl)piperidin-2-one.[1][7] This ensures the coupling reagent is consumed in forming the activated ester.
-
Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent.[3]
-
Reagent Choice: Phosphonium-based reagents (e.g., PyBOP, PyAOP) do not cause guanidinylation and are a safer choice if this is a persistent issue.
-
-
-
Racemization: If your carboxylic acid has a chiral center at the alpha-position, the harsh activation conditions can lead to epimerization, resulting in a diastereomeric mixture that is difficult to separate.
-
Causality: The formation of certain activated intermediates, like oxazolones, can facilitate the loss of stereochemical integrity.
-
Solution: Use coupling additives known to suppress racemization, such as HOBt or, more effectively, HOAt (which is part of the HATU reagent).[1] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[1]
-
-
Lactam Ring Instability: While the δ-valerolactam ring in 4-(aminomethyl)piperidin-2-one is generally stable under standard amide coupling conditions, extreme pH or high temperatures during the reaction or workup could potentially lead to hydrolysis or other undesired reactions.
-
Solution: Maintain a moderate pH during the reaction and employ neutral or mildly acidic/basic conditions during the aqueous workup. Avoid prolonged heating.
-
Question 3: My purification is challenging due to persistent impurities. What are the likely culprits and how can I simplify the workup?
Purification difficulties often arise from byproducts of the coupling reagents or unreacted starting materials.
-
Urea Byproducts: When using carbodiimides like DCC or DIC, a urea byproduct is formed. Dicyclohexylurea (from DCC) is notoriously insoluble in many organic solvents and can often be removed by filtration, but diisopropylurea (from DIC) is more soluble and may require chromatography.[2]
-
Solution: If using carbodiimides, consider EDC, whose urea byproduct is water-soluble and can be easily removed with an aqueous wash.[2]
-
-
Coupling Additive Residues: HOBt, HOAt, and their byproducts can be difficult to remove.
-
Solution: A standard workup involving sequential washes with a mild acid (e.g., 1M HCl or saturated NH₄Cl), a mild base (e.g., saturated NaHCO₃), and brine will remove most of these impurities.[5]
-
-
Excess Base: DIPEA can be challenging to remove completely under reduced pressure.
-
Solution: The acidic wash step in the workup is very effective at removing residual tertiary amine bases by converting them into water-soluble ammonium salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of coupling reagent for 4-(aminomethyl)piperidin-2-one?
There is no single "best" reagent, as the optimal choice depends on the carboxylic acid substrate, scale, and cost considerations. However, a general recommendation can be made.
| Reagent Class | Examples | Strengths | Weaknesses | Best For... |
| Aminium/Uronium | HATU, HBTU, HCTU | Very fast, high yielding, low racemization (especially HATU).[1][2] | Can cause guanidinylation side reaction; relatively expensive.[3][6] | Difficult or sterically hindered couplings where speed and yield are critical. |
| Phosphonium | PyBOP, PyAOP | High reactivity, no guanidinylation, low racemization.[2] | Byproduct (HMPA from BOP) can be toxic; moderate solution stability.[3] | General purpose use and when guanidinylation is a problem. |
| Carbodiimide | EDC, DIC, DCC | Inexpensive, widely available. | Slower reaction rates, higher risk of racemization without additives, insoluble urea byproducts (DCC).[2][3] | Large-scale synthesis where cost is a major factor and for less challenging substrates. |
Starting Recommendation: For initial attempts and general reliability, HATU is an excellent choice due to its high reactivity and inherent suppression of racemization.[1][2]
Q2: Which solvents and concentrations are recommended?
Aprotic polar solvents are generally the best choice. A concentration of 0.1 M to 0.5 M is a good starting point.[5]
| Solvent | Properties | Notes |
| DMF (Dimethylformamide) | High polarity, high boiling point. Excellent solvating power for most reactants. | Standard choice for most amide couplings. Must be removed by aqueous washes or high vacuum. |
| NMP (N-Methyl-2-pyrrolidone) | Similar to DMF but with a higher boiling point. | Useful if higher temperatures are needed to overcome steric hindrance. |
| DCM (Dichloromethane) | Lower boiling point, less polar. | Good for less polar substrates and allows for easier removal. Ensure reagents are soluble.[1] |
| Acetonitrile | Moderate polarity. | Has been shown to be effective and can be a good alternative to DMF or DCM.[5] |
Q3: How should I monitor the reaction's progress?
Monitoring the reaction is crucial to determine completion and avoid unnecessary side reactions from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): A fast, simple, and inexpensive method for qualitative analysis. Spot the reaction mixture against the starting materials to visually track the consumption of the limiting reagent and the appearance of the product spot.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurate monitoring. It provides quantitative data on the disappearance of starting materials and the formation of the product, while also identifying the masses of any side products formed.[8]
Q4: What is a reliable, general-purpose protocol to start with?
The following protocol using HATU is a robust starting point for most coupling reactions with 4-(aminomethyl)piperidin-2-one.
Detailed Protocol: General Amide Coupling using HATU [1]
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF (to make a 0.2 M solution) is added HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.
-
A solution of 4-(aminomethyl)piperidin-2-one (1.0 to 1.2 equivalents) in a minimal amount of DMF is added to the reaction mixture.
-
The reaction is stirred at room temperature and its progress is monitored by LC-MS until the limiting starting material is consumed (typically 1-4 hours).
-
Upon completion, the reaction is quenched by adding water and diluted with a suitable organic solvent like ethyl acetate.
-
The organic layer is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
References
-
Al-Warhi, T., et al. (2020). Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]
-
Reddit. (2024). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Fuglseth, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11479-11487. [Link]
-
Powner, M. B., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(17), 7847-7865. [Link]
-
Lau, J. C. Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(10), 1403-1410. [Link]
-
Neri, D., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 26(15), 3544-3547. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Lebleu, T., et al. (2024). A fully continuous and sustainable synthesis of the local anaesthetic mepivacaine. Green Chemistry. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 9(10), 1987-1990. [Link]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]
-
PubChem. 4-(Aminomethyl)piperidine. [Link]
-
MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
-
Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Satterfield, R., et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 12(8), 5066-5081. [Link]
-
Miranda, L. P., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Protein and Peptide Letters, 23(1), 10-16. [Link]
-
Somavarapu, S., et al. (2011). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Molecules, 16(8), 6443-6467. [Link]
-
Moorthy, H. P. S. K. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry, 8(2), 263-273. [Link]
-
Blakemore, D. C., et al. (2018). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Chemistry – A European Journal, 24(50), 13118-13122. [Link]
-
Sci-Hub. Analytical Methods. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Guide for 4-(Aminomethyl)piperidin-2-one Hydrochloride Reactions
Welcome to the technical support center for 4-(Aminomethyl)piperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot your reactions effectively.
I. Understanding the Reagent: Core Properties and Handling
Before delving into specific reaction problems, a solid understanding of the starting material is crucial. This compound is a bifunctional molecule featuring a primary amine and a lactam (a cyclic amide). Its hydrochloride salt form enhances stability and solubility in certain solvents.[1]
FAQ 1: How should I handle and store this compound to ensure its integrity?
Proper storage is critical for reproducibility. The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at room temperature.[2] As a hydrochloride salt, it is hygroscopic and can absorb moisture from the air, which may affect its reactivity and stoichiometry in subsequent reactions. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
FAQ 2: The free base of my amine seems more reactive. Should I neutralize the hydrochloride salt before my reaction?
Yes, in most cases, the primary amine needs to be in its free base form to act as a nucleophile. The hydrochloride salt renders the amine non-nucleophilic. Neutralization is typically achieved by adding a non-nucleophilic base to the reaction mixture.
-
Commonly Used Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or potassium carbonate are frequently used. The choice of base can depend on the specific reaction conditions and the acid sensitivity of other functional groups in your substrate.
-
Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. Often, a slight excess (1.1-1.2 equivalents) is used to ensure complete neutralization. In reactions that generate acidic byproducts (like amide couplings), additional equivalents of base will be necessary.
II. Troubleshooting Amide Coupling Reactions
A primary application of 4-(Aminomethyl)piperidin-2-one is in amide bond formation, where the primary amine is coupled with a carboxylic acid.
FAQ 3: My amide coupling reaction with this compound has a low yield. What are the likely causes and how can I improve it?
Low yields in amide coupling reactions are a common issue. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield Amide Coupling
Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.
Potential Causes and Solutions:
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Incomplete Neutralization: As mentioned in FAQ 2, the primary amine must be the free base to be reactive. Ensure you are using at least one equivalent of base to neutralize the HCl salt, plus additional base if your coupling conditions require it.
-
Ineffective Coupling Reagent: The choice of coupling reagent is critical.[3]
-
Carbodiimides (e.g., EDC, DCC): These are common but can lead to racemization in chiral carboxylic acids. Additives like HOBt or HOAt are often necessary to improve efficiency and suppress side reactions.
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Uronium/Aminium Reagents (e.g., HATU, HBTU): These are generally more efficient and faster than carbodiimides, especially for hindered substrates.
-
Phosphonium Reagents (e.g., PyBOP): These are also highly effective and do not form guanidinium byproducts. If one class of coupling reagent is failing, consider screening others.
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Sub-optimal Reaction Conditions:
-
Solvent: Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are typical choices. Ensure your starting materials are fully dissolved.
-
Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) might be beneficial, but be cautious of potential side reactions. For highly sensitive substrates, cooling to 0 °C before adding the coupling reagent can be advantageous.
-
-
Poor Quality of Reagents:
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Ensure your carboxylic acid is pure and dry.
-
Coupling reagents, especially carbodiimides and uronium salts, can degrade with moisture. Use freshly opened bottles or store them properly in a desiccator.
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Experimental Protocol: General Procedure for Amide Coupling
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To a solution of this compound (1.0 eq.) in dry DCM or DMF, add the carboxylic acid (1.0-1.2 eq.) and a suitable base such as DIPEA (2.5-3.0 eq.).
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Stir the mixture at room temperature for 10-15 minutes.
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Add the coupling reagent (e.g., HATU, 1.2 eq.) to the mixture.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
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Upon completion, proceed with an aqueous work-up to remove excess reagents and byproducts.
FAQ 4: I am observing significant side products in my reaction. What are they and how can I prevent them?
The bifunctional nature of 4-(Aminomethyl)piperidin-2-one can lead to side reactions if not properly controlled.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Dimerization/Polymerization | The free amine of one molecule can potentially react with an activated carboxylic acid intended for another molecule, or under certain conditions, could lead to self-condensation. | Use a slight excess of the carboxylic acid partner to favor the desired reaction. Maintain dilute reaction conditions. |
| Lactam Ring Opening | The lactam ring can be susceptible to opening under harsh basic or acidic conditions, especially at elevated temperatures.[4][5] | Use milder bases like DIPEA instead of stronger, more nucleophilic bases. Avoid excessive heating. Perform reactions at or below room temperature if possible. |
| Reaction at Lactam Nitrogen | While less likely due to the lower nucleophilicity of the amide nitrogen, reaction at this site is possible under forcing conditions. | This is generally not a major concern under standard amide coupling conditions. |
III. Troubleshooting Lactam Ring Integrity
The piperidin-2-one ring is a lactam, which is a cyclic amide. While generally stable, it can be susceptible to cleavage under certain conditions.
FAQ 5: I suspect the lactam ring in my product is opening during work-up or purification. How can I confirm this and prevent it?
Lactam ring opening will result in a linear amino acid derivative, which will have a different mass and polarity.
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Confirmation: Use LC-MS to check for a product with a mass corresponding to the addition of a water molecule (M+18). ¹H NMR spectroscopy would also show the disappearance of the characteristic lactam NH proton and changes in the chemical shifts of the adjacent methylene protons.
-
Prevention:
-
pH Control: Avoid strongly acidic or basic conditions during aqueous work-up. Use a saturated solution of sodium bicarbonate or dilute HCl for pH adjustments.
-
Chromatography: If using silica gel chromatography, which is acidic, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina.
-
Temperature: Perform all work-up and purification steps at low temperatures to minimize the risk of hydrolysis.
-
Mechanism of Lactam Ring Opening
Caption: Simplified mechanisms for acid- and base-catalyzed lactam ring opening.
IV. Purification Challenges
FAQ 6: My final product is difficult to purify. What strategies can I use to remove unreacted starting material and coupling agent byproducts?
Purification can be challenging due to the polar nature of the molecule and the byproducts of the coupling reaction.
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Removing Unreacted Amine: If you have excess 4-(Aminomethyl)piperidin-2-one, an acidic wash (e.g., with dilute HCl) during the work-up will protonate the amine and move it to the aqueous layer. Be mindful of the stability of your product to acidic conditions.
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Removing Unreacted Carboxylic Acid: A basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, moving it to the aqueous layer.
-
Removing Coupling Agent Byproducts:
-
Urea Byproducts (from DCC/EDC): Dicyclohexylurea (DCU) from DCC is poorly soluble and can often be filtered off. The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.
-
HOBt/HATU Byproducts: These are generally removed through a combination of aqueous washes and chromatography.
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-
Chromatography:
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Normal Phase (Silica Gel): A gradient elution starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent product streaking.
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Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more suitable.
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V. References
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References
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. hepatochem.com [hepatochem.com]
- 4. The acid-mediated ring opening reactions of α-aryl-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP2464623A1 - The ring opening of lactones and lactams - Google Patents [patents.google.com]
How to prevent degradation of 4-(Aminomethyl)piperidin-2-one during storage
Introduction
Welcome to the technical support guide for 4-(Aminomethyl)piperidin-2-one (CAS 60150293). This molecule is a valuable building block in pharmaceutical and chemical synthesis, prized for its bifunctional nature, incorporating both a reactive primary amine and a lactam ring. However, these same functional groups render the molecule susceptible to degradation if not stored and handled with the precision your research demands.
This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive understanding of the potential stability issues associated with this compound. Moving beyond simple instructions, we will delve into the mechanistic underpinnings of its degradation, offer robust troubleshooting strategies for when you suspect a problem, and provide validated protocols to ensure the integrity of your material and the reproducibility of your results.
Critical Storage Synopsis: At-a-Glance Recommendations
For immediate reference, the following table summarizes the ideal conditions for maintaining the long-term stability of solid 4-(Aminomethyl)piperidin-2-one.
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | 2–8°C | Slows the rate of all potential degradation reactions. While some suppliers may ship at room temperature, long-term storage requires refrigeration.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine is susceptible to oxidation by atmospheric oxygen and can react with CO2 to form inactive carbamate salts.[2] An inert atmosphere is critical. |
| Moisture | Store in a desiccated environment | The lactam ring is vulnerable to hydrolysis, a reaction catalyzed by moisture.[3][4] Amines are also often hygroscopic.[4] |
| Light | Protect from light (Amber Vial) | While not as critical as atmosphere and moisture, photolytic degradation through radical mechanisms can occur over time with high-energy light exposure.[5] |
| Container | Tightly sealed, airtight vial | Prevents the ingress of atmospheric oxygen, moisture, and CO2. Even a small leak can compromise the material over time.[2][6] |
Troubleshooting Workbench: A Symptom-Based FAQ
This section addresses the common issues and questions that arise when working with 4-(Aminomethyl)piperidin-2-one.
Question 1: My solid 4-(Aminomethyl)piperidin-2-one, which was initially a white powder, has developed a yellow or brownish tint. What's happening?
Answer: Discoloration is a classic indicator of degradation, most commonly due to oxidation. The primary aminomethyl group is susceptible to atmospheric oxidation, which can lead to the formation of colored impurities like imines or other oxidation products.[7][8] This process is accelerated by exposure to air and light. While the compound may still be usable for some applications, the presence of color signifies a drop in purity and the introduction of unknown reactive species that could interfere with your downstream chemistry.
Question 2: I'm seeing a new, more polar spot on my TLC plate or an unexpected early-eluting peak in my HPLC analysis. What could it be?
Answer: An increase in polarity often points to hydrolysis of the lactam ring. The cyclic amide bond can be cleaved by water to form the corresponding open-chain amino acid, 5-amino-3-(aminomethyl)pentanoic acid. This new molecule, with its carboxylic acid and two amine groups, is significantly more polar than the parent lactam.[3][9] This is a critical degradation pathway, especially if the compound has been exposed to humid air or stored in a non-dried solvent.
Question 3: My reaction yield is lower than expected, or the reaction has failed completely. Could the reagent be the problem?
Answer: Absolutely. Beyond simple degradation, the primary amine can react with atmospheric carbon dioxide (CO2) to form a carbamate salt.[10] This reaction effectively "caps" the nucleophilic amine, rendering it inactive for its intended reaction. This is an insidious issue because it may not produce a visible color change and the resulting carbamate can sometimes revert to the amine under certain workup conditions, masking the initial problem. Storing the solid under an inert gas like argon is the most effective preventative measure.[2]
Question 4: Can I store 4-(Aminomethyl)piperidin-2-one in solution to make handling easier?
Answer: Storing this compound in solution is strongly discouraged for long-term use. Protic solvents (like methanol or water) can participate directly in hydrolysis. Aprotic solvents, unless scrupulously dried and de-gassed, will contain enough dissolved water and oxygen to cause degradation over time. If you must prepare a stock solution, it should be made fresh for immediate use in a high-purity, anhydrous, and de-gassed aprotic solvent.
The Science of Stability: Mechanistic Insights
Understanding the chemical liabilities of 4-(Aminomethyl)piperidin-2-one is key to preventing its degradation. The three primary pathways are hydrolysis, oxidation, and reaction with carbon dioxide.
Key Degradation Pathways
The following diagram illustrates the principal chemical transformations that compromise the integrity of the molecule.
Caption: Major degradation routes for 4-(Aminomethyl)piperidin-2-one.
-
Hydrolysis: The lactam is a cyclic amide. In the presence of water, the amide bond can undergo nucleophilic attack, leading to ring-opening.[3][11] This reaction can be catalyzed by acidic or basic conditions. The resulting product is a linear amino acid, which has drastically different physical and chemical properties.
-
Oxidation: The primary amine is an electron-rich site susceptible to oxidation. Atmospheric oxygen can initiate a cascade of reactions, potentially forming imines, amides, or even polymeric materials, often leading to discoloration.[7][12][13]
-
Reaction with CO₂: Primary amines readily react with carbon dioxide in a reversible acid-base reaction to form a carbamic acid, which is then deprotonated by a second molecule of amine to yield a stable carbamate salt.[14][15][16] This effectively renders the amine non-nucleophilic and unavailable for subsequent reactions.
Protocols for Purity Verification & Handling
When in doubt about the quality of your material, direct analysis is the only solution. Furthermore, adopting stringent handling protocols can significantly extend the shelf-life of the compound.
Troubleshooting Workflow for Suspect Samples
Use this decision tree if you suspect your reagent has degraded.
Caption: Decision workflow for troubleshooting reagent stability.
Protocol 1: Recommended Handling & Aliquoting Procedure
To minimize degradation of a new bottle of 4-(Aminomethyl)piperidin-2-one:
-
Work in an Inert Atmosphere: If possible, open the main container inside a glovebox or glove bag filled with argon or nitrogen.
-
Pre-prepare Vials: Have several smaller, amber glass vials with PTFE-lined caps ready. Ensure they are clean and have been dried in an oven (e.g., at 120°C for 4 hours) and allowed to cool in a desiccator.
-
Aliquot Quickly: Weigh out the desired amounts of the solid into the smaller vials. Work efficiently to minimize exposure time to the atmosphere.
-
Backfill and Seal: Before sealing each aliquot vial, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds. Seal the cap tightly.
-
Add External Seal: For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Store Properly: Place the main container and all aliquots in a desiccator cabinet at 2–8°C. The desiccator provides a crucial second layer of protection against moisture.
Protocol 2: General Purpose HPLC Method for Purity Assessment
This method can be used to resolve the parent compound from its more polar hydrolysis product.
-
Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm, or Mass Spectrometer (ESI+)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Expected Results: A pure sample will show a single major peak. The primary hydrolysis product, being much more polar, will have a significantly shorter retention time. Other oxidative impurities or oligomers may appear as small, broader peaks across the chromatogram.
By implementing these storage strategies and analytical checks, you can ensure the integrity of your 4-(Aminomethyl)piperidin-2-one, leading to more reliable and reproducible scientific outcomes.
References
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available from: [Link]
-
Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lacta- mases. ResearchGate. Available from: [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available from: [Link]
-
Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online. Available from: [Link]
-
The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Available from: [Link]
-
Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. National Center for Biotechnology Information. Available from: [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available from: [Link]
-
Developments in the Aerobic Oxidation of Amines. ACS Publications. Available from: [Link]
-
Exploring reversible reactions between CO2 and amines. ResearchGate. Available from: [Link]
-
A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. RSC Publishing. Available from: [Link]
-
Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. RSC Publishing. Available from: [Link]
-
Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate. Available from: [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. Available from: [Link]
-
Mechanism of reaction of CO2 with (a) primary- or secondary-amines in the absence of water and (b) tertiary amines in the presence of water. ResearchGate. Available from: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. Available from: [Link]
-
MSDS - Safety Data Sheet. AAPPTec. Available from: [Link]
-
Oxidation of amines at absorber conditions for CO 2 capture from flue gas. ScienceDirect. Available from: [Link]
-
Stability of amines. Sciencemadness Discussion Board. Available from: [Link]
-
Possible degradation pathways of piperidinium-functionalized polyethylene. ResearchGate. Available from: [Link]
-
Amines. NCERT. Available from: [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. Available from: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available from: [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available from: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Publications. Available from: [Link]
-
4-(aminomethyl)piperidin-2-one (C6H12N2O). PubChemLite. Available from: [Link]
-
4-(Aminomethyl)piperidine. PubChem. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
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- 7. A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00167E [pubs.rsc.org]
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- 11. tandfonline.com [tandfonline.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Scalable Manufacturing of Piperidinone-Based Intermediates
Welcome to the technical support center for the scalable manufacturing of piperidinone-based intermediates. Piperidinone cores are crucial structural motifs in a vast array of pharmaceutical agents, acting as vital building blocks for therapeutics targeting everything from cancer to neurological disorders.[1] However, transitioning their synthesis from the laboratory bench to a manufacturing scale introduces significant challenges related to yield, purity, safety, and cost-effectiveness.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights and data-driven solutions to the common problems encountered during the scale-up of piperidinone synthesis. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the strategic foundation for a successful scale-up campaign.
Q1: What are the most common and scalable synthetic routes for producing piperidinone intermediates?
A1: Several robust methods exist, with the choice depending on the desired substitution pattern, available starting materials, and cost considerations. The most prevalent scalable routes include:
-
Aza-Michael Reaction (or Double Aza-Michael): This is a highly atom-efficient method for creating 4-piperidones by reacting a primary amine with a divinyl ketone.[2] Its scalability is favorable due to often mild reaction conditions and high yields.
-
Mannich Condensation: A classical and versatile method involving the reaction of an aldehyde, a primary or secondary amine (or ammonia), and a ketone with two α-hydrogens.[3] This one-pot, multi-component reaction is efficient for producing various substituted piperidones.[1]
-
Dieckmann Cyclization: This intramolecular condensation of a diester containing an amine is a cornerstone for synthesizing 4-piperidones.[4] While effective, it is a multi-step process that requires careful optimization of the base and reaction conditions to maximize yield on a large scale.[4]
-
Reductive Amination followed by Cyclization: This strategy involves the formation of an amine, which then undergoes intramolecular cyclization. Catalytic hydrogenation is often employed, requiring careful selection of catalysts and process controls.[5][6]
Q2: What are the primary safety concerns when scaling up piperidinone synthesis?
A2: Safety is paramount. Key hazards include:
-
Exothermic Reactions: Many cyclization and amination reactions are exothermic. Without proper thermal management, this can lead to a runaway reaction.[7] Controlled, slow addition of reagents and the use of a reactor with an efficient cooling jacket are critical.
-
Hazardous Reagents: Reagents like piperidine are toxic and corrosive, while solvents like diethyl ether are extremely flammable.[7] All operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in enclosure) with appropriate personal protective equipment (PPE), including vapor respirators, chemical-resistant gloves, and splash goggles.[8][9]
-
Hydrogenation Pressure: Reactions involving catalytic hydrogenation are performed under pressure.[6] Reactors must be properly rated and maintained, and personnel must be trained in high-pressure operations.
Q3: How can flow chemistry mitigate scale-up challenges?
A3: Flow chemistry offers significant advantages over traditional batch processing for piperidinone synthesis. By pumping reactants through a heated microreactor, it provides superior control over reaction parameters. Key benefits include:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, virtually eliminating the risk of thermal runaway for highly exothermic reactions.[10]
-
Improved Safety: Only small amounts of material are reacting at any given moment, minimizing the risk associated with hazardous intermediates or explosive by-products.[10]
-
Rapid Optimization & Scalability: Reaction conditions can be optimized quickly. Scaling up is achieved by "numbering up" (running multiple reactors in parallel) or by running the system for longer periods, bypassing the need for re-optimization at each scale.[10]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during scale-up.
Workflow for Diagnosing Low Product Yield
Below is a logical workflow to systematically troubleshoot suboptimal reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Issue 1: Low Yield and/or Incomplete Conversion
| Symptom | Potential Causes | Recommended Solutions & Explanations |
| Reaction stalls; starting material remains after expected time. | 1. Insufficient thermal energy: The reaction may have a high activation energy that isn't being met. 2. Poor mixing/mass transfer: In heterogeneous reactions (e.g., with a solid base or catalyst), inefficient stirring prevents reagents from interacting. 3. Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. | Solutions: 1. Increase Temperature: Incrementally increase the reaction temperature in 5-10°C steps, monitoring for product formation and impurity generation. 2. Improve Agitation: Ensure the reactor's mechanical stirrer is operating at a speed sufficient to create a vortex and suspend all solids. 3. Purify Reagents: Use higher purity starting materials and anhydrous solvents, as water can deactivate many catalysts and bases like NaH or NaOMe.[4] |
| Low yield of desired product with formation of multiple side products. | 1. Reaction temperature is too high: This can favor side reactions (e.g., self-condensation, decomposition). 2. Incorrect stoichiometry or order of addition: Adding a reactive intermediate too quickly can lead to dimerization or polymerization. 3. Base/Acid is too harsh: A strong base might cause epimerization at a chiral center or promote undesired elimination reactions.[11] | Solutions: 1. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Controlled Addition: Use a syringe pump or addition funnel to add the limiting reagent slowly to the reaction mixture, maintaining a low concentration.[7] 3. Use a Milder Base/Acid: If epimerization is a concern, switch to a non-nucleophilic base or a milder acid catalyst to preserve stereochemistry.[11] |
Issue 2: Impurity Formation and Purification Challenges
| Symptom | Potential Causes | Recommended Solutions & Explanations |
| Crude product contains significant unreacted starting materials. | 1. Reaction did not go to completion. (See Issue 1) 2. Equilibrium was not driven to the product side. | Solutions: 1. Drive Equilibrium: For condensation reactions that produce water (e.g., Mannich), use a Dean-Stark apparatus to remove water azeotropically and push the reaction towards the product. |
| Product is difficult to purify by crystallization. | 1. Presence of "oiling out": The crude product may be melting at the crystallization temperature or is too impure to form a crystal lattice. 2. Incorrect solvent system: The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out as an oil). | Solutions: 1. Initial Purification: First, pass the crude material through a short plug of silica gel to remove polar impurities, which often inhibit crystallization. 2. Optimize Solvent System: Use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (in which the product is insoluble) until turbidity is observed. Cool slowly to promote crystal growth. |
| Epimerization or racemization of a chiral center. | 1. Harsh pH during reaction or work-up: Both strong acids and bases can catalyze the inversion of a stereocenter, especially if it is adjacent to a carbonyl group.[11] 2. Elevated temperatures: High heat can provide enough energy to overcome the barrier to epimerization.[11] | Solutions: 1. Maintain pH Control: Use buffered solutions during the aqueous work-up to avoid extreme pH swings. 2. Use Milder Conditions: Employ stereoselective catalysts and lower reaction temperatures. If possible, choose a synthetic route where the chiral center is installed under mild conditions.[5] |
Part 3: Key Experimental Protocols
Protocol 1: Scalable Synthesis of a 2-Substituted 4-Piperidone via Aza-Michael Reaction
This protocol is adapted from methodologies used for creating chirally enriched piperidone scaffolds.[2]
Reaction Scheme: Divinyl Ketone + Primary Amine → 2-Substituted 4-Piperidone
Materials:
-
Divinyl Ketone (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) / Water (H₂O) mixture (3:1 v/v)
Procedure:
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with the divinyl ketone, acetonitrile/water solvent, and sodium bicarbonate.
-
Initial Stirring: Begin stirring the mixture and bring the internal temperature to 16°C using a circulating chiller.
-
Reagent Addition: Slowly add the benzylamine dropwise over 40 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 95°C and maintain for 1.5 hours.
-
In-Process Control (IPC): Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (eluent: 4:6 ethyl acetate/petroleum ether) to monitor the disappearance of the divinyl ketone starting material.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and deionized water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude piperidone product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of a piperidinone intermediate.[12]
| Parameter | Specification |
| Instrumentation | Agilent 1260 Infinity II or equivalent with UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Prepare a 1 mg/mL solution in the mobile phase. Filter through a 0.45 µm syringe filter. |
Analysis: Purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks detected.[12]
Part 4: Visualization of Key Processes
Decision Tree for Purification Method Selection
This diagram helps in choosing the most appropriate purification strategy based on the properties of the crude intermediate.
Caption: Decision tree for selecting a purification method.
References
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Li, F. L., et al. (2024). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: [Link]
-
Ruda, G. F., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]
-
Zhu, W., et al. (2009). Synthesis of Piperidones by MCR. ResearchGate. Available at: [Link]
- CN110483376B. (2020). Synthesis method of intermediate N-phenyl-4-piperidone. Google Patents.
-
Comins, D. L., & Schilling, S. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available at: [Link]
-
Talaq, M. H. (2018). Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Available at: [Link]
-
Crow, J. M. (2009). When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. Available at: [Link]
-
de Souza, E. L., et al. (2021). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. Available at: [Link]
-
Biogrund. (n.d.). Top 10 Troubleshooting Guide Tableting. Biogrund. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Method Development for HPLC Analysis of 4-(Aminomethyl)piperidin-2-one
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Aminomethyl)piperidin-2-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to develop robust, reliable, and efficient analytical methods. This guide is structured as a series of frequently asked questions and in-depth troubleshooting sections to directly address the challenges you may encounter in the laboratory.
Understanding the Molecule: The Key to a Successful Method
4-(Aminomethyl)piperidin-2-one is a polar molecule containing a primary amine functional group. This structure presents specific challenges for traditional reversed-phase (RP) HPLC, namely poor retention on non-polar stationary phases (like C18) and potential for poor peak shape due to interactions with the column packing material. A successful method hinges on choosing a chromatographic mode that addresses these properties directly.
Frequently Asked Questions (FAQs)
Q1: I am injecting 4-(Aminomethyl)piperidin-2-one onto my C18 column, but it elutes in the void volume. Why is there no retention?
A1: This is the most common issue encountered with this type of molecule. Standard C18 columns separate compounds based on hydrophobicity. 4-(Aminomethyl)piperidin-2-one is highly polar and hydrophilic, meaning it has a very low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol). Consequently, it travels through the column with the mobile phase front, resulting in little to no retention.[1][2][3] To achieve retention, you must use a different chromatographic strategy.
Q2: My peak for 4-(Aminomethyl)piperidin-2-one shows significant tailing. What causes this and how can I fix it?
A2: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the positively charged amine group (at acidic to neutral pH) and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1] This interaction is strong and kinetically slow, causing the peaks to tail.
Here are several ways to address this:
-
Mobile Phase pH Adjustment: Operate at a high pH (e.g., pH > 9) to neutralize the analyte's primary amine, reducing ionic interactions. However, you must ensure your column is stable at high pH. Alternatively, using a very low pH (e.g., pH < 3) can suppress the ionization of the silanol groups, also minimizing the interaction.
-
Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Column Choice: Use a modern, high-purity, base-deactivated column. These columns have been end-capped to minimize the number of accessible silanol groups, thus reducing the potential for tailing.[2]
Q3: What is the best chromatographic mode and column choice for analyzing 4-(Aminomethyl)piperidin-2-one?
A3: The optimal choice depends on your specific analytical needs (e.g., purity, quantitation, MS-compatibility). The three most successful approaches are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[4][5][6] Retention is achieved through partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[7] This mode provides excellent retention for highly polar compounds that are unretained in reversed-phase.[8]
-
Mixed-Mode Chromatography (MMC): This is a powerful and versatile option. MMC columns have stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[9][10] This allows for multiple, tunable retention mechanisms. For your basic analyte, a mixed-mode column with cation-exchange properties would be ideal, providing strong retention without the need for ion-pairing reagents, making it highly compatible with mass spectrometry.[11][12]
-
Ion-Pair Reversed-Phase Chromatography: This is a more traditional approach. An ion-pairing reagent (e.g., an alkyl sulfonate like sodium hexanesulfonate) is added to the mobile phase.[13] It forms a neutral complex with the protonated amine of your analyte, which can then be retained by a standard C18 column.[14][15] While effective, this method suffers from long column equilibration times and can suppress MS signal.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific issues and offers systematic approaches to resolve them.
Problem 1: Poor Peak Shape and Inconsistent Retention Time
You've selected a HILIC column but are still seeing issues. What's next?
-
The Cause (Scientific Rationale): In HILIC, the water layer on the stationary phase is critical for retention. Inconsistent mobile phase preparation, insufficient column equilibration, or injecting the sample in a solvent stronger than the mobile phase can disrupt this delicate equilibrium, leading to reproducibility issues.[16]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HILIC peak shape issues.
Problem 2: Developing a Stability-Indicating Method
You need to ensure your method can separate the parent drug from any potential degradation products.
-
The Cause (Scientific Rationale): A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential impurities and degradants. To prove this, the drug is subjected to "forced degradation" or stress testing, where it is exposed to harsh conditions to generate these degradants.[17][18] The goal is to achieve 5-20% degradation to ensure the method's specificity.[19][20]
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of 4-(Aminomethyl)piperidin-2-one in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Include a control sample (API solution without stressor) stored at ambient temperature.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal: Heat the stock solution at 60-80°C.
-
Photolytic: Expose the stock solution to UV light (as per ICH Q1B guidelines).
-
-
Monitor Degradation: Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before injection, neutralize the acid and base samples to prevent column damage.
-
Analysis: Analyze all samples using your developed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline resolved from the main API peak.
-
-
Data Summary Table for Forced Degradation:
| Stress Condition | Duration (hrs) | % Degradation | Number of Degradants | Resolution (API vs. nearest peak) |
| 0.1 M HCl (60°C) | 8 | 15.2 | 2 | > 2.0 |
| 0.1 M NaOH (RT) | 4 | 18.5 | 1 | > 2.0 |
| 3% H₂O₂ (RT) | 24 | 9.8 | 3 | > 2.0 |
| Thermal (80°C) | 24 | 5.5 | 1 | > 2.0 |
| Photolytic (ICH) | 24 | < 2.0 | 0 | N/A |
Problem 3: Chiral Separation is Required
Your synthesis may produce a racemic mixture, and you need to separate the enantiomers.
-
The Cause (Scientific Rationale): Enantiomers have identical physical properties and cannot be separated by achiral chromatography. A chiral environment is required, which is provided by a Chiral Stationary Phase (CSP).[21] For primary amines like 4-(Aminomethyl)piperidin-2-one, crown ether-based CSPs are known to be particularly effective.[22] Polysaccharide-based CSPs are also a versatile first choice for screening.
-
Method Development Strategy:
Caption: Decision tree for chiral method development.
Recommended Starting Conditions
The following table provides scientifically grounded starting points for your method development.
| Parameter | HILIC | Mixed-Mode (RP/Cation-Exchange) | Ion-Pair RP |
| Column | Amide or Bare Silica Phase (e.g., TSKgel Amide-80)[4] | Mixed-Mode C18/SCX | Standard C18, Base-Deactivated |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 in Water | 20 mM Ammonium Acetate, pH 4.5 | 5 mM Sodium Hexanesulfonate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 95% B to 50% B over 15 min | 5% B to 70% B over 15 min | 5% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | Low UV (205-215 nm) or CAD/ELSD/MS | Low UV (205-215 nm) or MS | UV (205-215 nm) |
| Injection Vol. | 2-10 µL | 2-10 µL | 2-10 µL |
| Sample Diluent | 90:10 Acetonitrile:Water | Mobile Phase A | Mobile Phase |
Note on Detection: Since 4-(Aminomethyl)piperidin-2-one lacks a strong chromophore, low UV wavelength detection (around 205-215 nm) is required. Alternatively, universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are excellent choices.
References
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
-
Jandera, P. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
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Validation & Comparative
A Comparative Guide to 4-(Aminomethyl)piperidin-2-one and Other Piperidine Building Blocks in Drug Discovery
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of over 70 FDA-approved drugs.[1][2] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and modulated lipophilicity, when incorporated into molecular frameworks.[1][3] This guide provides an in-depth, objective comparison of 4-(aminomethyl)piperidin-2-one with other key piperidine building blocks, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals.
The Unique Profile of 4-(Aminomethyl)piperidin-2-one
4-(Aminomethyl)piperidin-2-one is a bifunctional building block featuring a primary amine and a lactam moiety within the piperidine ring. This unique combination of functional groups offers distinct advantages in drug design. The primary amine serves as a versatile handle for conjugation, typically through amide bond formation or reductive amination, while the lactam introduces a degree of rigidity and polarity that can significantly influence the physicochemical and pharmacokinetic properties of the final molecule.
Comparative Analysis of Key Piperidine Building Blocks
The selection of a piperidine building block is a critical decision in the design of novel therapeutics. Below is a comparative analysis of 4-(aminomethyl)piperidin-2-one against three other widely used piperidine scaffolds.
Physicochemical Properties
The subtle structural differences between these building blocks translate into distinct physicochemical properties that can be strategically leveraged in drug design.
| Building Block | Molecular Weight ( g/mol ) | clogP | pKa (predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4-(Aminomethyl)piperidin-2-one hydrochloride | 164.63[4] | - | - | 3 | 2 |
| 4-(Aminomethyl)piperidine | 114.19[5] | -0.4[5] | 10.53[6] | 2 | 2 |
| N-Boc-4-(aminomethyl)piperidine | 214.30 | - | - | 1 | 3 |
| Ethyl 4-aminopiperidine-1-carboxylate | 172.22[7] | 0.1[7] | - | 1 | 3 |
The lactam group in 4-(aminomethyl)piperidin-2-one is expected to increase its polarity and potential for hydrogen bonding compared to 4-(aminomethyl)piperidine, which can influence solubility and interactions with biological targets. The Boc and ethyl carbamate protecting groups in the other two building blocks significantly alter their properties, rendering the piperidine nitrogen non-basic and increasing lipophilicity until deprotection.
Performance in Synthetic Applications
The choice of building block can significantly impact the efficiency of key synthetic transformations. Here, we compare their utility in two common reactions in drug discovery: amide bond formation and reductive amination.
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry. The reactivity of the primary amine in these building blocks is a key consideration.
General Experimental Protocol for Amide Coupling:
A common protocol for amide bond formation involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).
-
Step 1: Activation. Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM.
-
Step 2: Coupling. Add the piperidine building block (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the activated carboxylic acid solution.
-
Step 3: Reaction. Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Step 4: Work-up and Purification. Quench the reaction, perform an extractive work-up, and purify the product by column chromatography.
While direct comparative yield data under identical conditions is scarce in the literature, we can infer performance based on the electronic nature of the amine. The primary amine of 4-(aminomethyl)piperidin-2-one and 4-(aminomethyl)piperidine are expected to have similar nucleophilicity, leading to good to excellent yields in standard amide coupling reactions.[3] For N-Boc-4-(aminomethyl)piperidine, the acylation occurs at the exocyclic primary amine.[8] Ethyl 4-aminopiperidine-1-carboxylate presents a primary amine for acylation.[9]
Expected Yields for Amide Coupling:
| Building Block | Expected Yield |
| 4-(Aminomethyl)piperidin-2-one | Good to Excellent |
| 4-(Aminomethyl)piperidine | Good to Excellent |
| N-Boc-4-(aminomethyl)piperidine | Good to Excellent[8] |
| Ethyl 4-aminopiperidine-1-carboxylate | Good to Excellent |
Experimental Workflows and Diagrams
Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds.[10] In this context, the piperidine nitrogen of 4-(aminomethyl)piperidine can be alkylated.
General Experimental Protocol for Reductive Amination:
-
Step 1: Imine Formation. Dissolve the piperidine building block (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.
-
Step 2: Reduction. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the reaction mixture.
-
Step 3: Reaction. Stir at room temperature until the reaction is complete.
-
Step 4: Work-up and Purification. Quench the reaction, perform an extractive work-up, and purify the product.
The secondary amine of 4-(aminomethyl)piperidine is a good nucleophile for reductive amination.[11] 4-(Aminomethyl)piperidin-2-one also possesses a secondary amine that can participate in this reaction, though the electron-withdrawing effect of the adjacent carbonyl group in the lactam may slightly modulate its reactivity. The N-Boc and N-carbethoxy groups of the other building blocks render the piperidine nitrogen unreactive towards reductive amination.
Expected Reactivity in Reductive Amination:
| Building Block | Reactivity of Piperidine Nitrogen |
| 4-(Aminomethyl)piperidin-2-one | Reactive |
| 4-(Aminomethyl)piperidine | Reactive |
| N-Boc-4-(aminomethyl)piperidine | Unreactive (Protected) |
| Ethyl 4-aminopiperidine-1-carboxylate | Unreactive (Protected) |
Impact on Pharmacokinetic Properties
The choice of a piperidine building block can have a profound impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Metabolic Stability: The piperidine ring is generally considered metabolically stable.[2] However, N-dealkylation is a common metabolic pathway for N-substituted piperidines, often catalyzed by cytochrome P450 enzymes like CYP3A4.[12][13] The lactam moiety in 4-(aminomethyl)piperidin-2-one may influence its metabolic profile compared to a simple piperidine ring.
-
Lipophilicity and Solubility: As discussed, the lactam in 4-(aminomethyl)piperidin-2-one is expected to decrease lipophilicity and potentially increase aqueous solubility, which can be advantageous for oral bioavailability.[14] Conversely, modifications on other piperidine building blocks can be used to tune lipophilicity as needed.[15]
Logical Relationships in Building Block Selection
Caption: Decision-making flowchart for selecting a piperidine building block.
Conclusion
The selection of a piperidine building block is a strategic decision with far-reaching implications for a drug discovery program. 4-(Aminomethyl)piperidin-2-one offers a unique combination of a reactive primary amine and a polar, rigidifying lactam moiety, making it an attractive choice for introducing specific structural and physicochemical properties. In contrast, 4-(aminomethyl)piperidine provides a more flexible and fundamental scaffold, while N-Boc-4-(aminomethyl)piperidine and ethyl 4-aminopiperidine-1-carboxylate offer orthogonal protection strategies for multistep syntheses. A thorough understanding of the comparative advantages and disadvantages of each building block, supported by the experimental considerations outlined in this guide, will empower researchers to make informed decisions and accelerate the development of novel therapeutics.
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
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This compound - MySkinRecipes. (URL: [Link])
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])
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Part 1: Targeting Type 2 Diabetes: 4-(Aminomethyl)piperidin-2-one Derivatives as DPP-4 Inhibitors
A Comparative Analysis of 4-(Aminomethyl)piperidin-2-one Derivatives' Bioactivity: A Guide for Drug Discovery Professionals
The 4-(aminomethyl)piperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective modulators of various biological targets. Its inherent structural features, including a lactam ring and a modifiable aminomethyl side chain, provide an excellent starting point for creating diverse chemical libraries with a wide range of pharmacological activities. This guide offers a comparative analysis of two prominent and distinct therapeutic applications of these derivatives: as inhibitors of Dipeptidyl Peptidase-IV (DPP-4) for the management of type 2 diabetes and as inhibitors of Factor XIa (FXIa) for novel anticoagulant therapies.
This analysis will delve into the structure-activity relationships (SAR), comparative bioactivity data, and the underlying mechanisms of action for each class of inhibitors. Furthermore, detailed experimental protocols for key bioassays are provided to offer researchers a practical and self-validating framework for evaluation.
Dipeptidyl Peptidase-IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby offering an effective therapeutic strategy for type 2 diabetes mellitus.[1]
Mechanism of Action: DPP-4 Inhibition
The primary mechanism involves the competitive inhibition of the DPP-4 enzyme. This prevents the degradation of GLP-1, which can then bind to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and release.
Caption: Signaling pathway of DPP-4 inhibition for improved glucose control.
Structure-Activity Relationship (SAR) and Comparative Bioactivity
The development of aminomethyl-piperidone derivatives as DPP-4 inhibitors has revealed key structural requirements for potent and selective activity.[2] The primary amine of the aminomethyl group is crucial, as it typically forms a key hydrogen bond interaction with glutamic acid residues (Glu205/206) in the S1 pocket of the DPP-4 active site.[3]
Modifications have focused on substitutions at the piperidinone ring and the nitrogen atom of the lactam.
-
N-Substituents: Introduction of bulky and hydrophobic groups on the piperidinone nitrogen often enhances potency by occupying the S2 extensive or S3 pocket.
-
Ring Substituents: The stereochemistry and nature of substituents on the piperidinone ring are critical for orienting the molecule within the active site. For example, fluorinated phenyl groups have been shown to improve activity.[2]
The table below compares the in vitro potency of representative aminomethyl-piperidone derivatives.
| Compound ID | Key Structural Features | DPP-4 IC50 (nM) | Selectivity Profile | Reference |
| 12v | (4S,5S)-stereochemistry, N-benzo[d][2][4]dioxol-5-yl)ethyl, 4-(2,5-difluorophenyl) | 8.9 | High selectivity over other serine proteases | [2] |
| Sitagliptin | (Reference Drug) | 18 | High selectivity | [1] |
| Analog 11a | N-benzyl, 4-phenyl | 120 | Not specified | [2] |
| Analog 12k | N-(2-phenylethyl), 4-(4-fluorophenyl) | 25 | Good selectivity | [2] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Gly-Pro-AMC is used because it is specifically cleaved by DPP-4 after the proline residue, releasing the highly fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to enzyme activity.
-
Tris-HCl Buffer: A buffer at pH 7.5-8.0 is used to maintain optimal enzyme activity and stability.
-
Incubation Steps: Pre-incubation of the enzyme with the inhibitor allows for binding to reach equilibrium before the substrate is added, ensuring accurate measurement of inhibition.
-
Controls: Positive (no inhibitor) and negative (no enzyme) controls are essential to define the 100% and 0% activity levels, respectively, for accurate calculation of percent inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to a final concentration of 1 ng/µL.
-
Substrate Solution: Gly-Pro-AMC diluted in assay buffer to a final concentration of 100 µM.
-
Test Compounds: Serially dilute compounds in DMSO, then further dilute in assay buffer to desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of test compound solution or control (assay buffer with DMSO for positive control, buffer only for negative control).
-
Add 25 µL of the DPP-4 enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.
Part 2: A New Frontier in Anticoagulation: 4-(Aminomethyl)piperidin-2-one Derivatives as Factor XIa Inhibitors
Factor XIa (FXIa) is a serine protease that participates in the intrinsic pathway of the coagulation cascade. Targeting FXIa is a promising strategy for developing new anticoagulants, as its inhibition is expected to prevent thrombosis with a lower risk of bleeding compared to current therapies that target downstream factors like Factor Xa or thrombin.[5][6]
Mechanism of Action: Factor XIa Inhibition
FXIa inhibitors directly bind to the active site of the enzyme, preventing it from activating Factor IX to Factor IXa. This interruption of the coagulation cascade's amplification loop leads to a significant reduction in thrombin generation and subsequent fibrin clot formation.
Caption: Role of Factor XIa in the coagulation cascade and its inhibition point.
Structure-Activity Relationship (SAR) and Comparative Bioactivity
While specific 4-(aminomethyl)piperidin-2-one derivatives as FXIa inhibitors are less prevalent in the public domain than DPP-4 inhibitors, the broader class of piperidine-based FXIa inhibitors provides valuable SAR insights. Potent inhibitors typically feature a basic moiety (like an amidine or guanidine) that anchors in the S1 pocket of the enzyme by interacting with Asp189.[7] The piperidine core acts as a central scaffold, with substitutions directed towards other pockets (S2, S3, S4) to enhance potency and selectivity.
The table below presents data for representative small molecule FXIa inhibitors, some of which incorporate piperidine-like scaffolds, to illustrate the required potency for this target class.
| Compound ID | Key Structural Features | FXIa IC50 (nM) | Selectivity over Thrombin/FXa | Reference |
| Compound 1 | Ketothiazole-containing | 12 | >100-fold (Thrombin), >1000-fold (FXa) | [7] |
| Compound 2 | 2-(4-bromophenyl)ethylurea derivative | 10 | High selectivity | [7] |
| Milvexian | Oral small-molecule FXIa inhibitor | Potent (specific IC50 not public) | Selective direct inhibitor of FXIa | [5] |
| Asundexian | Oral small-molecule FXIa inhibitor | Potent (specific IC50 not public) | Reversible, direct inhibitor of FXIa | [5] |
Experimental Protocol: In Vitro FXIa Inhibition Assay (Chromogenic)
This protocol outlines a method to measure the inhibitory activity of compounds against human FXIa using a chromogenic substrate.
Causality Behind Experimental Choices:
-
Chromogenic Substrate: A specific peptide substrate for FXIa is coupled to p-nitroaniline (pNA). Upon cleavage by active FXIa, pNA is released, which is a chromophore that can be quantified by measuring absorbance at 405 nm. The rate of color development is proportional to enzyme activity.
-
HEPES Buffer: A buffer containing polyethylene glycol (PEG) and NaCl is used to mimic physiological ionic strength and prevent non-specific binding of proteins and compounds, ensuring a stable and reliable assay system.
-
Fixed Time Point: The reaction is stopped at a specific time with acetic acid. This method is robust and suitable for high-throughput screening, providing a snapshot of the total enzymatic activity over a defined period.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4.
-
Enzyme Solution: Purified human Factor XIa diluted in assay buffer to a final concentration of 1-5 nM.
-
Substrate Solution: Chromogenic substrate (e.g., S-2366) diluted in assay buffer to a final concentration of 200 µM.
-
Stop Solution: 50% (v/v) Acetic Acid.
-
Test Compounds: Prepare serial dilutions in DMSO and assay buffer as described for the DPP-4 assay.
-
-
Assay Procedure:
-
In a 96-well clear microplate, add 20 µL of test compound solution or control.
-
Add 40 µL of the FXIa enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the chromogenic substrate solution.
-
Incubate at 37°C for exactly 20 minutes.
-
Stop the reaction by adding 20 µL of the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of inhibitor concentration and fitting to a suitable dose-response curve.
-
Caption: Workflow for a chromogenic Factor XIa inhibition assay.
Part 3: Comparative Discussion and Future Perspectives
The successful adaptation of the 4-(aminomethyl)piperidin-2-one and related piperidine scaffolds to inhibit two disparate enzymes, DPP-4 and FXIa, highlights the power of scaffold-based drug design.
-
Divergent SAR: For DPP-4, the key interaction involves the primary amine of the aminomethyl group targeting the S1 pocket, with potency and selectivity driven by large, often aromatic, substituents on the lactam nitrogen and the piperidinone ring. In contrast, FXIa inhibitors require a strong basic group (amidine/guanidine) to anchor in the S1 pocket, with the piperidine core serving to position other functionalities into adjacent hydrophobic pockets. This fundamental difference in the required "warhead" for S1 pocket binding dictates the divergent evolution of these two classes of inhibitors from a common ancestral scaffold.
-
Future Perspectives: The versatility of the 4-(aminomethyl)piperidin-2-one scaffold remains a compelling area for further exploration. Future work will likely focus on fine-tuning pharmacokinetic properties, improving oral bioavailability, and exploring novel decorations of the core to target other enzymes or receptors. The development of covalent or allosteric inhibitors based on this scaffold could also open new therapeutic avenues. As synthetic methodologies advance, the accessible chemical space around this privileged structure will continue to expand, ensuring its relevance in the discovery of next-generation therapeutics.
References
-
Patel, M., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2278-2283. Available at: [Link]
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Kanwal, A., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(8), 1089. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
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Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. Available at: [Link]
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Kanwal, A., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
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Wiese, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1541-1553. Available at: [Link]
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Unknown Authors. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]
- Imbert, D., et al. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. Google Patents, US5272157A.
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Young, R. J., et al. (2016). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry, 59(23), 10523-10545. Available at: [Link]
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Sammut, C. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Drug and Therapeutics Bulletin. Available at: [Link]
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Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. Available at: [Link]
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Unknown Authors. (2018). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. ResearchGate. Available at: [Link]
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Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(6), 653-658. Available at: [Link]
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Wang, L., et al. (2019). Synthesis, biological evaluation and molecular docking of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs containing the piperazine moiety. Bioorganic & Medicinal Chemistry, 27(22), 115088. Available at: [Link]
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Chen, F., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 99, 116-125. Available at: [Link]
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Purygin, A. S., et al. (2023). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. Molecules, 28(9), 3848. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of 4-(Aminomethyl)piperidin-2-one as a Key Intermediate
For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth validation and comparative analysis of 4-(aminomethyl)piperidin-2-one, a pivotal building block in the synthesis of modern pharmaceuticals, most notably the Factor Xa inhibitor, Apixaban.
Introduction: The Strategic Importance of 4-(Aminomethyl)piperidin-2-one
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs due to its favorable pharmacological properties.[1] Within this class, 4-(aminomethyl)piperidin-2-one has emerged as a particularly valuable intermediate. Its bifunctional nature, possessing both a lactam and a primary amine, allows for sequential and regioselective reactions, making it a versatile synthon for complex molecular architectures. Its most prominent application is in the synthesis of Apixaban, a direct Factor Xa inhibitor used for the prevention of venous thromboembolism.[1][2]
This guide will dissect the synthesis and validation of 4-(aminomethyl)piperidin-2-one, and objectively compare its utility against a prominent alternative intermediate, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, in the context of Apixaban synthesis.
Synthetic Pathways: A Comparative Overview
The efficiency of a drug's synthesis is intrinsically linked to the strategic choice of its key intermediates. Here, we compare the synthetic routes involving 4-(aminomethyl)piperidin-2-one and a common alternative.
Synthesis of 4-(Aminomethyl)piperidin-2-one
Alternative Intermediate: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
An alternative and widely adopted route to Apixaban utilizes 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This intermediate can be synthesized from p-nitroaniline in a multi-step process. A reported synthesis involves the catalytic reduction of its nitro precursor, yielding the desired intermediate with a high yield of 98% and a purity of 99.8%.[4]
dot
Caption: Comparative Synthetic Pathways to Apixaban.
Head-to-Head Comparison: Performance Metrics
An objective evaluation of key intermediates necessitates a quantitative comparison of their performance in the overall synthetic scheme.
| Performance Metric | Route A: 4-(Aminomethyl)piperidin-2-one | Route B: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Key Considerations & Rationale |
| Overall Yield | Varies depending on the specific multi-step synthesis. | An overall yield of 35% for Apixaban has been reported for a cost-effective route utilizing a similar core structure.[5] | The choice of reagents and optimization of reaction conditions are crucial for maximizing yield in multi-step syntheses. Route B's reported high yield for the intermediate formation is a significant advantage. |
| Purity of Intermediate | Typically requires purification by chromatography or recrystallization. | High purity (99.8%) achievable through crystallization.[4] | High purity of the intermediate is paramount to minimize impurities in the final API, reducing the burden of downstream purification. |
| Number of Synthetic Steps | Generally involves a multi-step sequence. | Can also be a multi-step process, but some routes are optimized for efficiency.[6] | Fewer synthetic steps are generally preferred in industrial applications to reduce time, cost, and waste. |
| Cost-Effectiveness | Can be synthesized from inexpensive starting materials, but the overall cost depends on the efficiency of the multi-step process.[3] | Alternative routes are often developed to be more cost-effective by avoiding expensive reagents and improving yields.[5][6] | The cost of starting materials, reagents, solvents, and energy consumption are all critical factors in the economic viability of a synthetic route. |
| Safety & Handling | Piperidine derivatives can be hazardous and require careful handling.[7][8][9] | Morpholine derivatives also have associated hazards. | A thorough understanding of the safety data sheets (SDS) for all intermediates and reagents is essential for safe laboratory and manufacturing practices. |
Validation Protocol: A Self-Validating System for 4-(Aminomethyl)piperidin-2-one
To ensure the quality and consistency of 4-(aminomethyl)piperidin-2-one as a key intermediate, a robust validation protocol is essential. This protocol should be designed as a self-validating system, incorporating spectroscopic and chromatographic techniques to confirm identity, purity, and consistency between batches.
Experimental Protocol for Validation
Objective: To confirm the identity and determine the purity of synthesized 4-(aminomethyl)piperidin-2-one.
Materials:
-
Sample of synthesized 4-(aminomethyl)piperidin-2-one
-
Deuterated solvent for NMR (e.g., CDCl₃ or D₂O)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Reference standard of 4-(aminomethyl)piperidin-2-one (if available)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Step-by-Step Methodology:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Prepare a sample by dissolving a small amount of the intermediate in a suitable deuterated solvent. b. Acquire ¹H and ¹³C NMR spectra. c. Analysis: i. Identity Confirmation: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of 4-(aminomethyl)piperidin-2-one. For example, in ¹H NMR, characteristic signals for the aminomethyl protons and the protons on the piperidine ring should be observed.[10] ii. Purity Assessment: The absence of significant unidentifiable signals suggests high purity. The integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.
2. High-Performance Liquid Chromatography (HPLC): a. Develop a suitable HPLC method. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point. b. Prepare a standard solution of known concentration (if a reference standard is available) and a sample solution of the synthesized intermediate. c. Inject the solutions into the HPLC system. d. Analysis: i. Purity Determination: Calculate the area percentage of the main peak corresponding to 4-(aminomethyl)piperidin-2-one. The sum of the areas of all other peaks represents the percentage of impurities. ii. Identity Confirmation: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
dot
Caption: Experimental Workflow for Intermediate Validation.
Conclusion: An Informed Decision for Optimal Synthesis
The validation of 4-(aminomethyl)piperidin-2-one confirms its status as a viable and important key intermediate in pharmaceutical synthesis. Its utility, particularly in the construction of complex molecules like Apixaban, is well-established.
However, a direct comparison with alternative intermediates, such as 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, reveals that the "best" intermediate is context-dependent. Factors such as the desired overall yield, purity requirements, cost constraints, and scalability of the process must be carefully weighed. While the route via 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one may offer advantages in terms of reported intermediate yield and purity, the synthesis of 4-(aminomethyl)piperidin-2-one from readily available starting materials presents an economically attractive alternative.
Ultimately, this guide provides the framework and data for an informed decision-making process. By understanding the nuances of each synthetic pathway and implementing a robust validation protocol, researchers and drug development professionals can select the optimal key intermediate to drive their projects forward efficiently and effectively.
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Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate. (n.d.). Retrieved from [Link]
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Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. (2025). ResearchGate. Retrieved from [Link]
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A Comparative In Vitro Efficacy Analysis of 4-(Aminomethyl)piperidin-2-one Based Compounds as Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase-4 (DPP-IV) has emerged as a cornerstone strategy. This enzyme plays a pivotal role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By inhibiting DPP-IV, the bioavailability of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This guide provides an in-depth comparative analysis of the in vitro efficacy of a promising class of DPP-IV inhibitors built upon the 4-(aminomethyl)piperidin-2-one scaffold, benchmarked against established market alternatives.
The Rise of the Piperidinone Scaffold: A Structural Anchor for Potent DPP-IV Inhibition
The 4-(aminomethyl)piperidin-2-one core represents a significant scaffold in the rational design of DPP-IV inhibitors. Its structural features allow for key interactions within the active site of the enzyme, providing a foundation for the development of potent and selective therapeutic agents. A noteworthy example from this class is the compound (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one, hereafter referred to as Compound 12v, which has demonstrated exceptional in vitro potency.[1][3]
Comparative In Vitro Potency: Benchmarking Against the Standards
The true measure of a novel compound's potential lies in its direct comparison with established therapies. In the realm of DPP-IV inhibitors, Sitagliptin and Vildagliptin are well-characterized agents widely used in clinical practice. The following table summarizes the in vitro inhibitory potency (IC50) of Compound 12v against human recombinant DPP-IV, alongside the corresponding values for these key comparators.
| Compound | Target Enzyme | IC50 (nM) |
| Compound 12v | Human DPP-IV | 8.5 [1] |
| Sitagliptin | Human DPP-IV | 19 |
| Vildagliptin | Human DPP-IV | 62 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified assay conditions.
The data clearly indicates that Compound 12v exhibits a significantly lower IC50 value compared to both Sitagliptin and Vildagliptin, suggesting a higher intrinsic potency for DPP-IV inhibition in a cell-free system.
The Critical Aspect of Selectivity: Minimizing Off-Target Effects
While high potency against the intended target is paramount, the selectivity of a drug candidate is equally crucial for a favorable safety profile. Off-target inhibition of related enzymes can lead to undesirable side effects. The dipeptidyl peptidase family includes several other members, with DPP-8 and DPP-9 being the most closely related to DPP-IV. Inhibition of these enzymes has been linked to toxicity in preclinical studies. Therefore, a high degree of selectivity for DPP-IV over DPP-8 and DPP-9 is a critical attribute for any new DPP-IV inhibitor.
While the primary research on Compound 12v highlights its "excellent in vitro potency and selectivity for DPP-IV over other serine proteases," specific IC50 values against DPP-8 and DPP-9 are not publicly available in the cited literature.[3] However, for a comprehensive comparison, the selectivity profiles of Sitagliptin and Vildagliptin are presented below:
| Compound | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-IV) | Selectivity Ratio (DPP-9/DPP-IV) |
| Sitagliptin | 19 | >50,000 | >50,000 | >2600 | >2600 |
| Vildagliptin | 62 | 2,200 | 230 | ~35 | ~3.7 |
The high selectivity ratios for Sitagliptin indicate a very low potential for off-target inhibition of DPP-8 and DPP-9. Vildagliptin also demonstrates selectivity, though to a lesser extent than Sitagliptin. The development of a detailed selectivity profile for Compound 12v is a critical next step in its preclinical evaluation.
Deconstructing the In Vitro Assay: A Look into the Experimental Rationale
Understanding the "how" behind the data is fundamental to its interpretation. The in vitro efficacy of these compounds is typically determined using a fluorometric enzyme inhibition assay. The design of this assay is self-validating, providing a robust and reproducible method for quantifying inhibitory potency.
Experimental Workflow: DPP-IV Inhibition Assay
Caption: A generalized workflow for the in vitro DPP-IV enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPP-IV Enzyme: A solution of purified human recombinant DPP-IV is prepared in a suitable assay buffer (e.g., Tris-HCl at physiological pH). The concentration of the enzyme is critical and kept constant across all wells. The choice of recombinant human enzyme ensures the clinical relevance of the findings.
-
Fluorogenic Substrate: A substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is used. The Gly-Pro dipeptide mimics the natural substrate of DPP-IV. Cleavage of the amide bond by the enzyme releases the highly fluorescent AMC molecule. The concentration of the substrate is typically kept at or near its Michaelis constant (Km) to ensure sensitive detection of competitive inhibition.
-
Test Compounds: The 4-(aminomethyl)piperidin-2-one based compounds and the reference inhibitors are dissolved, typically in DMSO, and then serially diluted to create a range of concentrations for testing.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format to allow for high-throughput screening.
-
The DPP-IV enzyme and various concentrations of the test compound (or vehicle control) are pre-incubated together in the assay buffer. This step allows the inhibitor to bind to the enzyme and reach equilibrium.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a physiological temperature (typically 37°C).
-
-
Data Acquisition and Analysis:
-
The increase in fluorescence over time, corresponding to the enzymatic cleavage of the substrate, is measured using a fluorescence plate reader.
-
The initial rate of the reaction (velocity) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Underlying Mechanism: DPP-IV Signaling and Inhibition
The therapeutic effect of 4-(aminomethyl)piperidin-2-one based compounds and other "gliptins" is rooted in their ability to competitively inhibit the catalytic activity of DPP-IV.
Caption: The DPP-IV signaling pathway and the mechanism of its inhibition.
In a physiological state, DPP-IV rapidly degrades active incretins. By binding to the active site of DPP-IV, inhibitors like Compound 12v prevent this degradation. This leads to an accumulation of active GLP-1 and GIP, which in turn potentiates glucose-dependent insulin release from pancreatic β-cells and suppresses glucagon secretion. The ultimate outcome is a reduction in blood glucose levels, particularly in the postprandial state.
Conclusion and Future Directions
The in vitro data presented in this guide strongly supports the 4-(aminomethyl)piperidin-2-one scaffold as a promising foundation for the development of highly potent DPP-IV inhibitors. Compound 12v, a key example from this class, demonstrates superior in vitro potency when compared to the established drugs Sitagliptin and Vildagliptin.
However, for a complete preclinical assessment, a comprehensive in vitro selectivity profile of Compound 12v against DPP-8, DPP-9, and a broader panel of serine proteases is essential. This will provide critical insights into its potential for off-target effects and inform its overall safety profile. Further studies to elucidate the binding kinetics and mode of interaction with the DPP-IV enzyme will also be invaluable in understanding the structure-activity relationship and guiding future optimization efforts. The compelling in vitro potency of this compound class certainly warrants continued investigation and development.
References
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- Di-Peptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
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A Comparative Guide to the In Vivo Performance of Therapeutic Agents Derived from 4-(Aminomethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The 4-(aminomethyl)piperidin-2-one scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Its inherent structural features, including a lactam ring and a basic aminomethyl group, provide opportunities for diverse chemical modifications to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the in vivo performance of therapeutic agents derived from this core structure, with a primary focus on a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment of type 2 diabetes. We will also explore derivatives of the closely related 4-aminomethylpiperidine scaffold that have demonstrated significant analgesic properties, offering a comparative perspective on the therapeutic potential of this chemical class.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Case Study in Antidiabetic Therapy
A key area where the 4-(aminomethyl)piperidin-2-one scaffold has shown significant promise is in the development of DPP-IV inhibitors. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
A notable example is the optimized analogue (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one (referred to as Compound 12v in the cited literature), which has demonstrated excellent in vitro potency and selectivity for DPP-IV.[3] Crucially, its in vivo efficacy has been validated in preclinical models, showcasing its potential as a long-acting antihyperglycemic agent.[3]
In Vivo Antihyperglycemic Efficacy
In an oral glucose tolerance test (OGTT) in C57BL/6 mice, Compound 12v exhibited a significant, dose-dependent reduction in glucose excursion compared to the vehicle control. This demonstrates its ability to improve glucose tolerance following a glucose challenge, a key indicator of antihyperglycemic efficacy. The prolonged duration of action is a particularly important feature, suggesting the potential for once-daily dosing in a clinical setting.[3]
Pharmacokinetic Profile
A favorable pharmacokinetic profile is essential for the successful clinical development of any therapeutic agent. Compound 12v displayed an improved pharmacokinetic profile, characterized by good oral bioavailability and a longer half-life compared to earlier analogues.[3] This profile supports its sustained pharmacodynamic effect and long-acting antihyperglycemic activity observed in vivo.
Comparative Landscape: 4-Aminomethylpiperidine Derivatives in Analgesia
While not possessing the 2-one moiety, derivatives of 4-aminomethylpiperidine provide a valuable comparative context for the therapeutic versatility of the broader aminomethylpiperidine scaffold. The piperidine moiety is a well-established pharmacophore in analgesic drug discovery, being a core component of potent opioids like morphine.[1]
A series of novel 4-aminomethylpiperidine derivatives have been synthesized and evaluated for their analgesic potential, with the µ-opioid receptor being the primary target.[1]
In Vivo Analgesic Activity
The analgesic efficacy of these derivatives was assessed using established in vivo models of pain in rodents: the tail-flick test and the acetic acid-induced writhing test. One of the lead compounds, designated as HN58 , demonstrated exceptional analgesic activity, achieving 100% inhibition in the writhing test.[1] This level of efficacy is comparable to or exceeds that of some standard analgesic drugs.
Furthermore, the analgesic effect of HN58 was attenuated by the opioid antagonist naloxone, strongly suggesting that its mechanism of action involves the µ-opioid receptor.[1]
Performance Comparison: DPP-IV Inhibitor vs. Analgesic Derivatives
The following table summarizes the key in vivo performance characteristics of the 4-(aminomethyl)piperidin-2-one-derived DPP-IV inhibitor and the 4-aminomethylpiperidine-based analgesic.
| Therapeutic Agent Class | Lead Compound Example | Therapeutic Area | Primary In Vivo Model | Key In Vivo Efficacy Endpoint | Mechanism of Action Confirmation |
| 4-(Aminomethyl)piperidin-2-one Derivative | (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one | Type 2 Diabetes | Oral Glucose Tolerance Test (OGTT) in mice | Significant reduction in glucose excursion | DPP-IV Inhibition |
| 4-Aminomethylpiperidine Derivative | HN58 | Pain/Analgesia | Acetic Acid-Induced Writhing Test in rodents | 100% inhibition of writhing | Naloxone antagonism |
This comparison highlights the adaptability of the aminomethylpiperidine scaffold for targeting distinct biological pathways and achieving significant in vivo efficacy in different therapeutic areas. The introduction of the 2-one functionality and specific substitutions in the DPP-IV inhibitor directs its activity towards enzyme inhibition, while modifications on the 4-aminomethylpiperidine core in the analgesic compound confer potent opioid receptor agonism.
Broader Therapeutic Potential and Future Directions
The piperidine scaffold is a recurring motif in a wide array of clinically approved drugs and investigational agents, targeting indications ranging from cancer to neurological disorders.[4] While direct in vivo studies of 4-(aminomethyl)piperidin-2-one derivatives in these areas are limited in the public domain, the established versatility of the piperidine ring suggests significant potential for future drug discovery efforts.
-
Oncology: Piperidine-containing compounds have been developed as inhibitors of various kinases and other targets relevant to cancer progression.[5][6] The 4-(aminomethyl)piperidin-2-one scaffold could serve as a starting point for the design of novel anticancer agents.
-
Neurological Disorders: The piperidine core is present in numerous central nervous system (CNS) active drugs. Derivatives of 4-aminopiperidine have shown cognition-enhancing effects in preclinical models.[7][8] The neuroprotective effects of piperine, which contains a piperidine ring, have also been demonstrated in models of Parkinson's disease.[7] This suggests that appropriately functionalized 4-(aminomethyl)piperidin-2-one derivatives could be explored for their potential in treating neurodegenerative diseases.
Future research should focus on synthesizing and evaluating libraries of 4-(aminomethyl)piperidin-2-one derivatives with diverse substitutions to explore their activity against a wider range of biological targets. In vivo studies in relevant animal models of cancer and neurological disorders will be crucial to validate the therapeutic potential of this promising scaffold in these challenging disease areas.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) for Antihyperglycemic Activity
Objective: To evaluate the effect of a test compound on glucose tolerance in vivo.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are fasted overnight (12-16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., Compound 12v) or vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally (p.o.) at a defined dose.
-
Glucose Challenge: After a specific time post-compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a standard glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration versus time is calculated for each treatment group. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To assess the peripheral analgesic activity of a test compound.
Methodology:
-
Animal Model: Male Swiss albino mice, weighing 20-25 g, are used.
-
Compound Administration: The test compound (e.g., HN58), a standard analgesic (e.g., diclofenac sodium), or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: After a predetermined time (e.g., 30 minutes for i.p. administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. A significant increase in the percentage of inhibition indicates analgesic activity.
Visualizations
Caption: Mechanism of action of 4-(Aminomethyl)piperidin-2-one derived DPP-IV inhibitors.
Caption: Experimental workflow for in vivo analgesic activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative SAR Analysis of 4-(Aminomethyl)piperidin-2-one Analogs: A Guide for Drug Discovery Professionals
The 4-(aminomethyl)piperidin-2-one scaffold has emerged as a promising starting point in modern medicinal chemistry. Its inherent structural features, including a lactam ring, a basic aminomethyl side chain, and multiple points for diversification, make it a versatile template for designing potent and selective inhibitors for a range of therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-(aminomethyl)piperidin-2-one analogs, with a primary focus on their potential as Factor XIa (FXIa) inhibitors for anticoagulation therapy. To provide a broader context and highlight the scaffold's adaptability, a comparative analysis with their established activity as Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes is also presented.
The 4-(Aminomethyl)piperidin-2-one Core: A Privileged Scaffold
The 4-(aminomethyl)piperidin-2-one core structure presents several key features that can be systematically modified to optimize pharmacological activity. The aminomethyl group at the C4 position provides a crucial basic center for interaction with acidic residues in enzyme active sites. The piperidin-2-one ring offers a rigid backbone that can be substituted to modulate lipophilicity, solubility, and steric interactions. Finally, the lactam nitrogen (N1) provides an additional vector for chemical exploration.
SAR Analysis: A Tale of Two Targets
The versatility of the 4-(aminomethyl)piperidin-2-one scaffold is best illustrated by examining its SAR against two distinct enzyme targets: DPP-IV and FXIa.
Case Study 1: Potent and Selective DPP-IV Inhibition
A notable study on novel aminomethyl-piperidones has provided a clear SAR for DPP-IV inhibition[1]. The primary goal of these modifications was to identify long-acting and selective DPP-IV inhibitors for the treatment of type 2 diabetes.
-
Stereochemistry is Crucial: The (4S, 5S) stereochemistry of the piperidin-2-one ring was found to be optimal for potent DPP-IV inhibition.
-
Substitutions on the Lactam Nitrogen (N1): A bulky, hydrophobic group at the N1 position significantly enhances potency. For instance, a 2-(benzo[d][1][2]dioxol-5-yl)ethyl group was found to be highly favorable.
-
The Aminomethyl Group: The primary amine of the aminomethyl side chain is essential for interacting with the catalytic domain of DPP-IV.
-
Substitution at C4: A substituted phenyl group at the C4 position, particularly with electron-withdrawing groups like fluorine, contributes to high potency. The optimized analog, (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one, demonstrated excellent in vitro potency and selectivity[1].
| Compound ID | N1-Substituent | C4-Substituent | DPP-IV IC50 (nM) |
| 12a | 2-(4-methoxyphenyl)ethyl | 2,5-difluorophenyl | 15.2 |
| 12f | 2-(4-chlorophenyl)ethyl | 2,5-difluorophenyl | 10.8 |
| 12v | 2-(benzo[d][1][2]dioxol-5-yl)ethyl | 2,5-difluorophenyl | 3.5 |
| 12w | 2-(thiophen-2-yl)ethyl | 2,5-difluorophenyl | 25.6 |
Data adapted from Jadav et al., Bioorg. Med. Chem. Lett. 2014.[1]
Case Study 2: Projecting SAR for Factor XIa Inhibition
Factor XIa is a serine protease that plays a key role in the intrinsic pathway of blood coagulation[3]. Inhibition of FXIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to current therapies[4][5]. While direct SAR studies of 4-(aminomethyl)piperidin-2-one analogs as FXIa inhibitors are not extensively published, we can project a potential SAR based on the known pharmacophore of FXIa inhibitors and by drawing parallels with the DPP-IV SAR.
Many potent FXIa inhibitors feature a basic moiety that interacts with the S1 pocket of the enzyme, which has a preference for positively charged groups[6]. The aminomethyl group of our scaffold is a suitable candidate for this interaction.
-
The Aminomethyl Group as the S1 Anchor: The primary amine of the 4-(aminomethyl) group is hypothesized to be a key pharmacophoric element, interacting with the aspartate residue (Asp189) at the bottom of the S1 pocket of FXIa.
-
The Piperidin-2-one Scaffold as a Central Core: The rigid piperidin-2-one ring will serve to orient the other substituents into the S2, S3, and S4 pockets of the FXIa active site.
-
N1-Substituent for S4 Pocket Interaction: Similar to the DPP-IV inhibitors, a larger, hydrophobic substituent on the lactam nitrogen is expected to occupy the S4 pocket of FXIa, contributing to potency and selectivity. Aromatic or heteroaromatic groups are likely to be beneficial.
-
C4-Substituent for S2 Pocket Interaction: A substituent at the C4 position could potentially extend into the S2 pocket. The nature of this substituent (e.g., aromatic, aliphatic) will likely influence selectivity against other serine proteases.
Several known small molecule FXIa inhibitors utilize a basic amine to anchor in the S1 pocket. For example, some inhibitors incorporate a 4-aminomethyl-trans-cyclohexyl P1 moiety[6]. The 4-(aminomethyl)piperidin-2-one scaffold can be considered a bioisosteric replacement for such groups, with the lactam offering different physicochemical properties and synthetic handles.
Experimental Protocols
To facilitate further research and validation of the SAR hypotheses, detailed experimental protocols for the synthesis of a representative analog and for the in vitro evaluation of DPP-IV and FXIa inhibitory activity are provided below.
Synthesis of a Representative 4-(Aminomethyl)piperidin-2-one Analog
The synthesis of 4-(aminomethyl)piperidin-2-one analogs can be achieved through a multi-step sequence. A general workflow is presented below.
Caption: Generalized synthetic workflow for 4-(aminomethyl)piperidin-2-one analogs.
In Vitro DPP-IV Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV on a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-AMC (fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound/reference inhibitor, and the DPP-IV enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Factor XIa Inhibition Assay (Chromogenic)
Principle: This assay quantifies the inhibition of FXIa activity by measuring the cleavage of a specific chromogenic substrate.
Materials:
-
Human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG)
-
Test compounds and a reference inhibitor
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compound and human FXIa to the wells of the microplate.
-
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Add the chromogenic substrate to initiate the reaction.
-
Measure the absorbance at 405 nm at regular intervals.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic pathway. It is a functional assay to assess the anticoagulant effect of FXIa inhibitors.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Test compounds
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and calcium chloride solution to 37°C.
-
Incubate the plasma with various concentrations of the test compound for a specified time.
-
Add the aPTT reagent to the plasma-compound mixture and incubate for a defined period (e.g., 3-5 minutes).
-
Initiate clotting by adding the calcium chloride solution.
-
The coagulometer will measure the time to clot formation.
-
The results are expressed as the clotting time in seconds.
Visualizing Key Structural Relationships and Workflows
Caption: Key modification points on the 4-(aminomethyl)piperidin-2-one scaffold. (Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be the 2D structure of the scaffold).
Caption: Proposed binding interactions of a 4-(aminomethyl)piperidin-2-one analog within the active site of Factor XIa.
Conclusion and Future Directions
The 4-(aminomethyl)piperidin-2-one scaffold represents a highly adaptable and promising starting point for the development of potent and selective enzyme inhibitors. The well-defined SAR for DPP-IV inhibition provides a strong foundation for exploring its potential against other targets. By leveraging the key structural features of this scaffold, particularly the basic aminomethyl group as an anchor, medicinal chemists can rationally design novel inhibitors for targets such as Factor XIa. The projected SAR for FXIa inhibition presented here offers a roadmap for future optimization efforts. Further synthesis and biological evaluation are warranted to validate these hypotheses and to fully exploit the therapeutic potential of this versatile chemical scaffold. The systematic modification of the N1 and C4 positions, guided by the principles outlined in this guide, is expected to yield potent and selective FXIa inhibitors with a favorable safety profile, addressing a significant unmet need in anticoagulant therapy.
References
- 1. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Stereoselective Synthesis of Piperidinones
For researchers, medicinal chemists, and professionals in drug development, the piperidinone scaffold is a cornerstone of modern pharmacotherapy. Its prevalence in a vast array of clinically significant molecules necessitates robust and efficient synthetic strategies that provide precise control over stereochemistry. This guide offers an in-depth comparison of contemporary stereoselective methods for the synthesis of piperidinones, moving beyond a mere listing of protocols to explain the causality behind experimental choices and provide a framework for selecting the optimal approach for a given synthetic challenge.
The Enduring Importance of Chiral Piperidinones
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Piperidinones, as key intermediates, offer a versatile platform for the synthesis of complex piperidine-containing compounds.[2][3] The stereochemical configuration of substituents on the piperidinone ring is often critical for biological activity, making stereoselective synthesis a paramount concern in the development of novel therapeutics. This guide will navigate the diverse landscape of synthetic methodologies, providing a comparative analysis to aid in the rational design of synthetic routes to these valuable compounds.
Diastereoselective Multicomponent Reactions: A Symphony of Bond Formation
Multicomponent reactions (MCRs) offer a highly atom-economical and efficient approach to complex molecular architectures in a single synthetic operation.[4][5] In the realm of piperidinone synthesis, diastereoselective MCRs have emerged as a powerful tool for the rapid construction of polysubstituted heterocyclic systems with excellent control over relative stereochemistry.
Mechanistic Insights: The Michael-Mannich Cascade
A prevalent mechanism in the multicomponent synthesis of piperidinones is the Michael-Mannich cascade.[4][5] This sequence typically involves the reaction of a Michael acceptor, an aldehyde, a nitrogen source (often ammonium acetate), and a C-H acidic component. The reaction proceeds through a domino sequence of a Michael addition, followed by a Mannich reaction and subsequent intramolecular cyclization to furnish the piperidinone core. The stereochemical outcome is often dictated by the thermodynamics of the intermediates, leading to the formation of a single diastereomer.
Caption: A simplified workflow of the Michael-Mannich cascade for piperidinone synthesis.
Performance Comparison
The primary advantage of diastereoselective MCRs lies in their operational simplicity and high convergence, often providing complex products in a single step from readily available starting materials. The diastereoselectivity is frequently excellent, with many reported examples yielding a single detectable diastereomer.
| Entry | Michael Acceptor | Aldehyde | C-H Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzylidenemalononitrile | Benzaldehyde | Ethyl acetoacetate | 85 | >99:1 | [6] |
| 2 | Ethyl 2-cyanoacrylate | 4-Chlorobenzaldehyde | Acetone | 78 | >99:1 | [7] |
| 3 | 2-(4-Methylbenzylidene)malononitrile | 4-Methoxybenzaldehyde | Dimedone | 92 | >99:1 | [3] |
Experimental Protocol: Four-Component Synthesis of a Polysubstituted 2-Piperidinone
This protocol is adapted from the work of Vereshchagin et al.[6] for the synthesis of highly substituted piperidinones.
Materials:
-
Benzylidenemalononitrile (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylidenemalononitrile (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
After cooling to room temperature, the solid product precipitates.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to afford the desired polysubstituted 2-piperidinone as a single diastereomer.
Asymmetric Catalysis: The Enantioselective Frontier
While diastereoselective methods provide excellent control over relative stereochemistry, the synthesis of enantioenriched piperidinones often requires the use of asymmetric catalysis. This section explores two prominent strategies: organocatalysis and transition-metal-catalyzed hydrogenation.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering a metal-free alternative to traditional methods.[8] In the context of piperidinone synthesis, chiral amines, Brønsted acids, and other small organic molecules can catalyze cascade reactions to produce highly enantioenriched products.
Many organocatalytic approaches to chiral piperidinones rely on the formation of transient chiral iminium ions or enamines from α,β-unsaturated aldehydes or ketones and a chiral secondary amine catalyst.[9] These intermediates then undergo stereocontrolled conjugate addition or cycloaddition reactions.
Caption: Generalized catalytic cycle for iminium-enamine activation in organocatalysis.
Organocatalytic methods often provide high enantioselectivities for a broad range of substrates under mild reaction conditions.
| Entry | Catalyst | Reaction Type | Yield (%) | e.e. (%) | Reference |
| 1 | (S)-Diphenylprolinol silyl ether | Michael/Hemiaminalization | 76 | 97 | [8] |
| 2 | Chiral Phosphoric Acid | Aza-Diels-Alder | 85 | 95 | [10] |
| 3 | Cinchona-derived squaramide | Michael/aza-Henry/Cyclization | 88 | 96 | [11] |
Catalytic Asymmetric Hydrogenation
The asymmetric hydrogenation of pyridin-2-ones or their precursors is a direct and atom-economical route to chiral 2-piperidinones.[12] This approach typically employs chiral transition metal complexes, most commonly based on iridium or rhodium, to achieve high levels of enantioselectivity.
The mechanism of catalytic asymmetric hydrogenation of N-heteroarenes is complex and often depends on the specific catalyst and substrate.[6] In general, the substrate coordinates to the chiral metal center, and hydride transfer from the metal to the substrate occurs in a stereodefined manner, dictated by the chiral ligand environment. For pyridin-2-ones, activation of the substrate, often through N-alkylation or protonation, is crucial for successful hydrogenation.[2]
Caption: A simplified workflow for the catalytic asymmetric hydrogenation of pyridin-2-ones.
Catalytic asymmetric hydrogenation offers a highly efficient route to chiral piperidinones, often with high turnover numbers and excellent enantioselectivities.
| Entry | Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |
| 1 | [Ir(COD)Cl]2 / (S)-MeO-BIPHEP / I2 | N-Benzyl-3-methylpyridin-2-one | 95 | 98 | [2] |
| 2 | Ru(OAc)2[(R)-T-BINAP] | 3-Substituted Pyridin-2-one | >99 | 96 | [12] |
| 3 | [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | N-Boc-tetrahydropyridin-2-one | 98 | 99 | [13] |
Aza-Diels-Alder Reaction: A Classic Approach to Six-Membered Heterocycles
The aza-Diels-Alder reaction is a powerful and well-established method for the construction of six-membered nitrogen-containing heterocycles, including piperidinones.[7][14] This cycloaddition reaction can be rendered stereoselective through the use of chiral auxiliaries, chiral Lewis acids, or organocatalysts.
Mechanistic Pathway
The aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mannich-Michael pathway, depending on the nature of the reactants and the catalyst employed.[14] Chiral Brønsted acids, for instance, can activate the imine dienophile towards a stepwise pathway, allowing for high levels of stereocontrol.[10]
Performance Comparison
The aza-Diels-Alder reaction is a versatile method with a broad substrate scope. The stereoselectivity can be tuned by the choice of catalyst or chiral auxiliary.
| Entry | Diene | Imine | Catalyst/Auxiliary | Yield (%) | d.r. / e.e. (%) | Reference | |---|---|---|---|---|---| | 1 | Danishefsky's diene | N-Boc-aldimine | Chiral Phosphoric Acid | 85 | 95 (e.e.) |[10] | | 2 | 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | N-Glyoxyl- (R)-α-methylbenzylamine | TiCl4 | 75 | 90:10 (d.r.) |[7] | | 3 | Brassard's diene | N-Sulfinyl imine | ZnCl2 | 82 | >95:5 (d.r.) |[4] |
Experimental Protocol: Enantioselective Aza-Diels-Alder Reaction
This protocol is adapted from the work of Akiyama et al. for the organocatalytic enantioselective aza-Diels-Alder reaction.
Materials:
-
Danishefsky's diene (0.5 mmol)
-
N-Boc-benzaldimine (0.25 mmol)
-
(R)-TRIP (chiral phosphoric acid catalyst) (0.025 mmol, 10 mol%)
-
Toluene (1.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (R)-TRIP (0.025 mmol).
-
Add toluene (1.0 mL) and cool the solution to -78 °C.
-
Add N-Boc-benzaldimine (0.25 mmol) to the solution.
-
Slowly add Danishefsky's diene (0.5 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched dihydropyridinone product.
Chiral Auxiliary-Mediated Synthesis: A Reliable Strategy
The use of chiral auxiliaries is a classical and highly reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantioenriched product.
Evans Oxazolidinone Auxiliaries
Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol reactions. While less common for direct piperidinone ring formation, they can be employed in multi-step sequences to generate chiral precursors that are then cyclized to form the desired piperidinone.
Sugar-Derived Chiral Auxiliaries
Carbohydrates represent a readily available source of chirality. Sugar-derived auxiliaries, such as those based on arabinose, have been successfully employed in the diastereoselective synthesis of piperidinones.[8] The rigid conformation of the sugar moiety effectively shields one face of the reactive intermediate, leading to high levels of stereocontrol.
Performance and Considerations
Chiral auxiliary-mediated methods often provide very high levels of stereoselectivity and are highly reliable. However, this approach is less atom-economical as it requires additional steps for the attachment and removal of the auxiliary.
Conclusion and Future Outlook
The stereoselective synthesis of piperidinones is a mature field with a diverse array of powerful methodologies. Diastereoselective multicomponent reactions offer unparalleled efficiency for the rapid construction of complex, polysubstituted piperidinones. For enantioselective synthesis, organocatalysis and transition-metal-catalyzed hydrogenation provide elegant and highly effective solutions. The classical aza-Diels-Alder reaction and the use of chiral auxiliaries remain robust and reliable strategies.
The choice of method will ultimately depend on the specific target molecule, the desired stereochemistry, and the available resources. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile methods for the stereoselective synthesis of piperidinones will undoubtedly remain an active and exciting area of research. Future innovations may lie in the development of novel catalytic systems with broader substrate scope and higher turnover numbers, as well as the application of flow chemistry and biocatalysis to these important transformations.
References
-
Shu, W., Du, Y.-D., Wang, S., & Du, H.-W. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5487. [Link]
-
Peng, C., Huang, W., Tan, Y., & Zhu, Y. (2017). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules, 22(2), 243. [Link]
-
Vereshchagin, A. N., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(11), 2690-2695. [Link]
-
Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9356-9359. [Link]
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Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6635. [Link]
-
Rueping, M., & Antonchick, A. P. (2017). The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. Angewandte Chemie International Edition, 46(30), 5836-5839. [Link]
-
Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]
-
Vereshchagin, A. N., et al. (2019). Highly diastereoselective four-component synthesis of polysubstituted 2-piperidinones with three and four stereogenic centers. Research on Chemical Intermediates, 46(3), 1183-1199. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of piperidinones by an aza Diels-Alder reaction. HAL Open Science.[Link]
-
Glorius, F., & Rösner, T. (2015). Asymmetric Homogeneous Hydrogenation of 2-Pyridones. Angewandte Chemie International Edition, 54(38), 11338-11341. [Link]
-
Vereshchagin, A. N., et al. (2021). Highly diastereoselective four-component synthesis of polysubstituted 1,4,5,6-tetrahydropyridines. Chemistry of Heterocyclic Compounds, 57(1), 84-91. [Link]
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective aza-Diels–Alder reaction of Danishefsky's diene with imines catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]
-
Vereshchagin, A. N., et al. (2018). Four-component stereoselective synthesis of tetracyano-substituted piperidines. Tetrahedron Letters, 59(18), 1756-1759. [Link]
-
Bremner, J. B., & Samosorn, S. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3557-3571. [Link]
-
Pellissier, H. (2016). Asymmetric Organocatalysis. Royal Society of Chemistry.[Link]
-
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Chiral Crossroads: A Comparative Guide to the Biological Activity of 4-(Aminomethyl)piperidin-2-one and the Imperative of Enantiomeric Scrutiny
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active molecules underscores its significance.[1] Within this privileged class of heterocycles, 4-(aminomethyl)piperidin-2-one stands out as a molecule of considerable interest, possessing structural motifs that suggest a rich and varied pharmacological potential.[2] However, to unlock its full therapeutic promise, we must look beyond the racemic mixture and delve into the world of stereochemistry. This guide provides an in-depth comparison of the known and potential biological activities of racemic 4-(aminomethyl)piperidin-2-one and makes a compelling, evidence-based case for the critical evaluation of its individual enantiomers, (R)- and (S)-4-(aminomethyl)piperidin-2-one.
The Principle of Chirality: More Than a Mirror Image
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[3] These mirror-image isomers, or enantiomers, can exhibit profoundly different biological activities.[4] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects.[3][4] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug development.[5][6]
While direct comparative studies on the enantiomers of 4-(aminomethyl)piperidin-2-one are not yet prevalent in the public domain, the extensive body of research on chiral piperidine derivatives strongly suggests that a stereoselective investigation is not just warranted, but essential.
Biological Landscape of Racemic 4-(Aminomethyl)piperidin-2-one and its Analogs
The racemic form of 4-(aminomethyl)piperidin-2-one and structurally related piperidin-4-ones have been investigated for a range of biological activities.[7][8] The presence of the lactam ring and the basic aminomethyl side chain provides a versatile scaffold for interacting with various biological targets.
Potential Therapeutic Applications:
-
Antimicrobial and Antifungal Activity: Piperidine derivatives are known to exhibit significant antimicrobial and antifungal properties.[9] The proposed mechanism for some antifungal piperidines involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10]
-
Anticancer Properties: The piperidin-4-one nucleus is a key pharmacophore in the design of anticancer agents.[8][11] These compounds can induce apoptosis in cancer cells through various mechanisms.
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs.[1] Derivatives of 4-(aminomethyl)piperidine are being explored for their potential in treating neurological disorders.[12] The structure of 4-(aminomethyl)piperidin-2-one suggests potential interactions with neurotransmitter receptors.[2]
The Enantiomeric Question: A Fork in the Drug Discovery Road
Given the established precedent for stereospecificity in the biological activity of chiral piperidines, it is highly probable that the (R)- and (S)-enantiomers of 4-(aminomethyl)piperidin-2-one will display distinct pharmacological profiles. One enantiomer may exhibit enhanced potency and selectivity for a particular target, while the other may have a different target profile or be inactive. The development of a single, more active enantiomer, a process known as a "chiral switch," can lead to drugs with improved efficacy and a better safety profile.[4][5]
Experimental Pathways: A Guide to Chiral Investigation
To elucidate the distinct biological activities of the enantiomers of 4-(aminomethyl)piperidin-2-one, a systematic experimental approach is required. This involves enantioselective synthesis or chiral resolution, followed by a comprehensive biological evaluation.
Enantioselective Synthesis and Chiral Resolution
The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes:
-
Enantioselective Synthesis: This "bottom-up" approach involves using chiral catalysts or auxiliaries to direct the synthesis towards a specific enantiomer.
-
Chiral Resolution: This "top-down" approach involves separating the enantiomers from the racemic mixture. This is often accomplished using chiral chromatography.
The following diagram illustrates a hypothetical workflow for obtaining and evaluating the enantiomers of 4-(aminomethyl)piperidin-2-one.
Caption: Workflow for Chiral Evaluation.
Detailed Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the individual enantiomers against a panel of microbial strains.
1. Preparation of Materials:
-
(R)- and (S)-4-(Aminomethyl)piperidin-2-one: High-purity samples of each enantiomer.
-
Microbial Strains: A relevant panel of bacteria and/or fungi.
-
Growth Media: Appropriate liquid broth for each microbial strain (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
-
Positive and Negative Controls: A standard antibiotic/antifungal agent and a vehicle control (e.g., DMSO).
2. Procedure:
-
Compound Preparation: Prepare stock solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of each compound directly in the 96-well plates using the appropriate growth medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain according to established protocols (e.g., McFarland standards).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plates, including the control wells.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or using a spectrophotometric plate reader.
3. Data Analysis:
-
Compare the MIC values of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture for each microbial strain.
-
Calculate the eudysmic ratio (MIC of the less active enantiomer / MIC of the more active enantiomer) to quantify the stereoselectivity.
Hypothetical Signaling Pathway Modulation
The structural features of 4-(aminomethyl)piperidin-2-one suggest that it could modulate various intracellular signaling pathways implicated in cell survival and proliferation. The diagram below illustrates a hypothetical scenario where an enantiomer of 4-(aminomethyl)piperidin-2-one inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical Inhibition of PI3K/Akt Pathway.
Conclusion and Future Directions
While the full biological activity profile of 4-(aminomethyl)piperidin-2-one is still emerging, the foundational principles of medicinal chemistry and the wealth of data on related chiral piperidines provide a clear directive: a thorough investigation of its enantiomers is paramount. The potential for discovering a eutomer with superior potency, selectivity, and a more favorable safety profile makes enantioselective synthesis and evaluation a critical next step in the development of this promising scaffold. This guide provides the conceptual framework and practical methodologies for researchers to embark on this exciting and potentially rewarding line of inquiry. The data generated from such studies will be invaluable in unlocking the true therapeutic potential of 4-(aminomethyl)piperidin-2-one and advancing the field of piperidine-based drug discovery.
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A Comparative Guide to Cross-Reactivity Studies of 4-(Aminomethyl)piperidin-2-one Based Inhibitors
For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 4-(aminomethyl)piperidin-2-one based inhibitors, a promising class of compounds often targeting dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][2][3] We will delve into the causality behind experimental choices, present methodologies for assessing selectivity, and provide supporting data to illustrate these principles.
The Criticality of Selectivity for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes.[2][4] DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glycemic control.[2][5] The 4-(aminomethyl)piperidin-2-one scaffold has been identified as a key pharmacophore in the development of potent DPP-4 inhibitors.[6]
However, the human body contains other closely related proteases, most notably DPP-8 and DPP-9, which share significant sequence and structural homology with DPP-4.[4] Inhibition of these off-target enzymes has been linked to severe toxicities, making the selectivity of DPP-4 inhibitors a critical safety and efficacy parameter.[4] Therefore, rigorous cross-reactivity studies are not just a regulatory requirement but a fundamental aspect of preclinical drug development.
Understanding the Molecular Basis of Selectivity and Cross-Reactivity
The selectivity of 4-(aminomethyl)piperidin-2-one based inhibitors for DPP-4 over other peptidases like DPP-8 and DPP-9 arises from subtle but significant differences in the active sites of these enzymes. While DPP-8 and DPP-9 have high sequence similarity to each other, their homology with DPP-4 is less pronounced.[7] These structural distinctions can be exploited in rational drug design to enhance selectivity.[8][9]
Key interactions for DPP-4 binding often involve residues such as Glu205, Glu206, and Tyr662, which form a network of interactions with the inhibitor.[10] The aminomethyl group of the piperidinone core is crucial for these interactions.[6] Variations in the side chains and substituents on the piperidinone ring can modulate the affinity and selectivity of the inhibitor.
Comparative Cross-Reactivity Data
The following table summarizes representative inhibitory activities (IC50 values) of a hypothetical 4-(aminomethyl)piperidin-2-one based inhibitor compared to a known standard, sitagliptin, against DPP-4 and its close homologs, DPP-8 and DPP-9. Lower IC50 values indicate higher potency.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Compound A (Hypothetical) | 15 | >10,000 | >10,000 | >667 | >667 |
| Sitagliptin | 18 | >10,000 | >10,000 | >556 | >556 |
Data is illustrative and based on typical values reported in the literature for selective DPP-4 inhibitors.[4][5]
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of inhibitor cross-reactivity involves a multi-tiered approach, starting with in vitro enzymatic assays and potentially progressing to cell-based and in vivo models.
In Vitro Enzymatic Assay for DPP Family Selectivity
This protocol outlines a fluorescence-based enzymatic assay to determine the inhibitory activity of a test compound against DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate, e.g., Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)[11]
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (4-(aminomethyl)piperidin-2-one based inhibitors)
-
Positive control inhibitor (e.g., Sitagliptin)[11]
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant DPP enzymes to their optimal working concentrations in the assay buffer.[4]
-
Assay Reaction:
-
Add 10 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 80 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.[11]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays for Target Engagement
To confirm that the in vitro selectivity translates to a cellular context, target engagement assays can be performed.[12]
Methodology Overview:
-
Cell Culture: Use a cell line that endogenously expresses the target enzymes (e.g., HepG2 cells for DPP-4).[13]
-
Compound Treatment: Treat the cells with varying concentrations of the test inhibitor.
-
Target Engagement Measurement: Employ techniques such as:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon ligand binding.
-
Fluorescent Probes: Utilize specific fluorescent probes that bind to the active site of the enzyme to quantify target occupancy.[13]
-
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Screening
Caption: A streamlined workflow for assessing the cross-reactivity of novel inhibitors.
DPP-4 Signaling Pathway and Point of Inhibition
Caption: The incretin pathway and the mechanism of action for DPP-4 inhibitors.
Conclusion
The development of selective 4-(aminomethyl)piperidin-2-one based inhibitors requires a deep understanding of the target and off-target enzymology, coupled with a rigorous and systematic approach to cross-reactivity profiling. By employing the experimental strategies outlined in this guide, researchers can confidently assess the selectivity of their compounds, leading to the development of safer and more effective therapeutics. The principles of rational drug design, informed by structural biology and robust enzymatic and cellular assays, are key to navigating the challenges of inhibitor selectivity.
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A Comparative Guide to Piperidinone Synthesis: Benchmarking a Novel Organophotocatalytic Approach Against Established Methodologies
The piperidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Its prevalence drives the continuous search for more efficient, selective, and sustainable synthetic methods. This guide provides an in-depth comparison of a novel organophotocatalytic synthesis of 2-piperidinones with established methods, including the Dieckmann condensation, aza-Michael addition, and catalytic hydrogenation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of their performance to guide researchers in selecting the optimal strategy for their synthetic endeavors.
The Rise of a New Contender: Organophotocatalytic [1+2+3] Cycloaddition
Recent advancements in photoredox catalysis have opened new avenues for constructing complex molecular architectures under mild conditions. A notable innovation is the organophotocatalyzed [1+2+3] strategy for the one-step synthesis of 2-piperidinones from readily available starting materials: an inorganic ammonium salt, an alkene, and an unsaturated carbonyl compound.[1][2]
Mechanistic Rationale
This method leverages the ability of an organic photocatalyst, upon excitation with visible light, to initiate a cascade of radical reactions. The process is believed to commence with the single-electron oxidation of the alkene to a radical cation. This reactive intermediate is then trapped by ammonia, followed by a radical addition to the unsaturated carbonyl compound. A subsequent reduction and intramolecular lactamization furnish the desired 2-piperidinone. The elegance of this approach lies in its atom economy and the ability to forge multiple bonds in a single operation under ambient temperature and pressure.
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-(Aminomethyl)piperidin-2-one Hydrochloride: A Guide for Laboratory Professionals
<_>
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Handling Protocols for 4-(Aminomethyl)piperidin-2-one hydrochloride.
As a novel compound with significant potential in pharmaceutical research, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans, grounded in established safety protocols for similar chemical entities.
Understanding the Risks: Hazard Profile
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structural components—a piperidine ring and a hydrochloride salt—suggest a hazard profile that warrants careful consideration. Piperidine derivatives can be irritating to the skin, eyes, and respiratory system.[1][2][3][4] The hydrochloride component indicates that the compound is a salt of a strong acid, hydrochloric acid, which is corrosive and can cause severe burns.[5][6][7] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][8]
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended.[9][10] | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[9][10] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[5][10] Double gloving is recommended for enhanced protection.[11] - Clothing: A flame-retardant and impervious lab coat is mandatory.[10] Full-length pants and closed-toe shoes are also required.[5][7] | To prevent skin contact, which may cause irritation.[2][12] Contaminated clothing should be removed immediately and washed before reuse.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a certified chemical fume hood or if dust or aerosols are generated.[10][13][14] | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[2][3][9] |
Operational Blueprint: Safe Handling and Disposal
Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan:
-
All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[8][12]
-
Place waste in clearly labeled, sealed containers.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.[2][17]
By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
- Standard Operating Procedure. (n.d.).
- Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Piperidin-3-one, N-Boc protected. (n.d.). Synquest Labs.
- 4-Piperidinopiperidine. (n.d.). Santa Cruz Biotechnology.
- Safe Use of Hydrochloric Acid & Chlorine. (2025, August 12). Expert Medicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Personal protective equipment for handling 2-Piperidin-1-ylmethyl-morpholine. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025, September 23).
- Safety Data Sheet. (2025, December 24). MedchemExpress.com.
- SAFETY DATA SHEET. (2024, December 10). TCI Chemicals.
- Safety Data Sheet. (2024, April 17). Angene Chemical.
- Hydrochloric Acid SOP. (n.d.).
- MSDS - Safety Data Sheet. (n.d.).
- Safety Data Sheet. (2025, August 18). Cayman Chemical.
- 4-Piperidone hydrochloride monohydrate - SAFETY DATA SHEET. (2024, March 29).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- School Chemistry Laboratory Safety Guide. (n.d.). CDC.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- Safety Data Sheet. (n.d.). Enamine.
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- 2. fishersci.com [fishersci.com]
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- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. expert-medicals.co.uk [expert-medicals.co.uk]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. benchchem.com [benchchem.com]
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- 12. fishersci.com [fishersci.com]
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- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
